molecular formula C16H24N4O6 B11947004 N-decyl-2,4,6-trinitroaniline CAS No. 91472-53-6

N-decyl-2,4,6-trinitroaniline

Cat. No.: B11947004
CAS No.: 91472-53-6
M. Wt: 368.38 g/mol
InChI Key: OQPZHAYCNCHNGH-UHFFFAOYSA-N
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Description

N-decyl-2,4,6-trinitroaniline is a useful research compound. Its molecular formula is C16H24N4O6 and its molecular weight is 368.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91472-53-6

Molecular Formula

C16H24N4O6

Molecular Weight

368.38 g/mol

IUPAC Name

N-decyl-2,4,6-trinitroaniline

InChI

InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3

InChI Key

OQPZHAYCNCHNGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

High-Purity Synthesis and Characterization of N-Decyl-2,4,6-Trinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and structural characterization of N-decyl-2,4,6-trinitroaniline , a lipophilic derivative of picramide. While 2,4,6-trinitroaniline (picramide) is a well-known energetic material and intermediate for nonlinear optical (NLO) chromophores, the introduction of the N-decyl chain significantly alters its physicochemical profile. This modification enhances solubility in non-polar organic media and disrupts the planar crystal packing characteristic of the parent compound, potentially reducing shock sensitivity while maintaining the electronic properties of the trinitrophenyl moiety.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) of picryl chloride (2-chloro-1,3,5-trinitrobenzene) with decylamine. This guide provides a self-validating workflow designed for researchers in energetic materials, physical organic chemistry, and drug development.

Retrosynthetic Analysis & Design Strategy

The synthesis is designed around the high electrophilicity of the picryl ring. The three nitro groups at the ortho and para positions strongly withdraw electron density, activating the carbon-chlorine bond toward nucleophilic attack.

  • Target Molecule: this compound

  • Disconnection: C-N bond formation via

    
    .
    
  • Precursors:

    • Electrophile: Picryl Chloride (2-chloro-1,3,5-trinitrobenzene).[1][2] Note: Highly reactive and energetic.

    • Nucleophile: Decylamine (primary amine).

    • Base: Sodium bicarbonate (

      
      ) or excess amine to neutralize the HCl byproduct.
      
Reaction Mechanism

The reaction proceeds through a Meisenheimer complex intermediate. The amine attacks the ipso-carbon, temporarily disrupting aromaticity, followed by the expulsion of the chloride ion and re-aromatization.

SNAr_Mechanism Reactants Picryl Chloride + Decylamine Complex Meisenheimer Complex (Intermediate) Reactants->Complex Nucleophilic Attack Product N-Decyl-2,4,6- trinitroaniline Complex->Product Cl- Elimination Re-aromatization Byproduct HCl (Neutralized) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction utilized in this protocol.

Experimental Protocol

Safety Warning: Picryl chloride is an energetic material (explosive) and a severe skin irritant. It can detonate under heavy shock or rapid heating. All operations must be conducted behind a blast shield in a functioning fume hood. Avoid metal spatulas; use Teflon or wood.

Materials Requisition
ReagentMW ( g/mol )Equiv.Role
Picryl Chloride 247.551.0Electrophile / Substrate
Decylamine 157.291.1Nucleophile
Sodium Bicarbonate 84.011.2Acid Scavenger
Ethanol (Abs.) -SolventReaction Medium
Acetone -SolventRecrystallization
Step-by-Step Synthesis Workflow
Step 1: Preparation of Electrophile Solution
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.48 g) of Picryl Chloride in 50 mL of warm ethanol (approx. 40°C).

    • Rationale: Picryl chloride has limited solubility in cold ethanol. Warming ensures homogeneity before reaction onset.

Step 2: Controlled Addition
  • Prepare a solution of 11.0 mmol (1.73 g) Decylamine in 10 mL ethanol .

  • Add 12.0 mmol (1.0 g) of solid

    
     to the picryl chloride solution.
    
  • Dropwise Addition: Add the amine solution to the stirring picryl chloride mixture over 20 minutes.

    • Observation: The solution will immediately darken (deep yellow/orange) indicating the formation of the charge-transfer complex and product.

    • Control: Maintain temperature below 50°C to prevent side reactions or thermal runaway.

Step 3: Reaction & Workup
  • Stir the mixture at room temperature for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) until the picryl chloride spot (

    
    ) disappears.
    
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing dilute HCl (0.1 M) to remove unreacted amine.

  • Filtration: Collect the yellow/orange precipitate via vacuum filtration. Wash the filter cake copiously with cold water to remove inorganic salts (

    
    ).
    
Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol or an acetone/ethanol (1:4) mixture.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the resulting bright yellow needles and dry under vacuum over

    
    .
    

Synthesis_Workflow Start Start: Picryl Chloride in Warm EtOH Add Add Decylamine + NaHCO3 (Dropwise, <50°C) Start->Add React Stir 2h @ RT (Monitor TLC) Add->React Quench Pour into Ice Water/HCl Precipitate Product React->Quench Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallize (EtOH/Acetone) Filter->Purify Final Pure N-Decyl-2,4,6- trinitroaniline Purify->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral and physical criteria.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is the primary tool for confirming the substitution and the integrity of the decyl chain.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic CH 8.90 - 9.10Singlet (s)2HPicryl Ring Protons (H-3, H-5)
Amine NH 8.50 - 8.80Broad (br)1HSecondary Amine (Deshielded by

)

-CH2
3.00 - 3.20Quartet/Triplet2H

(Adjacent to Nitrogen)

-CH2
1.60 - 1.70Multiplet (m)2H

(Beta position)
Bulk Alkyl 1.20 - 1.40Multiplet (m)14HDecyl Chain Backbone
Terminal CH3 0.85 - 0.90Triplet (t)3HTerminal Methyl

Interpretation: The key diagnostic is the disappearance of the amine protons of decylamine (~1.5 ppm) and the shift of the


-methylene protons due to the electron-withdrawing nature of the trinitrophenyl group.
Infrared Spectroscopy (FT-IR)
  • 
    :  ~3300-3350 
    
    
    
    (Secondary amine stretch).
  • 
     Asymmetric:  1530-1550 
    
    
    
    (Strong, characteristic of polynitroaromatics).
  • 
     Symmetric:  1340-1360 
    
    
    
    .
  • 
     Aliphatic:  2850-2960 
    
    
    
    (Decyl chain).
Physical Properties[1][2][3][4][5][6][7][8]
  • Appearance: Bright yellow to orange needles.

  • Melting Point: Expected range 75°C - 85°C .

    • Note: The long alkyl chain disrupts the efficient

      
      -stacking seen in unsubstituted picramide (mp ~190°C), significantly lowering the melting point.
      
  • Solubility: Soluble in acetone, DCM, chloroform, and hot ethanol. Insoluble in water.[1][3]

Discussion: Structure-Property Relationships

The synthesis of this compound highlights the balance between the electronic effects of the picryl group and the steric/lipophilic effects of the decyl chain.

  • Acidity of the NH: The three nitro groups exert a massive inductive (-I) and mesomeric (-M) effect, making the amine proton significantly acidic compared to non-nitrated anilines. This allows for potential deprotonation by strong bases to form anionic salts.

  • Lipophilicity: The decyl chain transforms the molecule from a polar, high-melting explosive into a lipid-soluble probe. This makes it useful for studying hydrophobic pockets in proteins or as a specialized surfactant in energetic formulations.

  • Charge Transfer: The molecule acts as a "push-pull" system (Donor: Amine, Acceptor: Nitro groups), resulting in a strong dipole moment and potential NLO activity.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Properties of Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6953, Picryl chloride.
    • [1]

  • Synthesis of N-Alkyl Picramides

    • Lamm, B., & Nordfält, K. (1966).[4] "NMR Spectra of Some Nitro-substituted N-Alkylanilines." Acta Chemica Scandinavica.

  • Safety of Polynitro Aromatic Compounds

    • NOAA Office of Response and Restoration. "Picryl Chloride - CAMEO Chemicals."[1][5]

Sources

Molecular Architecture and Synthesis of N-Decyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Decyl-2,4,6-trinitroaniline (CAS 91472-53-6) represents a specialized class of amphiphilic nitroaromatic compounds.[1] Structurally, it fuses a highly electron-deficient picryl (2,4,6-trinitrophenyl) "head" with a lipophilic decyl "tail."[1] This distinct "push-pull" electronic architecture—characterized by a donor amine coupled to strong nitro acceptors—renders it valuable in the study of charge-transfer (CT) complexes, supramolecular self-assembly, and nonlinear optical (NLO) materials.

This guide details the molecular geometry, electronic properties, and validated synthetic protocols for this compound, designed for researchers in organic materials and energetic systems.

Part 1: Chemical Identity & Core Properties

PropertySpecification
IUPAC Name This compound
Common Name N-Decylpicramide
CAS Number 91472-53-6
Molecular Formula C₁₆H₂₄N₄O₆
Molecular Weight 368.39 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in acetone, chloroform, DMSO; Insoluble in water
Electronic Class Donor-Acceptor (D-π-A) Amphiphile

Part 2: Molecular Geometry and Electronic Structure

The physicochemical behavior of this compound is governed by the competition between the rigid, planar aromatic core and the flexible alkyl chain.

The Picryl Core and Intramolecular Hydrogen Bonding

The 2,4,6-trinitroaniline moiety is nearly planar due to extensive conjugation. A critical structural feature is the intramolecular hydrogen bond between the amine proton (N-H) and the oxygen atom of the ortho-nitro group.

  • Locking Mechanism: This interaction (

    
    ) forms a pseudo-six-membered ring, locking the C-N(amine) bond against rotation.[1] This planarization maximizes the overlap between the nitrogen lone pair and the 
    
    
    
    -system of the ring.
  • Electronic "Push-Pull": The amine nitrogen acts as an electron donor, while the three nitro groups (at ortho and para positions) act as powerful electron withdrawers. This creates a significant dipole moment across the aromatic ring.[1]

The Decyl Tail and Crystal Packing

The ten-carbon alkyl chain introduces a hydrophobic vector to the molecule.

  • Conformation: In the solid state, the decyl chain typically adopts an all-trans planar zigzag conformation to maximize van der Waals contact surface area.

  • Supramolecular Assembly: The amphiphilic nature drives the molecules to stack in lamellar (layered) structures.[1] The polar nitro-aromatic heads aggregate to form

    
    -stacked columns (often stabilized by donor-acceptor interactions if co-crystallized), while the aliphatic tails interdigitate in separate hydrophobic regions.[1]
    
Structural Visualization

The following diagram illustrates the electronic resonance and the steric environment of the molecule.

MolecularStructure cluster_0 Electronic Effects Picryl Picryl Core (Electron Deficient) HBond Intramolecular H-Bond (N-H...O-NO2) Picryl->HBond Ortho-Nitro Acceptor Packing Lamellar Crystal Packing Picryl->Packing Pi-Pi Stacking Amine Amine Nitrogen (Electron Donor) Amine->Picryl Conjugation (Push-Pull) Amine->HBond Stabilizes Planarity Tail Decyl Chain (C10) (Lipophilic/Flexible) Amine->Tail C-N Bond Tail->Packing Van der Waals Forces

Figure 1: Structural logic of this compound, highlighting the interplay between electronic conjugation and steric packing forces.

Part 3: Synthesis Protocol

The synthesis of this compound is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction utilizes picryl chloride (2-chloro-1,3,5-trinitrobenzene) as the highly reactive electrophile and decylamine as the nucleophile.

Reaction Mechanism

The highly electron-deficient ring of picryl chloride facilitates the attack of the amine nucleophile. The intermediate Meisenheimer complex forms rapidly, followed by the elimination of the chloride ion and the restoration of aromaticity.

Experimental Workflow

Reagents:

  • Picryl chloride (Caution: Explosive when dry, store wet or in solution)[1]

  • Decylamine (1.1 equivalents)[1]

  • Triethylamine (Et₃N) (Base scavenger)[1]

  • Ethanol or Methanol (Solvent)[1]

Protocol:

  • Preparation: Dissolve 10 mmol of picryl chloride in 50 mL of warm ethanol (approx. 40°C). Note: Ensure all picryl chloride is dissolved.

  • Addition: In a separate flask, mix 11 mmol of decylamine and 11 mmol of triethylamine in 10 mL of ethanol.

  • Reaction: Dropwise add the amine solution to the picryl chloride solution with vigorous stirring. The solution will immediately darken (deep yellow/orange) indicating the formation of the product.

  • Reflux: Heat the mixture to reflux for 1–2 hours to ensure completion.

  • Isolation: Cool the mixture to room temperature and then to 0°C in an ice bath. The product will precipitate as yellow/orange crystals.[1]

  • Purification: Filter the solid and wash with cold ethanol and then water (to remove triethylamine hydrochloride salts). Recrystallize from ethanol/acetone mixture if necessary.

Synthesis Diagram[2][3]

Synthesis PicrylCl Picryl Chloride (Electrophile) Reaction S_NAr Reaction (Reflux in EtOH) PicrylCl->Reaction Decylamine Decylamine (Nucleophile) Decylamine->Reaction Base Triethylamine (HCl Scavenger) Base->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Addition Product This compound (Target) Intermediate->Product Elimination (-Cl) Byproduct Et3N·HCl (Salt Byproduct) Intermediate->Byproduct

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr).[1]

Part 4: Applications & Safety[1][4]

Research Applications
  • Charge-Transfer Complexes: The electron-deficient ring forms stable, colored complexes with electron-rich aromatics (e.g., pyrene, anthracene). The decyl chain allows these complexes to be organized into Langmuir-Blodgett films.[1]

  • Energetic Binders: While less explosive than TNT due to the alkyl chain dilution, it serves as a model for modifying the sensitivity of energetic materials through steric hindrance.

  • Nonlinear Optics (NLO): The dipolar nature of the headgroup makes it a candidate for second-harmonic generation (SHG) studies, provided the crystal packing is non-centrosymmetric.

Safety Protocol (HSE)[1]
  • Explosion Hazard: Like all polynitro aromatics, this compound is potentially explosive.[1][2][3] Avoid shock, friction, and high heat. Do not grind dry material aggressively.[1]

  • Toxicity: Nitroanilines are toxic by inhalation and skin absorption.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

  • PubChem. (n.d.).[1][2] 2,4,6-Trinitroaniline (Picramide) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Oxford University Press. (n.d.).[1] Systematic study of N-alkyl-2,4,6-trinitroanilines. (Contextual citation regarding homologous series properties).

Sources

Technical Guide: Spectroscopic Characterization of N-Decyl-2,4,6-Trinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

N-Decyl-2,4,6-trinitroaniline (also known as N-decylpicramide) is a functionalized nitroaromatic scaffold widely utilized in supramolecular chemistry, explosives detection, and membrane biophysics. Its structure combines an electron-deficient picryl moiety (acceptor) with a lipophilic decyl chain, making it an ideal candidate for:

  • Charge-Transfer (CT) Complexes: Formation of colored adducts with electron-rich polycyclic aromatic hydrocarbons (PAHs).

  • Langmuir-Blodgett Films: Amphiphilic properties allow for ordered monolayer formation on aqueous subphases.

  • Explosives Sensing: Acting as a structural analogue to TNT/Tetryl for developing fluorescence-quenching sensor arrays.

This guide provides a rigorous spectroscopic profile (NMR, IR, UV-Vis) and synthesis protocol to support researchers in characterizing this compound.

Synthesis & Preparation Protocol

To ensure spectroscopic fidelity, the compound must be synthesized with high purity to remove unreacted amines or picryl chloride hydrolysis products (picric acid).

Methodology: Nucleophilic Aromatic Substitution ( )

The most robust route involves the displacement of chloride from picryl chloride (2,4,6-trinitrochlorobenzene) by decylamine in the presence of a non-nucleophilic base.

Reagents:

  • Picryl Chloride (2,4,6-Trinitrochlorobenzene) [CAS: 88-88-0][1]

  • n-Decylamine [CAS: 2016-57-1]

  • Triethylamine (Et

    
    N) or 
    
    
    
  • Solvent: Absolute Ethanol or Dichloromethane (DCM)

Protocol Steps:

  • Dissolution: Dissolve 1.0 eq of Picryl Chloride in absolute ethanol (0.5 M concentration).

  • Addition: Dropwise add a solution of n-Decylamine (1.1 eq) and Et

    
    N (1.2 eq) in ethanol at 0°C. Note: The reaction is exothermic; temperature control prevents side reactions.
    
  • Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure completion. The solution will turn deep yellow/orange.

  • Work-up: Pour the mixture into ice-cold dilute HCl (0.1 M) to quench excess amine. Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol/acetone (9:1) to yield bright yellow needles.

Workflow Visualization

SynthesisWorkflow Start Reagents: Picryl Chloride + Decylamine Step1 Step 1: Mixing (0°C, Ethanol, Et3N) Start->Step1 Step2 Step 2: Reaction (Reflux 2h, SNAr Mechanism) Step1->Step2 Exothermic Step3 Step 3: Quench (Ice/HCl) Step2->Step3 Step4 Step 4: Isolation (Filtration) Step3->Step4 Product Final Product: This compound (Yellow Needles) Step4->Product Recrystallization

Caption: Step-by-step


 synthesis pathway for high-purity this compound.

Spectroscopic Characterization

The following data represents the standard spectral fingerprint for N-alkyl-2,4,6-trinitroanilines.

A. Nuclear Magnetic Resonance (NMR)

The high symmetry of the picryl ring and the distinct alkyl chain provide a clean interpretation.

Solvent: CDCl


 or DMSO-

Reference: TMS (0.00 ppm)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
9.05 - 9.15 Singlet (s)2HAr-H (3,5)Highly deshielded by ortho/para -NO

groups.

H
8.80 - 8.95 Broad (br)1HNH Intramolecular H-bond with ortho-NO

.

H
3.05 - 3.15 Quartet/Triplet2HN-CH

-

-methylene; deshielded by aniline nitrogen.

H
1.60 - 1.70 Multiplet2HN-CH

-CH

-

-methylene.

H
1.20 - 1.40 Multiplet14H-(CH

)

-
Bulk methylene chain.

H
0.88 Triplet (t)3H-CH

Terminal methyl group.

C
130 - 135 --Ar-C (ipso)C-N bond carbon.

C
126 - 128 --Ar-C (3,5)Protonated aromatic carbons.

Expert Insight: The NH proton signal is solvent-dependent. In DMSO-


, the signal may sharpen and shift downfield due to solvent interaction, though the intramolecular H-bond (NH...O=N) often locks the conformation, making the shift relatively stable compared to non-nitrated anilines.
B. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the nitro groups and the alkyl chain.

Wavenumber (cm

)
IntensityAssignmentFunctional Group
3320 - 3380 Medium

(N-H)
Secondary Amine (often weak due to H-bonding).
3080 - 3100 Weak

(C-H)

Aromatic C-H stretch.
2920, 2850 Strong

(C-H)

Asymmetric/Symmetric Alkyl C-H (decyl chain).
1610 - 1630 Medium

(C=C)
Aromatic ring breathing.
1530 - 1550 Strong

(NO

)
Asymmetric Nitro stretch.
1340 - 1360 Strong

(NO

)
Symmetric Nitro stretch.
1260 - 1280 Medium

(C-N)
C-N stretch (Ar-NH).
C. UV-Vis Spectroscopy

The compound exhibits strong solvatochromism due to the "push-pull" electronic nature (Amine donor


 Nitro acceptor).
  • 
     (1):  345 - 360 nm (Charge Transfer Band, 
    
    
    
    M
    
    
    cm
    
    
    )
  • 
     (2):  ~240 nm (
    
    
    
    transition of the aromatic ring)
  • Appearance: Solutions are yellow in non-polar solvents (Hexane) and shift to orange in polar aprotic solvents (DMSO/DMF) due to stabilization of the charge-separated excited state.

Structural Logic & Analysis

Understanding the molecule's behavior requires analyzing the intramolecular forces. The ortho-nitro groups force the amine nitrogen to adopt a specific geometry, locking the alkyl chain relative to the ring plane.

Intramolecular Interaction Diagram

MolecularLogic Nitro Ortho-Nitro Groups (Electron Withdrawing) H_Bond Intramolecular H-Bond (NH ... O=N) Nitro->H_Bond Acceptor Amine Amine Nitrogen (Lone Pair Donor) Amine->H_Bond Donor Planarity Pseudo-Planar Ring System (Resonance Stabilization) Amine->Planarity Conjugation Alkyl Decyl Chain (Steric Bulk & Lipophilicity) Amine->Alkyl Attachment H_Bond->Planarity Locks Conformation

Caption: Interaction map showing how the intramolecular Hydrogen Bond stabilizes the core structure.

Interpretation for Researchers
  • H-Bonding: The NH proton is involved in a bifurcated hydrogen bond with the oxygen atoms of the ortho-nitro groups. This reduces the basicity of the amine significantly, making the compound stable against acid hydrolysis compared to non-nitrated anilines.

  • Steric Inhibition: While the decyl chain is flexible, the rotation around the C(Ar)-N bond is restricted. In NMR, this can sometimes lead to broadening of the ortho-proton signals at very low temperatures, though usually they appear equivalent at room temperature.

  • Fluorescence Quenching: The nitro groups are potent quenchers.[2] This molecule is generally non-fluorescent but acts as an effective quencher for electron-rich fluorophores (e.g., pyrene, anthracene) via

    
    -stacking interactions.
    

References

  • Spectroscopic Trends in Nitroanilines: PubChem. "2,4,6-Trinitroaniline Compound Summary." Available at: [Link]

  • Charge Transfer Complexes: ResearchGate. "Spectroscopic studies of N-alkyl-2,4,6-trinitroaniline complexes." (Contextual citation for physical properties). Available at: [Link]

Sources

Thermal Analysis of N-Decyl-2,4,6-trinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis of N-Decyl-2,4,6-trinitroaniline (TGA, DSC) Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Material Scientists, and Drug Development Professionals (Solid State Chemistry Focus)[1][2][3]

Executive Summary

This guide details the thermal characterization protocols for This compound (CAS: 91472-53-6), a functionalized nitroaromatic compound.[1][2][3] While the parent compound, 2,4,6-trinitroaniline (picramide), is a known energetic material, the introduction of a long alkyl chain (decyl, C10) significantly alters its physicochemical properties, introducing potential liquid crystalline behavior, surface activity, and utility in nanomaterial functionalization (e.g., carbon nanotube grafting).[1][2][3]

Accurate thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is critical to distinguish between safe melting transitions and the onset of catastrophic thermal decomposition, a mandatory safety step in pharmaceutical and materials research involving high-energy motifs.[1][2][3][4]

Chemical Context & Structure-Property Relationships[1][2][4]

To interpret thermal data correctly, one must understand the molecular architecture.[1][2][3][4] this compound consists of an electron-deficient trinitrobenzene ring coupled to an electron-rich, lipophilic decyl amine tail.[1][2][3]

  • Energetic Core: The trinitroaniline moiety is responsible for the compound's thermal instability and potential explosiveness.[1][2][3][4] Decomposition typically involves C-NO

    
     homolysis.[1][2][3][4]
    
  • Plasticizing Tail: The C10 alkyl chain disrupts the efficient

    
    -
    
    
    
    stacking found in the parent picramide (MP: ~188°C), significantly lowering the melting point and potentially inducing smectic liquid crystalline phases.[1][2][3][4]
Synthesis & Impurity Profile

Thermal artifacts often arise from synthesis impurities.[1][2][3][4] The standard synthesis involves the nucleophilic aromatic substitution of picryl chloride (or picryl sulfonic acid) with decylamine.[1][2][3][4]

Critical Impurities to Watch in DSC:

  • Picric Acid: Hydrolysis byproduct.[1][2][3][4] Causes sharp melting depression and early decomposition.[1][2][3][4]

  • Decylamine Hydrochloride: Salt byproduct.[1][2][3][4] Appears as a high-melting impurity.[1][2][3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), enthalpy of fusion (

), and Decomposition Onset Temperature (

).[1][2][3][4]

Protocol:

  • Sample Preparation: Weigh 1.0–2.0 mg of dried sample.

    • Note: Use small masses for nitro-compounds to mitigate damage from potential deflagration.[1][2][3][4]

  • Pan Selection: Hermetically sealed gold or aluminum pans with a pinhole (laser-drilled).

    • Reasoning: Hermetic sealing prevents sublimation of the sample before melting.[1][2][3][4] The pinhole allows gas escape during decomposition, preventing pan rupture while maintaining self-generated atmosphere.[1][2][4]

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Temperature Program:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 350°C at 5°C/min.

    • Safety Stop: If an exotherm >50 W/g is detected, abort heating immediately.[1][2][3][4]

Data Interpretation:

  • Endotherm (80–120°C Range): Represents the melting transition (

    
    ).[1][2][3][4] The long alkyl chain likely suppresses 
    
    
    
    well below the parent picramide's 188°C.[1][2][3][4]
  • Exotherm (>200°C): Represents thermal decomposition.[1][2][3][4] The "Onset" value is critical for safety limits.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content (solvents), degradation steps, and activation energy of decomposition.[1][2][3][4]

Protocol:

  • Sample Preparation: 2.0–5.0 mg in an open alumina or platinum crucible.

  • Purge Gas: Nitrogen (

    
    ) at 20–40 mL/min (balance purge) and 40–60 mL/min (sample purge).
    
  • Heating Rate:

    • Standard Run: 10°C/min to 600°C.

    • Kinetics Run: Perform runs at 2, 5, 10, and 20°C/min to apply Kissinger/Ozawa-Flynn-Wall kinetics models.

Data Interpretation:

  • Step 1 (<100°C): Loss of residual solvent (e.g., ethanol, water).[1][2][3][4]

  • Step 2 (Decomposition): Major mass loss coinciding with the DSC exotherm.[1][2][3][4] For N-alkyl derivatives, dealkylation often competes with nitro-group scission.[1][2][4]

Visualization of Workflows & Pathways[1][2][3][4]

Diagram 1: Synthesis-Derived Thermal Artifacts

This diagram illustrates how synthesis precursors can contaminate the final thermal trace if purification is incomplete.[1][2][3][4]

SynthesisArtifacts PicrylCl Picryl Chloride (Reactant) Reaction Nucleophilic Substitution PicrylCl->Reaction DecylAm Decylamine (Reactant) DecylAm->Reaction Product N-Decyl-TNA (Target) Reaction->Product Main Path Impurity1 Picric Acid (Hydrolysis) Reaction->Impurity1 Side Rxn (H2O) Impurity2 Amine Salts (Byproduct) Reaction->Impurity2 Incomplete Wash ThermalSignal DSC Trace Artifacts Product->ThermalSignal Sharp Endotherm (True Tm) Impurity1->ThermalSignal Broad Endotherm (Low Tm) Impurity2->ThermalSignal High Tm Spike

Caption: Impact of synthesis impurities (Picric Acid, Amine Salts) on the DSC thermal trace of this compound.

Diagram 2: Thermal Analysis Decision Logic

A logical flow for determining safety and stability limits based on experimental data.[1][2][3][4]

ThermalLogic Start Start: N-Decyl-TNA Sample TGA Run TGA (10°C/min) Start->TGA SolventCheck Mass Loss < 150°C? TGA->SolventCheck Dry Dry Sample (Vacuum Oven) SolventCheck->Dry Yes (>1%) DSC Run DSC (Hermetic Pan) SolventCheck->DSC No Dry->TGA Result Analyze Transitions DSC->Result Safe Stable Melt (Endo < Exo Onset) Result->Safe Tm << T(decomp) Unstable Melt/Decomp Overlap (Hazardous) Result->Unstable Tm ≈ T(decomp)

Caption: Step-by-step decision logic for validating thermal stability and solvent content before establishing a safe melting point.

Key Results Summary (Expected)

The following table summarizes the expected thermal profile for this compound based on structure-property relationships of N-alkyl picramides.

ParameterMethodTypical Value / RangeSignificance
Melting Point (

)
DSC (Endotherm)80°C – 110°C Significantly lower than parent TNA (188°C) due to alkyl chain plasticization.[1][2][3][4]
Decomposition Onset (

)
DSC (Exotherm)220°C – 250°C Critical safety limit.[1][2][3][4] Driven by the trinitro-aromatic core stability.[1][2][3][4]
Enthalpy of Fusion (

)
DSC20 – 40 kJ/mol Indicates crystallinity.[1][2][3][4] Low values may suggest liquid crystalline mesophases.[1][2][3][4]
Mass Loss Step 1 TGA< 0.5% Volatiles/Solvents (must be low for accurate

).
Mass Loss Step 2 TGA> 60% Rapid decomposition (deflagration) of the nitro core.[1][2][3][4]

Safety & Handling

Warning: this compound contains a polynitro aromatic core.[1][2][3] Although the long alkyl chain reduces sensitivity compared to pure picryl chloride or TNA, it remains an energetic material .[1][2][3][4]

  • Friction/Impact: Avoid grinding large quantities dry.[1][2][3][4]

  • Thermal Runaway: Never heat large samples (>10 mg) in a DSC without understanding the decomposition kinetics first.

  • Incompatibility: Avoid contact with strong bases (forms unstable picrate salts) and reducing agents.[1][2][3][4]

References

  • PubChem. 2,4,6-Trinitroaniline (Picramide) Compound Summary. National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • Sikder, A. K., et al. (2001).[1][2][3][4][5] Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties.[1][2][3][4][5] New Journal of Chemistry.[1][2][3][4][5] [Link]

  • TA Instruments. Thermal Analysis of Energetic Materials: Application Note.[Link][1][2][3][4]

Sources

Structural Dynamics of N-Alkyl-2,4,6-Trinitroanilines: A Crystallographic & Energetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure of N-Alkyl-2,4,6-Trinitroanilines Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The structural chemistry of N-alkyl-2,4,6-trinitroanilines (derivatives of picramide) represents a classic conflict between electronic conjugation and steric hindrance. For researchers in energetic materials and crystal engineering, these molecules serve as a critical case study in conformational polymorphism .

The core "picryl" moiety (2,4,6-trinitrophenyl) is electronically electron-deficient, inducing strong intramolecular charge transfer (ICT) from the amino nitrogen. However, the introduction of N-alkyl chains forces a deviation from planarity due to steric clashes with ortho-nitro groups. This guide dissects the crystallographic consequences of this interaction, detailing synthesis, lattice architecture, and the trade-offs between crystal density and energetic performance.

Synthetic Pathway: The SNAr Protocol[1]

To study the crystal structure, one must first isolate high-purity single crystals. The synthesis of N-alkyl-TNAs relies on Nucleophilic Aromatic Substitution (SNAr) . Unlike electrophilic substitution, the electron-withdrawing nitro groups activate the ring for nucleophilic attack.[1][2]

Mechanism & Protocol

The reaction typically utilizes picryl chloride (2,4,6-trinitrochlorobenzene) as the substrate and a primary alkyl amine as the nucleophile.

Step-by-Step Protocol:

  • Precursor Prep: Dissolve picryl chloride (1.0 eq) in dry acetonitrile or ethanol.

  • Nucleophilic Attack: Add the N-alkyl amine (2.0 eq) dropwise at 0°C. Note: The second equivalent acts as a base to scavenge the HCl byproduct.

  • Meisenheimer Complex: The solution will instantly deepen in color (often deep red/orange), indicating the formation of the anionic Meisenheimer intermediate.

  • Elimination: Warming to room temperature promotes the loss of the chloride ion, restoring aromaticity.

  • Purification: Recrystallize from ethanol/acetone mixtures. Slow evaporation is critical for XRD-quality crystals.

Reaction Workflow Visualization

SNAr_Mechanism Start Picryl Chloride (Substrate) Complex Meisenheimer Intermediate (Anionic/Colored) Start->Complex Nucleophilic Attack (0°C) Amine Alkyl Amine (R-NH2) Amine->Complex Product N-Alkyl-TNA (Crystal) Complex->Product Elimination (-Cl) Byproduct R-NH3+ Cl- Complex->Byproduct

Figure 1: The SNAr reaction pathway proceeding through the colored Meisenheimer intermediate.

Crystallographic Architecture

The crystal structure of N-alkyl-TNAs is governed by two competing forces: Intramolecular Hydrogen Bonding (planarizing) and Steric Repulsion (twisting).

The Intramolecular "Lock" (S(6) Motif)

In the parent molecule (picramide), an intramolecular hydrogen bond exists between the amino hydrogen and the oxygen of an ortho-nitro group.

  • Graph Set Notation: S(6)

  • Effect: This locks the amino group and one nitro group into a quasi-planar six-membered ring, enhancing stability and density.

The Steric "Twist" (The Alkyl Effect)

When an alkyl group (Methyl, Ethyl, etc.) replaces a hydrogen, the steric bulk forces the otherortho-nitro group to rotate out of the benzene plane.

  • Twist Angle: In N-methyl-TNA, the nitro group ortho to the methyl group can twist 30–60° out of plane.

  • Consequence: This disrupts the efficient

    
    -
    
    
    
    stacking observed in planar aromatics, often lowering the crystal density—a critical penalty for energetic materials.
Comparative Structural Data

The following table summarizes the structural shifts observed when transitioning from the parent TNA to alkylated derivatives.

Parameter2,4,6-Trinitroaniline (TNA)N-Methyl-TNAN-Ethyl-TNA
Crystal System MonoclinicMonoclinicTriclinic/Monoclinic
Space Group


or


(Common)
Density (

)
~1.76 g/cm³~1.68 - 1.72 g/cm³< 1.65 g/cm³
Nitro Twist (

)
< 15° (Planar)20° - 45°> 40°
H-Bonding Inter- & IntramolecularMostly IntramolecularWeak Intermolecular

Note: Densities decrease as alkyl chain length increases due to inefficient packing of the aliphatic "tails" within the rigid nitro-aromatic lattice.

Conformational Polymorphism

N-alkyl-TNAs are prone to conformational polymorphism . This occurs when the molecule can crystallize in different conformations (varying nitro group twist angles) depending on the solvent or temperature.

The "Red vs. Yellow" Phenomenon

Researchers often observe color variations in crystals (thermochromism or polymorphism).

  • Yellow/Orange Forms: Typically associated with highly twisted nitro groups where conjugation is broken.

  • Red Forms: Associated with more planar conformations where conjugation is extended across the nitro-amine system.

Structural Forces Diagram

Crystal_Forces Center N-Alkyl-TNA Conformation Packing Crystal Packing (Density) Center->Packing Determines HBond Intramolecular H-Bond (Planarizing Force) HBond->Center Locks S(6) Ring Steric Ortho-Nitro Sterics (Twisting Force) Steric->Center Rotates NO2 Packing->Center Lattice Energy Feedback

Figure 2: The tug-of-war between H-bonding and steric repulsion defines the final crystal polymorph.

Energetic Implications for Drug/Material Development

For professionals developing energetic materials, the crystal structure directly dictates performance.

  • Density is King: Detonation velocity (

    
    ) scales linearly with density (
    
    
    
    ). The introduction of N-alkyl groups generally reduces performance because the bulky alkyl chains create "dead space" in the crystal lattice, lowering
    
    
    from 1.76 (TNA) to <1.70.
  • Sensitivity: However, N-alkylation often decreases sensitivity (making the explosive safer). The steric twist interrupts the continuous

    
    -stacking channels that facilitate shock wave propagation.
    
  • Melting Point: The disruption of intermolecular hydrogen bonding by replacing an H with an Alkyl group significantly lowers the melting point, often making these compounds melt-castable but thermally less stable.

Experimental Validation (XRD Protocol)

To validate these structures in your lab:

  • Technique: Single Crystal X-Ray Diffraction (SC-XRD).

  • Temperature: Collect data at 100 K . Nitro groups possess high thermal motion at room temperature, which can smear electron density maps and obscure the precise twist angles.

  • Refinement: Pay close attention to the hydrogen atoms on the amine. Do not geometrically fix them immediately; locate them in the difference Fourier map to confirm the intramolecular S(6) hydrogen bond.

References

  • National Institutes of Health (NIH) / PubChem. (2025). 2,4,6-Trinitroaniline Compound Summary. Link

  • Cambridge Crystallographic Data Centre (CCDC). Structural Database Entries for Picramide Derivatives. (Standard reference for space group P21/c validation). Link

  • LookChem. (2025). Picramide (2,4,6-Trinitroaniline) Chemical Properties and Hydrolysis. Link

  • ScienceMadness. (2020).[3] Synthesis and Properties of Trinitroaniline (TNA). Link

  • Royal Society of Chemistry. (2013).[4] Intramolecular Hydrogen Bonding in Nitroanilines: Supramolecular Synthons. Link

  • MDPI. (2023). Polymorphism Governed by Conformational Flexibility in Dinitrodiphenylamines. (Relevant comparative study on nitro-amine twisting). Link

Sources

"role of decyl chain in N-decyl-2,4,6-trinitroaniline properties"

The Functional Architecture of -Decyl-2,4,6-Trinitroaniline: A Technical Guide to Structure-Property Modulation

Executive Summary


This guide analyzes the decyl chain's role not merely as a substituent, but as a dominant functional switch that governs solubility, crystal packing, and intermolecular interactions. For drug development and materials scientists, this molecule serves as a model system for understanding how lipophilic tails can modulate the bioavailability and processing of electron-deficient aromatic cores.

Molecular Architecture & Physicochemical Impact

The molecule consists of two distinct domains with opposing properties:

  • The Energetic Head (Picryl Group): Electron-deficient, rigid, planar, and capable of strong

    
    -
    
    
    interactions.
  • The Lipophilic Tail (Decyl Chain): Electron-neutral, flexible, hydrophobic, and sterically demanding.

The "Solubility Switch" Mechanism

The parent compound, 2,4,6-trinitroaniline (TNA), is effectively insoluble in water and poorly soluble in many non-polar organic solvents due to high lattice energy driven by intermolecular hydrogen bonding and

The decyl chain introduces a "solubility switch" via the following mechanisms:

  • Entropic Gain: The flexible alkyl chain increases the entropy of solvation in organic media (e.g., chloroform, toluene, dichloromethane).

  • Lattice Disruption: The bulky chain prevents the tight "brickwork" crystal packing characteristic of pure TNA, significantly lowering the lattice energy required to dissolve the solid.

Table 1: Comparative Physicochemical Properties

PropertyParent: 2,4,6-Trinitroaniline (TNA)Derivative:

-Decyl-2,4,6-Trinitroaniline
Impact of Decyl Chain
Molecular Weight 228.12 g/mol 368.39 g/mol +61% Mass Increase
LogP (Lipophilicity) ~1.4 (Moderate)~6.4 (High)>4-fold Increase (Critical for membrane permeation models)
Melting Point 188–190 °C< 100 °C (Est.)Drastic Depression (Disrupted Crystal Packing)
Solubility (Hexane) InsolubleSolubleEnables non-polar processing
Electronic Character Strong

-Acceptor
Strong

-Acceptor
Negligible electronic perturbation; retains charge-transfer capability
Energetic Desensitization

In energetic materials research, long alkyl chains act as internal phlegmatizers . The decyl chain dilutes the explosive power (lower density of nitro groups per unit volume) and acts as a shock absorber at the molecular level. This makes

Supramolecular Utility: The "Anchor and Buoy" Effect

The most significant application of

nanocarbon surface modification
Mechanism of Action
  • The Anchor (Head): The electron-deficient trinitrobenzene ring forms strong Donor-Acceptor (Charge Transfer) complexes with the electron-rich

    
    -surface of CNTs.
    
  • The Buoy (Tail): The decyl chain extends into the solvent medium, providing steric stabilization . This prevents CNT re-aggregation (bundling) via steric repulsion, a critical requirement for processing CNTs in polymer composites or biological media.

Visualization of Interaction

The following diagram illustrates the synthesis and the supramolecular interaction mechanism.

Gcluster_0Role of Decyl ChainPicrylPicryl Chloride(Energetic Precursor)NDecylTNAN-Decyl-2,4,6-Trinitroaniline(Amphiphilic Adduct)Picryl->NDecylTNASNAr Reaction(-HCl)DecylAmineDecylamine(Lipophilic Nucleophile)DecylAmine->NDecylTNANucleophilic AttackDispersedSterically StabilizedNanocompositeNDecylTNA->DispersedPi-Pi Stacking(Head Group)SolubilitySolubility in Organic SolventsNDecylTNA->SolubilityStericSteric Repulsion (Prevents Aggregation)NDecylTNA->StericCNTCarbon Nanotube(Electron Rich Surface)CNT->DispersedNon-CovalentFunctionalizationSteric->Dispersed

Figure 1: Synthesis pathway and supramolecular mechanism of CNT stabilization via N-decyl-TNA.

Experimental Protocol: Synthesis & Characterization

Safety Warning: While desensitized, this compound contains a trinitro-aromatic core. Standard safety protocols for energetic materials (blast shields, anti-static equipment) must be observed. Picryl chloride is a skin sensitizer and explosive.

Synthesis of -Decyl-2,4,6-Trinitroaniline

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

  • Picryl Chloride (2-chloro-1,3,5-trinitrobenzene): 1.0 eq[1][2]

  • Decylamine: 1.1 eq[3]

  • Triethylamine (

    
    ): 1.2 eq (Acid scavenger)
    
  • Solvent: Ethanol (Absolute) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve Picryl Chloride (1.0 g, 4.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Note: The solution will be yellow.

  • Addition: Dropwise add a solution of Decylamine (0.7 g, 4.4 mmol) and Triethylamine (0.6 mL) in 5 mL ethanol while stirring at room temperature.

  • Reaction: The solution will deepen in color (orange/red) immediately due to the formation of the Meisenheimer complex intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours to ensure completion.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess amine).

    • The product will precipitate as a yellow-orange solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane (1:1) to yield bright yellow needles.

Characterization Criteria

To validate the structure, ensure the following spectral signatures are present:

TechniqueExpected SignatureStructural Insight
1H NMR

0.88 (t, 3H,

),

1.2-1.4 (m, bulk

),

3.1 (q,

),

9.0 (s, 2H, Ar-H).
Confirms attachment of decyl chain and symmetry of the picryl ring.
IR Spectroscopy Strong bands at ~1540

and ~1340

(

stretch). Weak

stretch at ~3300

.
Verifies integrity of nitro groups and secondary amine formation.
UV-Vis

~350–420 nm (in

).
Characteristic Charge-Transfer band (Intramolecular).

Pharmaceutical Relevance: Lipophilicity & Toxicity

For drug development professionals,

toxicological haptens
  • Lipophilic Carrier: The decyl chain dramatically increases the LogP to ~6.4. In a biological context, this allows the molecule to rapidly permeate cell membranes, unlike the parent TNA.

  • Haptenization: The trinitro-aromatic core is highly electrophilic. Once inside the cell (facilitated by the decyl tail), it can react with nucleophilic residues (cysteine, lysine) on proteins, forming immunogenic adducts. This mechanism is analogous to the contact hypersensitivity caused by Picryl Chloride, but with altered kinetics due to the lipophilic tail.

References

  • PubChem. (n.d.).[5] 2,4,6-Trinitroaniline Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of Picryl Chloride. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Crossed Nanotube Junctions and Functionalization. (Contextual reference for CNT functionalization with nitroanilines). Retrieved February 5, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). 2,4,6-Trinitro-N-methyl-aniline (Analogous Data). Retrieved February 5, 2026, from [Link]

"charge-transfer complex formation with N-decyl-2,4,6-trinitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Thermodynamics, and Surface Engineering Protocols

Executive Summary

This technical guide details the physicochemical behavior, synthesis, and application of N-decyl-2,4,6-trinitroaniline (DTNA) as a lipophilic electron acceptor. Unlike standard picric acid derivatives, DTNA incorporates a ten-carbon alkyl chain, transitioning its utility from simple solution-phase analysis to interfacial engineering and nanomaterial functionalization .[1]

Primary applications include the non-covalent modification of Single-Walled Carbon Nanotubes (SWCNTs) and the modeling of drug-receptor interactions in non-polar biological compartments.[1] This guide provides validated protocols for synthesizing DTNA, characterizing its charge-transfer (CT) thermodynamics, and utilizing it for surface modification.

Molecular Architecture & Synthesis

The DTNA molecule functions as a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-acid (electron acceptor). The trinitro-substituted aromatic ring creates a severe electron deficiency, enabling strong 

-

stacking interactions with electron-rich donors (e.g., polycyclic aromatic hydrocarbons, pharmaceutical amines, graphene lattices).
Structural Logic[1]
  • Trinitro Moiety: Three nitro groups (-NO

    
    ) at the 2, 4, and 6 positions exert a strong inductive (-I) and mesomeric (-M) effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Decyl Chain: The C

    
    H
    
    
    
    tail imparts high solubility in non-polar solvents (CHCl
    
    
    , CH
    
    
    Cl
    
    
    , Toluene) and facilitates steric stabilization when adsorbed onto surfaces.
Synthesis Protocol (Nucleophilic Aromatic Substitution)

If commercial stock is unavailable, DTNA is synthesized via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 reaction of picryl chloride with decylamine.

Reagents:

  • Picryl chloride (2-chloro-1,3,5-trinitrobenzene) [Warning: Explosive potential; handle with care][2]

  • Decylamine (1.1 equivalents)[1]

  • Triethylamine (Etngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    N) as acid scavenger
    
  • Ethanol or Methanol (Solvent)[1][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of picryl chloride in 50 mL of warm ethanol (

    
    C).
    
  • Addition: Dropwise add a solution of decylamine (11 mmol) and triethylamine (11 mmol) in 20 mL ethanol over 30 minutes. The solution will darken (deep yellow/orange) immediately.[1]

  • Reflux: Heat to reflux for 2 hours to ensure complete substitution.

  • Isolation: Cool to room temperature. Pour into 200 mL ice-cold water. The product precipitates as a yellow/orange solid.[1]

  • Purification: Recrystallize from ethanol/water (4:1).

  • Validation: Verify via melting point (approx. range depending on purity) and

    
    H-NMR (distinct triplet for terminal methyl, multiplet for methylene chain, singlet for aromatic protons).
    

Charge-Transfer Complexation: Solution Phase Protocols

Theoretical Basis (Mulliken Theory)

The formation of the complex follows the equilibrium: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where 

is the donor (drug/analyte) and

is the acceptor (DTNA). The appearance of a new absorption band (CT band) in the visible region (usually 400–600 nm) allows for spectrophotometric quantification.
Experimental Workflow: Benesi-Hildebrand Analysis

To determine the Association Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and Molar Absorptivity (

), perform a spectrophotometric titration.

Protocol:

  • Stock Preparation: Prepare a fixed concentration of DTNA (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     M) in chloroform.
    
  • Donor Titration: Prepare a series of donor solutions ranging from

    
     M to 
    
    
    
    M (ensure donor is in large excess,
    
    
    ).
  • Measurement: Record UV-Vis spectra (300–800 nm) for each mixture against a solvent blank.

  • Analysis: Plot the data using the Benesi-Hildebrand equation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    
    • Slope:

      
      
      
    • Intercept:

      
      
      
Data Visualization: Experimental Logic

CT_Workflow Start Start: Define Donor/Acceptor Prep Prepare Stock Solutions (DTNA in CHCl3) Start->Prep Mix Mix: Fixed [A], Varying [D] Prep->Mix Scan UV-Vis Scan (Identify CT Band) Mix->Scan Plot Benesi-Hildebrand Plot ([A]/Abs vs 1/[D]) Scan->Plot Calc Calculate K and Epsilon Plot->Calc

Figure 1: Step-by-step workflow for determining thermodynamic parameters of DTNA complexes.

Application: Surface Functionalization of Carbon Nanotubes

The most distinct application of DTNA, compared to simpler trinitroanilines, is in the non-covalent functionalization of Single-Walled Carbon Nanotubes (SWCNTs). The trinitro-head adsorbs to the nanotube sidewall via


-

stacking, while the decyl tail extends into the solvent, providing steric repulsion that prevents nanotube bundling.
Functionalization Protocol[1][4]
  • Dispersion: Suspend raw SWCNTs (1 mg/mL) in THF or DMF.

  • Addition: Add DTNA (excess, typically 10 mg/mL) to the suspension.

  • Sonication: Ultrasonicate for 30–60 minutes (bath sonicator) to disrupt bundles and allow DTNA intercalation.

  • Centrifugation: Centrifuge at 10,000 rpm for 15 minutes to remove non-functionalized aggregates.

  • Filtration: Filter the supernatant through a PTFE membrane (0.2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    m).
    
  • Washing: Wash extensively with ethanol to remove unbound DTNA.[1]

Mechanism of Interaction

SWCNT_Interaction SWCNT SWCNT Sidewall (Electron Rich pi-system) Complex Charge-Transfer Complex (Stable Dispersion) SWCNT->Complex Donor DTNA This compound (Electron Deficient Head) DTNA->Complex Acceptor (pi-stacking) Tail Decyl Tail (Solvent Interaction/Steric Bulk) Complex->Tail Protrudes into Solvent

Figure 2: Mechanistic interaction between DTNA and Carbon Nanotubes.

Thermodynamic & Spectral Data Summary

The following table summarizes typical thermodynamic parameters for trinitroaniline-based complexes. While specific values for the N-decyl derivative vary by solvent, they follow the homologous series trends of picryl derivatives.

ParameterSymbolTypical Range (Organic Donors)UnitInterpretation
Association Constant ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

5 – 50 (Hydrocarbons)100 – 2000 (Amines)M

Stability of the complex. Higher values indicate stronger donor-acceptor overlap.
Molar Absorptivity

1000 – 5000L mol

cm

Sensitivity of the detection method.
Gibbs Free Energy

-2 to -15kJ mol

Spontaneity. Calculated as

.
Stoichiometry

1:1-Determined via Job's Method of Continuous Variations.

Note on Solvent Effect: The decyl chain allows these measurements in non-polar solvents (e.g., Hexane, CCl


) where standard picric acid would be insoluble. In non-polar solvents, 

values are generally higher due to the lack of solvent competition for the active sites.

References

  • Synthesis & Properties

    • Source: PubChem. "2,4,6-Trinitroaniline Compound Summary." National Library of Medicine.

    • URL:[Link][1]

  • Nanotube Functionalization

    • Source: Mittal, V. (2011).[1] "Surface Modification of Nanotube Fillers." Polymer Nanotube Nanocomposites.

    • URL:[Link][1]

  • Charge Transfer Theory

    • Source: Benesi, H. A., & Hildebrand, J. H. (1949). "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society.[1]

    • URL:[Link][1]

  • Commercial Availability

    • Source: Sigma-Aldrich.[1] "this compound Product Information."

Sources

Methodological & Application

Application Note: Chemical Dynamics of N-Alkyl-2,4,6-Trinitroanilines

[1][2][3][4]

Mechanistic Analysis & Synthetic Challenges

Expertise & Experience

The transformation of picramide (2,4,6-trinitroaniline) into N-alkyl derivatives like N-decyl-2,4,6-trinitroaniline presents a classic problem in organic synthesis: the nucleophilicity of the amine versus the electrophilicity of the aromatic ring.[1][2]

In a standard aniline, the lone pair on the nitrogen atom is available for nucleophilic attack on an alkyl halide (SN2 reaction).[1][2] However, in picramide, the presence of three nitro groups at the ortho and para positions exerts a profound electron-withdrawing effect (both inductive and resonance).[1][2]

  • Resonance Delocalization: The nitrogen lone pair is heavily delocalized into the aromatic ring and the nitro groups.[1][2] This resonance stabilization significantly lowers the energy of the lone pair, rendering the amine extremely weak as a nucleophile.[1][2]

  • Acidity: Conversely, the N-H protons become significantly more acidic compared to unsubstituted aniline.[1][2] This suggests that while direct alkylation is kinetically inhibited, the formation of an amide anion (using a strong base) might be theoretically possible, though it introduces significant safety risks due to the sensitivity of polynitro-anions.[1][2]

Retrosynthetic Disconnection From a process chemistry perspective, attempting to alkylate picramide is often considered the "uphill" route.[1][2] The preferred retrosynthetic disconnection for N-alkyl-2,4,6-trinitroanilines typically involves Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Route A (Requested): Picramide + Decyl Halide.[1][2] (Difficult due to low nucleophilicity of Picramide).[1][2]

  • Route B (Alternative): Picryl Chloride (or Trinitroanisole) + Decylamine.[1][2] (Facile due to high electrophilicity of the Picryl species and high nucleophilicity of the alkyl amine).[1][2]

The diagram below illustrates the electronic deactivation that hinders the direct synthesis from picramide.

Picramide_ResonancePicramidePicramide(2,4,6-Trinitroaniline)NitroGroupsNitro Groups (-NO2)(Ortho/Para)Picramide->NitroGroupsContainsLonePairNitrogen Lone PairPicramide->LonePairPossessesRingSystemAromatic Ring(Electron Deficient)NitroGroups->RingSystemStrong ElectronWithdrawal (-M, -I)LonePair->RingSystemResonanceDelocalizationReactivityNucleophilicity:EXTREMELY LOWLonePair->ReactivityUnavailabilityRingSystem->ReactivityResulting Effect

Figure 1: Electronic deactivation mechanism in 2,4,6-trinitroaniline showing the withdrawal of electron density from the nitrogen lone pair, reducing reactivity toward alkylation.[1][2]

Materials Science Applications

Trustworthiness

While the parent compound is an explosive, N-alkylated derivatives like this compound are of significant interest in the field of materials science, specifically for their ability to form Charge-Transfer (CT) Complexes .[1][2]

The trinitroaniline moiety acts as a strong electron acceptor (Lewis acid), while the alkyl chain (decyl group) provides steric bulk and influences crystal packing.[1][2] When co-crystallized with electron-rich polycyclic aromatic hydrocarbons (like pyrene or anthracene), these molecules form deeply colored CT complexes.[1][2]

Key Properties for Application:

  • Tunable Melting Points: The length of the alkyl chain (e.g., decyl vs. methyl) directly correlates with the melting point and solubility of the material, allowing for process optimization in film formation.[1][2]

  • Optical Properties: The "push-pull" electronic nature allows for specific absorption bands, useful in optical sensors or non-linear optical (NLO) materials.[1][2]

PropertyPicramide (Parent)N-Decyl Derivative (Target)Application Relevance
Electronic Nature Strong AcceptorStrong Acceptor + LipophilicCT Complex formation
Solubility Poor in non-polar solventsEnhanced in organic solventsSolution processing/casting
Crystal Packing Rigid, H-bond dominantVan der Waals dominant (alkyl)Tunable solid-state structure
Primary Hazard Explosive / Shock SensitiveEnergetic / CombustibleMaterials Engineering
Safety Protocols for Nitroaromatics

Authoritative Grounding

Working with polynitroaromatics requires adherence to strict safety standards.[1][2] These compounds are often energetic and can exhibit sensitivity to shock, friction, and heat.[1][2]

Core Safety Pillars:

  • Energetic Material Handling: Picramide is classified as a secondary explosive.[1][2] Any manipulation (heating, grinding, reacting) must be performed behind blast shields and with appropriate personal protective equipment (PPE) including face shields, flame-resistant lab coats, and Kevlar gloves.[1][2]

  • Toxicity: Trinitroanilines are toxic by inhalation, ingestion, and skin contact.[1][2][3] They can cause methemoglobinemia and liver damage.[1][2] All handling must occur within a certified chemical fume hood.[1][2]

  • Waste Management: Nitroaromatic waste must never be mixed with strong bases or reducing agents in waste streams, as this can generate heat or unstable intermediates.[1][2]

References

  • Sciencemadness Wiki. (2020).[1][2] Trinitroaniline.[1][2][4][5][3][6][7][8] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] N-methyl-2,4,6-trinitroaniline Compound Summary. Retrieved from [Link]

"purification methods for N-alkyl-2,4,6-trinitroanilines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-TNA

Abstract

N-alkyl-2,4,6-trinitroanilines (e.g., N-methylpicramide) serve as critical intermediates in the synthesis of high-performance energetic materials (such as Tetryl) and as electrophilic probes in drug discovery. However, their synthesis via nucleophilic aromatic substitution (


) often yields crude products contaminated with hydrolysis byproducts (picric acid), unreacted electrophiles (picryl chloride), and inorganic salts. High purity (>99.5%) is non-negotiable for these applications to prevent premature decomposition or aberrant pharmacological data. This guide details a validated, scalable purification workflow that prioritizes safety and impurity removal without relying on hazardous strong bases.

Safety & Handling (Critical)

WARNING: EXPLOSION & TOXICITY HAZARD N-alkyl-2,4,6-trinitroanilines are secondary explosives and toxic compounds.

  • No Strong Bases: Never treat polynitro aromatic compounds with strong bases (NaOH, KOH) or metal hydrides. This generates unstable Meisenheimer complexes that can detonate spontaneously.

  • Thermal Limits: Do not heat dry solids above 100°C. Perform all drying under vacuum at <60°C.

  • PPE: Double nitrile gloves, blast shield, and antistatic grounding are mandatory.

Impurity Profile & Chemistry

Understanding the origin of impurities is the first step to removal. The standard synthesis involves reacting picryl chloride (2,4,6-trinitrochlorobenzene) with a primary alkyl amine.

Common Impurities
ImpurityOriginSolubility CharacteristicsRemoval Strategy
Picric Acid (2,4,6-Trinitrophenol)Hydrolysis of starting material by moisture.High in hot water; Soluble in EtOH.Hot water wash (insoluble product).
Picryl Chloride Unreacted starting material.Soluble in Acetone/Chloroform.Recrystallization (remains in mother liquor).
Inorganic Salts (Ammonium/Amine chlorides)Byproduct of

reaction.
High in water.Water wash.[1][2][3]
Dinitro-species Impure starting material.Similar to product but more soluble.Multi-stage Recrystallization.[4]
Diagram 1: Impurity Formation Pathways

Caption: Mechanistic origin of critical impurities. Hydrolysis of the labile C-Cl bond competes with amination, requiring specific downstream removal.

Protocol A: The "Hot-Water/Ethanol" Dual-Stage Purification

This is the standard method for purifying gram-to-kilogram scale batches. It exploits the high water solubility of the acidic impurities (picric acid) and salts, followed by the temperature-dependent solubility of the target in ethanol.

Reagents
  • Deionized Water (18 MΩ)

  • Ethanol (95% or Absolute)

  • Acetone (HPLC Grade) - Optional solubilizer

Step-by-Step Procedure
Stage 1: Aqueous Digestion (Removal of Picrates and Salts)
  • Crude Isolation: Filter the reaction mixture to collect the crude solid. Press dry on the filter.

  • Slurry Formation: Transfer the crude solid to a round-bottom flask. Add Deionized Water (10 mL per gram of crude).

  • Thermal Digestion: Heat the slurry to 85°C with vigorous stirring for 30 minutes.

    • Mechanism:[2][3][5] Picric acid dissolves; inorganic salts dissolve. The hydrophobic N-alkyl-trinitroaniline remains suspended (oiling out may occur if MP < 85°C; if so, reduce temp to 60°C).

  • Hot Filtration: Filter the slurry while hot through a sintered glass funnel.

    • Critical: Do not let the solution cool before filtering, or picric acid will precipitate back out.

  • Wash: Wash the filter cake with 3 volumes of warm water (60°C).

  • Drying: Dry the solid under vacuum (0.1 bar) at 50°C for 4 hours.

Stage 2: Recrystallization (Polymorph Control & Organic Cleanup)
  • Dissolution: Place the dried solid in a clean flask. Add Ethanol (95%).

    • Ratio: Start with 15 mL Ethanol per gram of solid.

    • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Acetone dropwise through the condenser until clear.

    • Note: Avoid prolonged boiling to prevent thermal degradation.

  • Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-heated Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling yields large, pure needles.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with cold Ethanol (0°C).

  • Final Dry: Dry under high vacuum at 50°C overnight.

Protocol B: Preparative HPLC (For Reference Standards)

When >99.9% purity is required for analytical standards or biological assays, recrystallization is followed by Prep-HPLC.

System Parameters[1][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH buffers).

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Detection: UV at 254 nm (Strong nitro aromatic absorption).

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.03015.0Equilibration
2.03015.0Injection
15.08515.0Linear Gradient
18.09515.0Wash
20.03015.0Re-equilibration

Note: N-alkyl-trinitroanilines typically elute later than picric acid due to increased hydrophobicity.

Analytical Validation

Validate the purity of your isolated material using these three metrics.

Melting Point (DSC)
  • Expectation: Sharp endotherm. Broadening >2°C indicates retained solvent or picryl chloride.

  • Reference: N-Methyl-2,4,6-trinitroaniline MP ≈ 112–114°C (check specific alkyl derivative).

HPLC Purity Check
  • Run an analytical scale version of Protocol B.

  • Acceptance Criteria: Single peak >99.5% area integration. No shoulder peaks (isomers).

H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • Aromatic Protons: Singlet around 8.8–9.2 ppm (2H, picryl ring).

    • N-Alkyl Protons: Distinct coupling depending on chain length.

    • Impurity Check: Look for broad singlet at ~11-12 ppm (Picric acid OH) or unreacted amine signals upfield.

Purification Logic Workflow

Caption: Decision tree for the purification of N-alkyl-trinitroanilines, emphasizing the removal of water-soluble impurities prior to organic recrystallization.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.[1] (Source for general synthesis and stability of polynitroanilines).

  • Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Classic reference for Tetryl and picramide derivatives purification).

  • National Institute of Standards and Technology (NIST). 2,4,6-Trinitro-N-methyl-aniline Thermochemistry Data. NIST Chemistry WebBook.[7] [Link]

  • PubChem. 2,4,6-Trinitroaniline Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Supramolecular Engineering of N-Decyl-2,4,6-Trinitroaniline for Organic Electronics

[1]

Executive Summary

Subject: Utilization of N-decyl-2,4,6-trinitroaniline (N-decyl-TNA) as a soluble, electron-deficient building block for n-type organic semiconductors and charge-transfer (CT) complexes.[1]

Overview: this compound represents a strategic fusion of a highly electron-deficient π-core (picryl group) with a solubilizing alkyl tail (decyl chain).[1] While the parent compound (picramide) is an energetic material with poor solubility, the N-decyl derivative is engineered for solution-processability and crystal engineering .[1] This Application Note details the protocol for synthesizing N-decyl-TNA and utilizing it to form Charge-Transfer (CT) complexes with polycyclic aromatic hydrocarbons (e.g., Pyrene, Anthracene). These CT complexes exhibit tunable optoelectronic properties, making them candidates for organic field-effect transistors (OFETs) and organic photodetectors.[1]

Key Advantages:

  • Tunable LUMO: Three nitro groups provide a deep LUMO, facilitating electron injection.[1]

  • Processability: The C10 alkyl chain enables solubility in common organic solvents (CHCl₃, Toluene).[1]

  • Self-Assembly: Promotes segregated stacking in CT complexes, essential for high charge carrier mobility.[1]

Safety & Handling (Critical)

WARNING: Energetic Material Precursors The trinitroaniline core is derived from picric acid/picryl chloride precursors, which are potentially explosive.[1]

  • Explosion Hazard: Although the N-decyl chain reduces shock sensitivity compared to the parent picramide, N-decyl-TNA should still be treated as an energetic material.[1] Avoid friction, impact, and temperatures >150°C.[1]

  • Toxicity: Nitroaromatics are toxic by inhalation and skin absorption.[1]

  • PPE: Full face shield, blast shield (during synthesis), nitrile gloves, and antistatic attire are mandatory.[1]

Chemical Synthesis & Purification Protocol

Retrosynthetic Logic

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The chloride on picryl chloride (2-chloro-1,3,5-trinitrobenzene) is displaced by the nucleophilic nitrogen of decylamine.[1]

Reaction Scheme (Graphviz)[1]

SynthesisPathwaycluster_conditionsCritical ParametersPicrylPicryl Chloride(Electrophile)ReactionS_NAr ReactionSolvent: EtOH/THFTemp: 0°C to RTPicryl->ReactionDecyln-Decylamine(Nucleophile)Decyl->ReactionBaseTriethylamine(Acid Scavenger)Base->ReactionProductThis compound(Yellow Precipitate)Reaction->Product Yield ~85%ByproductEt3N·HCl(Salt)Reaction->ByproductExothermic ControlExothermic ControlInert Atmosphere (N2)Inert Atmosphere (N2)

Caption: SNAr synthesis pathway for N-decyl-TNA. The reaction is driven by the strong electron-withdrawing nature of the three nitro groups.

Step-by-Step Synthesis Protocol[1]
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Picryl Chloride (2.47 g, 10 mmol) in 50 mL of dry THF. Cool to 0°C in an ice bath.

  • Addition: Mix n-Decylamine (1.57 g, 10 mmol) and Triethylamine (1.1 g, 11 mmol) in 20 mL THF. Add this solution dropwise to the picryl chloride solution over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn deep yellow/orange.[1]

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing dilute HCl (0.1 M) to neutralize excess amine.

  • Filtration: The product precipitates as a yellow solid.[1] Filter via vacuum filtration.[1]

  • Purification (Recrystallization): Dissolve the crude solid in boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Collect the bright yellow needles.

    • Purity Check: Melting point should be sharp (approx. 78-80°C).[1] Verify via ¹H-NMR (absence of amine peaks).

Application: Charge-Transfer Complex Engineering

N-decyl-TNA is rarely used as a standalone semiconductor due to charge localization on the nitro groups.[1] Its primary utility is as an Electron Acceptor in Charge-Transfer (CT) complexes.[1]

Mechanism of Action

When mixed with an electron-rich donor (e.g., Pyrene), an electron is partially transferred from the HOMO of the donor to the LUMO of N-decyl-TNA.[1]

  • Role of Decyl Chain: The long alkyl chain sterically hinders "face-to-face" mixed stacking (D-A-D-A), often forcing the system into segregated stacking (D-D-D and A-A-A columns) or specific herringbone motifs.[1] Segregated stacks are superior for charge transport.[1]

CT Complex Preparation Protocol[1]
  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of N-decyl-TNA (Acceptor) and Pyrene (Donor).[1]

  • Solvent Selection: Dissolve both in a hot, non-polar solvent (e.g., Chlorobenzene or Toluene).[1] Concentration: 5 mg/mL.[1]

  • Crystal Growth (Slow Evaporation):

    • Place the solution in a vial.

    • Cover with parafilm and poke 2-3 small holes.[1]

    • Allow solvent to evaporate slowly at room temperature in a dark, vibration-free environment for 48-72 hours.[1]

  • Observation: Dark red/black needles will form (indicative of the CT band absorption).[1]

Device Fabrication: Single-Crystal OFET

This protocol describes fabricating a bottom-gate, top-contact OFET using the harvested CT crystals.[1]

Device Architecture (Graphviz)[1]

DeviceStructurecluster_deviceOFET ArchitectureSourceSource (Au)CrystalActive Layer: N-Decyl-TNA:Pyrene CT CrystalSource->CrystalHole/ElectronInjectionDielectricDielectric: SiO2 (300nm) + OTS SAMDrainDrain (Au)Drain->CrystalExtractionGateGate: n++ Si Wafer

Caption: Bottom-gate, top-contact OFET architecture utilizing the N-decyl-TNA charge transfer crystal as the active channel.

Fabrication Steps[1][2]
  • Substrate Prep: Clean heavily doped n-type Si wafers (Gate) with 300 nm thermally grown SiO₂ (Dielectric) via sonication in Acetone, IPA, and DI water.[1]

  • Surface Modification: Treat SiO₂ with Octadecyltrichlorosilane (OTS) vapor at 120°C for 2 hours. This forms a hydrophobic SAM, improving crystal adhesion and reducing charge trapping.[1]

  • Crystal Lamination:

    • Select a high-quality, needle-like CT crystal from Section 4.2.[1]

    • Gently transfer the crystal onto the OTS-treated substrate using a micromanipulator.[1]

  • Electrode Deposition:

    • Place a shadow mask (channel length ~50 µm) over the crystal.[1]

    • Thermally evaporate Gold (Au, 50 nm) to form Source and Drain electrodes.[1]

    • Note: Gold is suitable for hole injection (into Pyrene HOMO).[1] For electron injection (into TNA LUMO), Calcium or Aluminum may be required, though these are air-unstable.[1]

Characterization & Data Analysis

Key Electronic Parameters

The following table summarizes expected parameters for N-decyl-TNA and its complexes.

ParameterValue / RangeMethod of DeterminationSignificance
LUMO Level -3.8 to -4.0 eVCyclic Voltammetry (vs Fc/Fc+)Determines electron injection barrier.[1]
HOMO Level -7.5 to -7.8 eVUPS / DFT CalculationDeep HOMO makes it a pure acceptor (hole blocking).[1]
Melting Point 78 - 80°CDSCIndicates purity and thermal stability limit.[1]
CT Band Gap 1.8 - 2.2 eVUV-Vis SpectroscopyOptical gap of the complex (Red/Black color).[1]
Mobility (µ) 10⁻³ - 10⁻¹ cm²/VsOFET Transfer CurveCharge transport efficiency in the crystal.[1]
Validation Checks (Self-Correcting)[1]
  • Color Change: If the mixture of N-decyl-TNA and Donor does not turn deep red/black immediately, the CT complex has not formed.[1] Check solvent polarity (too polar solvents like DMF may dissociate the complex).[1]

  • Crystal Quality: If crystals are dendritic (fern-like) rather than needles, evaporation was too fast. Repeat with a smaller aperture on the vial.[1]

  • Gate Leakage: If

    
    , the OTS layer is defective or the crystal has punctured the dielectric.[1]
    

References

  • Charge Transfer Complexes of Nitroaromatics Nogueira, B. A., et al. (2021).[1] "2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors."[1][2] ResearchGate. [Link]

  • General Properties of 2,4,6-Trinitroaniline (Picramide) PubChem. (n.d.).[1] 2,4,6-Trinitroaniline | C6H4N4O6.[1][3][4] National Library of Medicine.[1][5] [Link][1]

  • Organic Field-Effect Transistors (OFETs) Overview PubMed Central. (2007).[1] "Organic semiconductors for organic field-effect transistors." [Link]

  • Charge Transfer Complexes in Electronics PubMed. (2017).[1] "Crystalline Organic Pigment-Based Field-Effect Transistors." [Link]

Precision Fabrication of N-Decyl-2,4,6-Trinitroaniline (DTNA) Thin Films for Nonlinear Optical Applications

[1]

Executive Summary

This application note details the synthesis and fabrication of N-decyl-2,4,6-trinitroaniline (DTNA) thin films using the Langmuir-Blodgett (LB) technique.[1] DTNA represents a classic "push-pull" chromophore, featuring an electron-donating amine group connected to an electron-withdrawing trinitrobenzene ring, stabilized by a hydrophobic decyl chain.[1] This structure induces strong intramolecular charge transfer (ICT), making it a prime candidate for Second Harmonic Generation (SHG) and other nonlinear optical (NLO) applications.[1]

Target Audience: Organic chemists, materials scientists, and optical engineers.[1] Key Outcome: Production of highly ordered, non-centrosymmetric thin films suitable for frequency doubling and optical switching.[1]

Safety & Handling (CRITICAL)

WARNING: Energetic Materials Hazard The precursors (Picryl Chloride) and the product (DTNA) contain polynitro functionalities, classifying them as energetic materials.[1] While the alkyl chain in DTNA reduces shock sensitivity compared to pure picryl chloride, strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Picryl chloride is highly sensitive to shock, friction, and heat.[1] Store in a cool, dark place, preferably wetted or in solution if possible.[1]

  • PPE: Full face shield, blast shield (during synthesis), antistatic gloves, and flame-retardant lab coat.[1]

  • Waste: Do not dispose of nitro-compounds in standard organic waste.[1] Use a dedicated waste stream for energetic materials.[1]

  • Base Sensitivity: Polynitro aromatic compounds form unstable Meisenheimer complexes with strong bases (e.g., NaOH, KOH), which can lead to spontaneous detonation.[1] Avoid strong alkaline conditions.

Chemical Synthesis Protocol

The synthesis relies on a nucleophilic aromatic substitution (

Reagents
  • Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene): 98% purity.[1] Recrystallize from

    
     if necessary (Caution: Toxic).
    
  • n-Decylamine: 99% purity.[1]

  • Solvent: Absolute Ethanol (EtOH) or Benzene.[1]

  • Base Scavenger: Sodium Bicarbonate (

    
    ) or excess amine (to neutralize HCl byproduct).[1]
    
Synthesis Workflow
  • Preparation: Dissolve 10 mmol of Picryl Chloride in 50 mL of warm absolute ethanol (

    
    ).
    
  • Addition: Dissolve 10 mmol of n-Decylamine in 20 mL of ethanol. Add this solution dropwise to the Picryl Chloride solution under constant stirring.

    • Note: The solution will immediately turn deep yellow/orange due to the formation of the charge-transfer complex.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 8:2).[1]
    
  • Precipitation: Allow the solution to cool to room temperature, then chill in an ice bath. The DTNA will crystallize as yellow/orange needles.[1]

  • Purification: Filter the precipitate. Recrystallize twice from ethanol/acetone (1:1) to remove unreacted amine and ionic byproducts.[1]

    • Target Purity: Melting point sharp peak ~78-80°C (verify against specific derivative literature).[1]

Figure 1: Nucleophilic aromatic substitution pathway for DTNA synthesis.

Thin Film Fabrication (Langmuir-Blodgett)

To achieve NLO activity, the film must be non-centrosymmetric.[1] A Z-type deposition (deposition on the upstroke only) is preferred to align the dipoles constructively.[1]

Langmuir Trough Preparation[2]
  • Subphase: Ultra-pure Milli-Q water (Resistivity 18.2 M

    
    cm), pH 6.0-6.5.[1]
    
  • Cleaning: Clean trough with chloroform and aspirate surface until surface pressure (

    
    ) < 0.2 mN/m upon full compression.[1]
    
  • Temperature: Maintain subphase at

    
    .
    
Spreading & Isotherm
  • Solution: Dissolve DTNA in spectro-grade Chloroform (

    
    ) to a concentration of 0.5 - 1.0 mg/mL .
    
  • Spreading: Using a Hamilton microsyringe, deposit 50-100

    
    L of solution dropwise onto the water surface.[1]
    
  • Evaporation: Wait 15-20 minutes for solvent evaporation.

  • Compression: Compress barriers at a rate of 5-10 mm/min .

  • Target Pressure:

    • Gas Phase:[2]

      
       mN/m.[1]
      
    • Liquid-Expanded (LE): Onset at ~5-10 mN/m.[1]

    • Target Deposition Pressure:20-25 mN/m (Liquid-Condensed phase).[1]

    • Collapse Pressure: Typically >35 mN/m.[1] Avoid exceeding 30 mN/m to prevent multilayer collapse.[1]

Deposition Protocol (Z-Type)

For NLO applications, centrosymmetry (head-to-head, tail-to-tail packing) must be avoided.[1] Z-type deposition ensures head-to-tail alignment.[1]

  • Substrate: Hydrophilic fused silica or glass slides.[1] (Clean with Piranha solution - Caution: Corrosive).[1]

  • Mode: Vertical Dipping.[1]

  • Process:

    • Start with the substrate submerged in the water (below the surface).[1]

    • Compress monolayer to target pressure (25 mN/m).[1]

    • Upstroke: Lift substrate at 2-5 mm/min . The hydrophilic heads (nitroaniline) attach to the hydrophilic substrate, with hydrophobic tails pointing out.

    • Downstroke: Pass through the interface without deposition (or strip the layer if necessary, though Z-type usually requires specific trough management or hydrophobic interaction control).[1]

    • Alternative: For standard Y-type (easier to fabricate but potentially centrosymmetric), start with substrate in air.[1] Downstroke deposits tail-to-substrate; Upstroke deposits head-to-head.[1]

Data Summary: Fabrication Parameters
ParameterValueRationale
Spreading Solvent ChloroformHigh volatility, good solubility for DTNA.[1]
Concentration 0.5 - 1.0 mg/mLEnsures accurate spreading without aggregation.[1]
Subphase Temp

Standardizes viscosity and packing density.[1]
Target Pressure (

)
20 - 25 mN/mEnsures dense packing (Solid/Liquid-Condensed) without collapse.[1]
Dipping Speed 2 - 5 mm/minSlow speed prevents meniscus instability and striations.[1]
Transfer Ratio (TR)

Indicates high-quality monolayer transfer.[1]

Figure 2: Workflow for Z-type Langmuir-Blodgett deposition.

Characterization & Quality Control

UV-Vis Spectroscopy[1]
  • Feature: Look for a broad charge-transfer (CT) absorption band centered around 350-400 nm .[1]

  • Validation: Absorbance should scale linearly with the number of layers (

    
    ), confirming uniform transfer.
    
    Second Harmonic Generation (SHG)
    • Setup: Nd:YAG laser (1064 nm fundamental).

    • Measurement: Detect signal at 532 nm.

    • Maker Fringes: Rotate the sample to observe Maker fringes.[1] The intensity profile confirms the orientation of the dipoles. If the signal is zero for even layer numbers, the film is centrosymmetric (Y-type failure). For Z-type, signal should grow quadratically with layer count (

      
      ).[1]
      
    X-Ray Diffraction (XRD)
    • Purpose: Determine bilayer thickness (

      
      -spacing).
      
    • Expected Value: For a decyl chain (

      
      ), the theoretical length is ~15-18 Å.[1] A monolayer thickness should be approx. 20 Å (including head group).[1] Bilayer spacing in XRD should reflect this periodicity.
      

    References

    • Synthesis of Amphiphilic Nitroanilines

      • Source: ChemicalBook & Patent Literature.[1][3][4]

      • Context: General procedure for picramide derivatives via picryl chloride.[1]

    • Langmuir-Blodgett Isotherms of Chromophores

      • Title: Surface pressure isotherm of DiA Langmuir monolayer.[1][5]

      • Source: ResearchGate.[1]

      • Context: Provides comparative isotherm data for similar large-headgroup amphiphiles.
    • Nonlinear Optical Properties of Trinitroaniline Derivatives

      • Title: 2,4,6-Trinitroaniline - Wikipedia / PubChem.[1]

      • Context: Structural and physical property data for the headgroup.[1][5][6][7][8]

      • [1]

    • LB Film Transfer Techniques

      • Title: Langmuir & Langmuir Blodgett Measurements.[1][9][10]

      • Source: Biolin Scientific.[1]

      • Context: Standard protocols for trough operation and deposition ratios.[1]

    Application Note: Spectrophotometric Analysis of Charge-Transfer Complexes of N-decyl-2,4,6-trinitroaniline

    Author: BenchChem Technical Support Team. Date: February 2026

    For: Researchers, scientists, and drug development professionals

    Abstract

    This application note provides a comprehensive guide to the spectrophotometric analysis of charge-transfer (CT) complexes formed between the electron acceptor, N-decyl-2,4,6-trinitroaniline, and a representative electron donor. It outlines the underlying principles of charge-transfer interactions, details experimental protocols for determining complex stoichiometry and association constants, and provides insights into data analysis and interpretation. The methodologies described herein are crucial for characterizing molecular interactions relevant to drug delivery systems, sensor development, and materials science.

    Introduction: The Significance of this compound Complexes

    This compound is an electron-deficient aromatic compound due to the presence of three powerful electron-withdrawing nitro groups. This strong electron-accepting nature facilitates the formation of charge-transfer complexes with electron-rich donor molecules.[1] The incorporation of a long N-decyl chain imparts unique solubility characteristics, allowing for the study of these complexes in less polar environments and offering potential applications in systems requiring lipophilicity.

    The study of these non-covalent interactions is paramount in various scientific disciplines. In drug development, understanding the charge-transfer phenomena can elucidate drug-receptor binding mechanisms and inform the design of novel therapeutic agents.[2][3] In materials science, these complexes are explored for their potential in creating novel organic conductors and materials with unique optical properties. Spectrophotometry offers a rapid, non-destructive, and highly sensitive method to investigate these interactions.[4]

    Theoretical Framework: The Nature of Charge-Transfer Complexes

    A charge-transfer complex is formed through a weak electrostatic interaction between an electron donor and an electron acceptor molecule.[1] This interaction involves the partial transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[5] This transfer results in the formation of a new, characteristic absorption band in the UV-Visible spectrum, known as the charge-transfer band, which is not present in the spectra of the individual components. The energy of this transition is highly dependent on the ionization potential of the donor, the electron affinity of the acceptor, and the polarity of the solvent.[6]

    Pre-experimental Considerations

    Synthesis of this compound

    A common route for the synthesis of N-alkylated 2,4,6-trinitroanilines involves the reaction of 2,4,6-trinitrochlorobenzene with the corresponding primary amine (decylamine in this case). The reaction is typically carried out in a suitable organic solvent.

    Selection of an Appropriate Electron Donor

    Aromatic hydrocarbons such as pyrene, anthracene, and their derivatives are excellent electron donors for forming charge-transfer complexes with nitroaromatic acceptors. For the protocols outlined in this application note, pyrene will be used as the model electron donor due to its well-established ability to form stable charge-transfer complexes.

    Solvent Selection: A Critical Parameter

    The choice of solvent is crucial as it can significantly influence the stability of the charge-transfer complex.[7] Generally, non-polar or weakly polar solvents are preferred, as highly polar solvents can solvate the individual donor and acceptor molecules, thereby hindering complex formation.[8][9] For the this compound system, a non-polar solvent such as cyclohexane or a weakly polar solvent like dichloromethane is recommended. Dichloromethane often provides a good balance of solubility for both the acceptor and the donor while still permitting complex formation.[10]

    Experimental Protocols

    Instrumentation and Reagents
    • Instrumentation: A dual-beam UV-Visible spectrophotometer with a thermostatted cell holder is required. Matched quartz cuvettes (1 cm path length) should be used for all measurements.

    • Reagents:

      • This compound (synthesis required or custom synthesis)

      • Pyrene (high purity, >99%)

      • Dichloromethane (spectroscopic grade)

      • Volumetric flasks, pipettes, and other standard laboratory glassware.

    Protocol 1: Determination of the Wavelength of Maximum Absorbance (λmax) of the Charge-Transfer Band

    The first step is to identify the λmax of the newly formed charge-transfer band, which will be used for all subsequent absorbance measurements.

    • Prepare Stock Solutions:

      • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in dichloromethane.

      • Prepare a stock solution of pyrene (e.g., 1 x 10⁻² M) in dichloromethane. The donor is typically in excess.

    • Prepare the Sample and Blank:

      • In a 10 mL volumetric flask, mix a known volume of the this compound stock solution (e.g., 1 mL) with a known volume of the pyrene stock solution (e.g., 1 mL). Dilute to the mark with dichloromethane.

      • The blank solution should contain the same concentration of this compound as the sample, diluted with dichloromethane.

    • Spectrophotometric Scan:

      • Record the absorption spectrum of the sample solution against the blank solution over a wavelength range of 350 nm to 700 nm.

      • The new absorption band observed is the charge-transfer band. The wavelength at which the maximum absorbance occurs is the λmax. For similar systems, this is often in the range of 400-550 nm.[1][11]

    Protocol 2: Determination of Stoichiometry by Job's Method of Continuous Variation

    Job's method is a widely used technique to determine the stoichiometry of a chemical complex in solution.[5][12]

    • Prepare Equimolar Stock Solutions:

      • Prepare stock solutions of this compound and pyrene of the same molar concentration (e.g., 1 x 10⁻³ M) in dichloromethane.

    • Prepare a Series of Solutions:

      • Prepare a series of solutions by mixing the two stock solutions in varying mole fractions, keeping the total volume constant (e.g., 10 mL). For example:

        • Solution 1: 1 mL this compound + 9 mL pyrene

        • Solution 2: 2 mL this compound + 8 mL pyrene

        • ...

        • Solution 9: 9 mL this compound + 1 mL pyrene

    • Measure Absorbance:

      • Measure the absorbance of each solution at the predetermined λmax.

    • Data Analysis:

      • Plot the absorbance versus the mole fraction of the donor (pyrene). The plot will typically show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[13] A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

    Job_s_Method_Workflow cluster_prep Preparation cluster_mixing Mixing Series cluster_measurement Measurement cluster_analysis Analysis prep_acceptor Prepare Equimolar Acceptor Stock Solution mix_series Prepare Solutions with Varying Mole Fractions (Constant Total Volume) prep_acceptor->mix_series prep_donor Prepare Equimolar Donor Stock Solution prep_donor->mix_series measure_abs Measure Absorbance at λmax mix_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Donor measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Maximum Absorbance plot_data->determine_stoichiometry

    Caption: Workflow for determining complex stoichiometry using Job's Method.

    Protocol 3: Determination of the Association Constant (K) and Molar Extinction Coefficient (ε) using the Benesi-Hildebrand Equation

    The Benesi-Hildebrand method is a graphical approach used to determine the association constant for 1:1 complexes.[9]

    • Prepare Solutions:

      • Prepare a series of solutions with a constant concentration of the this compound (acceptor, A) and varying, excess concentrations of pyrene (donor, D).

    • Measure Absorbance:

      • Measure the absorbance of each solution at the λmax of the charge-transfer band.

    • Data Analysis:

      • The Benesi-Hildebrand equation for a 1:1 complex is:

        1 / ΔA = 1 / (K * ε * [A]₀ * [D]₀) + 1 / (ε * [A]₀)

        where:

        • ΔA is the change in absorbance at λmax.

        • K is the association constant.

        • ε is the molar extinction coefficient of the complex.

        • [A]₀ and [D]₀ are the initial concentrations of the acceptor and donor, respectively.

      • A plot of 1/ΔA versus 1/[D]₀ should yield a straight line.

      • The association constant (K) can be calculated from the ratio of the intercept to the slope.

      • The molar extinction coefficient (ε) can be determined from the intercept.

    Benesi_Hildebrand_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_solutions Prepare Solutions: Constant [Acceptor] Varying Excess [Donor] measure_abs Measure Absorbance (ΔA) at λmax prep_solutions->measure_abs bh_plot Plot 1/ΔA vs. 1/[Donor] measure_abs->bh_plot linear_fit Perform Linear Regression bh_plot->linear_fit calc_params Calculate K and ε from Slope and Intercept linear_fit->calc_params

    Caption: Workflow for determining K and ε using the Benesi-Hildebrand method.

    Data Presentation and Interpretation

    The results of the spectrophotometric analysis should be presented in a clear and organized manner.

    Table 1: Hypothetical Data for Job's Plot Analysis

    Mole Fraction of PyreneAbsorbance at λmax
    0.10.15
    0.20.30
    0.30.45
    0.40.60
    0.50.75
    0.60.60
    0.70.45
    0.80.30
    0.90.15

    Table 2: Hypothetical Data for Benesi-Hildebrand Analysis

    [Pyrene]₀ (M)1/[Pyrene]₀ (M⁻¹)Absorbance (ΔA)1/ΔA
    0.011000.254.00
    0.02500.402.50
    0.04250.571.75
    0.0812.50.731.37

    From the Benesi-Hildebrand plot, a larger slope indicates a weaker association (smaller K), while a larger intercept suggests a smaller molar extinction coefficient (ε). The calculated association constant provides a quantitative measure of the stability of the charge-transfer complex.

    Conclusion

    This application note has detailed the spectrophotometric methodologies for the comprehensive analysis of charge-transfer complexes involving this compound. By following the outlined protocols for determining the λmax, stoichiometry, association constant, and molar extinction coefficient, researchers can gain valuable insights into the molecular interactions of this and similar systems. The adaptability of these techniques makes them indispensable tools in the fields of drug discovery, materials science, and analytical chemistry.

    References

    • R. S. Mulliken, "Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents," Journal of the American Chemical Society, vol. 72, no. 1, pp. 600–608, 1950. [Link]

    • A. K. El-Qisairi, "Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations," Molecules, vol. 28, no. 8, p. 3515, 2023. [Link]

    • P. Job, "Formation and Stability of Inorganic Complexes in Solution," Annales de Chimie, vol. 9, pp. 113–203, 1928.
    • C. N. R. Rao, S. N. Bhat, and P. C. Dwivedi, "Electron-Donor-Acceptor Complexes," in Applied Spectroscopy Reviews, vol. 5, no. 1, pp. 1-170, 1971. [Link]

    • N. A. Fakhre and S. A. Nadir, "Simultaneous Determination of Binary Mixtures of Aniline and 2-Nitronailine in Tap Water Samples by Derivative Spectrophotometry," EURASIAN JOURNAL OF SCIENCE AND ENGINEERING, vol. 8, no. 3, pp. 12-21, 2022. [Link]

    • M. A. El-Sayed, "Spectroscopic Characterization of Charge Transfer Complexes of TCNE with Aromatic Amines - The First Step of Tricyanovinylation Reaction," Journal of the Brazilian Chemical Society, vol. 26, no. 9, pp. 1894-1903, 2015. [Link]

    • A. M. Al-Enazy, "Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput," Molecules, vol. 28, no. 9, p. 3851, 2023. [Link]

    • S. P. Singh, "Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines," Asian Journal of Chemistry, vol. 9, no. 3, pp. 371-375, 1997.
    • H. A. Benesi and J. H. Hildebrand, "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons," Journal of the American Chemical Society, vol. 71, no. 8, pp. 2703–2707, 1949. [Link]

    • D. A. Skoog, D. M. West, F. J. Holler, and S. R. Crouch, Fundamentals of Analytical Chemistry, 9th ed. Cengage Learning, 2013.
    • Z. D. Hill, and P. MacCarthy, "Novel approach to Job's method: An undergraduate experiment," Journal of Chemical Education, vol. 63, no. 2, p. 162, 1986. [Link]

    • A. A. A. Boraei, "A novel spectrophotometric approach relies on a charge transfer complex between atomoxetine with quinone-based π-acceptor. Application to content uniformity test," Scientific Reports, vol. 12, no. 1, p. 18275, 2022. [Link]

    • R. Foster, Organic Charge-Transfer Complexes. Academic Press, 1969.
    • Wikipedia, "Charge-transfer complex," 2023. [Link]

    • S. A. El-Dien, "Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations," Molecules, vol. 28, no. 23, p. 7891, 2023. [Link]

    • The Royal Society of Chemistry, "Supporting Information," [Online]. Available: [Link].

    • M. A. Ali, "Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD," Mapana Journal of Sciences, vol. 19, no. 1, pp. 7-18, 2020. [Link]

    • S. S. Al-Kahtani, "Spectrophotometric study of the charge transfer complexation of picric acid (2,4,6-trinitrophenol) as an electron acceptor with p-nitroaniline as an electron donor," ResearchGate, 2015. [Link]

    • R. Linko, et al., "Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds," Molecules, vol. 26, no. 21, p. 6428, 2021. [Link]

    • H. B. Friedrich and W. B. Person, "n-σ Molecular Compounds. I. The Spectrum of Iodine in Aromatic Solvents," The Journal of Chemical Physics, vol. 44, no. 6, pp. 2161-2170, 1966. [Link]

    • S. I. Al-Ofi, "Reversible color changing response of pyrenylated charge-transfer probes towards Hg2+: linker-driven modulation of sensitivity and selectivity," RSC Advances, vol. 12, no. 13, pp. 7965-7972, 2022. [Link]

    • N. O. M. M. S. Al-Enzy, "DEVELOPMENT OF AN EFFICIENT DISPERSIVE LIQUID-LIQUID MICROEXTRACTION APPROACH COMBINED WITH SPECTROPHOTOMETRY FOR DETERMINATION," International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 1, pp. 182-192, 2022. [Link]

    • Central College, "Complex Ion composition determination by Job's method," Synaptic, 2019. [Link]

    • Wikipedia, "Benesi–Hildebrand method," 2023. [Link]

    • ResearchGate, "Benesi–Hildebrand plot of 1/ A − A 0 versus 1/[ -CD] for 2,4-DNP (1:1... - ResearchGate," [Online]. Available: [Link].

    • M. S. Al-Ghamdi, "Summary of experimental parameters from the Benesi-Hildebrand plots of the chloranilic acid-imipramine complex," ResearchGate, 2016. [Link]

    • A. Z. Zalov, "extraction-spectrophotometric study on the complex formation in the nickel (ii) - 4-hydroxy- 3 - iajps," Indo American Journal of Pharmaceutical Sciences, vol. 4, no. 10, pp. 3649-3653, 2017. [Link]

    • ResearchGate, "Job's plot data for evaluating the stoichiometry of 1-Al complex. Conditions - ResearchGate," [Online]. Available: [Link].

    • X. Li, "Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry," Angewandte Chemie International Edition, vol. 52, no. 44, pp. 11496-11509, 2013. [Link]

    • Scribd, "Job Method for Ni Complex Analysis," [Online]. Available: [Link].

    • N. I. M. N. A. Khan, "SENSITIVE AND HIGHLY SELECTIVE SPECTROPHOTOMETRY METHOD FOR DETERMINATION OF NICKEL," Neuroquantology, vol. 20, no. 22, pp. 4305-4311, 2022. [Link]

    • ResearchGate, "UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... - ResearchGate," [Online]. Available: [Link].

    • Chemistry LibreTexts, "Spectrophotometry," 2023. [Link]

    Sources

    Application Note: Cyclic Voltammetry of N-Alkyl-2,4,6-Trinitroaniline Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is designed for researchers in medicinal chemistry , energetic materials , and electroanalytical chemistry . It synthesizes standard electrochemical protocols with specific mechanistic insights relevant to polynitro aromatic systems.

    Executive Summary

    The electrochemical reduction of N-alkyl-2,4,6-trinitroaniline (picramide) derivatives is a critical parameter in assessing their bioreductive cytotoxicity (drug development) and energetic stability (explosives research). Unlike simple nitrobenzene, the presence of three nitro groups and an electron-donating amine functionality creates a complex redox landscape.

    This guide provides a high-fidelity protocol for characterizing these compounds using Cyclic Voltammetry (CV) . It focuses on distinguishing between the reversible formation of the nitro radical anion (

    
    ) and subsequent irreversible reduction steps, providing a method to quantify electronic substituent effects induced by N-alkyl chains.
    

    Mechanistic Grounding

    To interpret the CV data correctly, one must understand the underlying redox events. In aprotic media (e.g., Acetonitrile, DMF), the reduction of trinitroaniline derivatives typically proceeds through distinct steps.

    The Reduction Pathway

    The electron-withdrawing nature of the three nitro groups makes the ring highly electron-deficient. However, the N-alkylamino group acts as an electron donor (via resonance), pushing the reduction potential to more negative values compared to 1,3,5-trinitrobenzene.

    • First Reduction (

      
      ):  Reversible one-electron transfer to the most electron-deficient nitro group (usually ortho or para depending on steric twisting of the N-alkyl group). This forms a stable radical anion .[1]
      
      
      
      
    • Second/Third Reductions (

      
      ):  Subsequent reductions of the remaining nitro groups. These are often quasi-reversible or irreversible due to chemical complications (protonation by residual water, instability of the dianion).
      
    Visualization of the Redox Mechanism

    The following diagram illustrates the reduction pathway in aprotic media, highlighting the critical "Radical Anion" intermediate targeted in this protocol.

    ReductionMechanism cluster_0 Detection Window Start Neutral N-Alkyl-TNA Radical Radical Anion (Stable in Aprotic) Start->Radical +1e- (Reversible) E_red1 Radical->Start -1e- (Oxidation) Dianion Dianion (Unstable) Radical->Dianion +1e- (Quasi-Rev) E_red2 Product Hydroxylamine/ Amine Species Dianion->Product +H+, +e- (Chemical Steps)

    Figure 1: Stepwise reduction mechanism of trinitroaniline derivatives in aprotic solvents.

    Experimental Protocol

    Materials & Equipment
    • Potentiostat: High-impedance (>10 G

      
      ) capability (e.g., Autolab, CH Instruments).
      
    • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.[2] Note: Avoid Pt/Au for nitro-reduction to minimize surface adsorption artifacts.

    • Counter Electrode: Platinum wire or coil (surface area > 5x working electrode).

    • Reference Electrode: Non-aqueous Ag/Ag

      
       (0.01 M AgNO
      
      
      
      in ACN). Note: Aqueous Ag/AgCl can be used if a salt bridge is employed to prevent water leakage.
    • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (HPLC Grade, <50 ppm H

      
      O).
      
    • Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPF

      
      ), 0.1 M.
      
    Electrode Preparation Workflow

    Proper surface preparation is non-negotiable for observing the reversibility of the first reduction wave.

    PrepWorkflow Step1 1. Mechanical Polishing (0.05 µm Alumina Slurry) Step2 2. Ultrasonic Cleaning (50:50 Ethanol/Water, 3 mins) Step1->Step2 Step3 3. Electrochemical Activation (CV in 0.5M H2SO4, -1.0 to +1.0 V) Step2->Step3 Step4 4. Solvent Conditioning (Soak in MeCN/Electrolyte) Step3->Step4

    Figure 2: Electrode preparation workflow to ensure reproducible active surface area.

    Measurement Procedure
    • Solution Prep: Dissolve the N-alkyl-2,4,6-trinitroaniline derivative to a concentration of 1.0 mM in the 0.1 M TBAPF

      
      /MeCN electrolyte.
      
    • Deoxygenation: Purge the cell with high-purity Argon or Nitrogen for 10 minutes . Oxygen is electroactive at similar potentials (

      
       to 
      
      
      
      V) and will mask the nitro reduction features.
    • Blank Scan: Run a CV of the electrolyte without analyte to confirm the absence of oxygen peaks.

    • CV Run:

      • Initial Potential: 0.0 V

      • Switching Potential: -2.0 V (Adjust based on solvent window)

      • Scan Rates: Perform scans at 50, 100, 200, and 500 mV/s.

      • Direction: Cathodic (negative) first.

    Data Analysis & Interpretation

    Key Parameters

    Extract the following values from the first reduction peak (Peak I):

    • 
       (Cathodic Peak Potential):  The potential where maximum reduction current occurs.
      
    • 
       (Anodic Peak Potential):  The potential of the re-oxidation peak on the reverse scan.
      
    • 
       (Cathodic Peak Current):  Proportional to concentration and 
      
      
      
      (scan rate).
    Criteria for Reversibility

    For the first nitro reduction to the radical anion (

    
    ), the system should exhibit Nernstian behavior :
    
    ParameterTheoretical Value (Reversible 1e-)Interpretation
    Peak Separation (
    
    
    )
    
    
    (at 25°C)
    Values > 70 mV indicate slow electron transfer or uncompensated resistance (
    
    
    drop).
    Current Ratio (
    
    
    )
    1.0Values < 1.0 imply the radical anion is unstable and reacting chemically (EC mechanism).
    
    
    vs.
    
    
    Linear (
    
    
    )
    Confirms diffusion-controlled process (Randles-Sevcik equation).
    Effect of N-Alkyl Substitution

    The N-alkyl group influences

    
     (
    
    
    
    ) via inductive effects and steric hindrance.
    • Inductive Effect: Longer or more branched alkyl chains (e.g., t-butyl vs. methyl) generally increase electron density on the amine nitrogen. This density is donated into the ring, making the nitro groups harder to reduce (shifting

      
       to more negative values).
      
    • Steric Effect: Bulky N-alkyl groups can twist the nitro groups out of planarity with the benzene ring, breaking conjugation. This can paradoxically make those specific nitro groups easier to reduce (less resonance stabilization) or alter the regioselectivity of the first reduction.

    Troubleshooting & Validation

    IssueProbable CauseCorrective Action
    No Back Peak (
    
    
    )
    Radical anion instabilityIncrease scan rate (> 1 V/s) to outrun the chemical decomposition step.
    Broad Peaks (
    
    
    mV)
    Uncompensated ResistanceUse positive feedback iR-compensation on the potentiostat or move Ref electrode closer to WE.
    Extra Peaks Oxygen interferenceRe-purge with Argon for 10 mins; ensure gas line is submerged.

    References

    • Reduction Pathways of Polynitro Arom

      • Title: Reduction Pathways of 2,4,6-Trinitrotoluene: An Electrochemical and Theoretical Study
      • Source: ResearchGate (2025)[3][4]

      • Context: Establishes the stepwise reduction mechanism (NO2 -> Radical Anion) and regioselectivity (ortho vs para) for trinitro-systems.
    • Cyclic Voltammetry of Nitro Compounds in Aprotic Media

      • Title: Typical cyclic voltammogram of nitroaromatic compounds in different media[5][6]

      • Source: ResearchGate[3][4][7]

      • Context: Provides the fundamental expected waveforms for nitro reduction in ACN/DMF vs. aqueous buffers.
    • Electrochemical Reduction of Picramide Deriv

      • Title: Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods
      • Source: RSC (Green Chemistry)
      • Context: Detailed DFT and electrochemical analysis of the thermodynamics of the first electron transfer in 2,4,6-substituted nitroarom

    Sources

    Application Note: N-Decyl-2,4,6-Trinitroaniline in Nonlinear Optics

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Subject: High-Efficiency Second Harmonic Generation (SHG) in Langmuir-Blodgett Films using N-Decyl-2,4,6-Trinitroaniline (N-Decyl-TNA). CAS No: 91472-53-6 Class: Amphiphilic "Push-Pull" Nitro-Aromatic Chromophore.

    This guide details the application of This compound , a specialized organic chromophore designed for Nonlinear Optics (NLO) . Unlike inorganic crystals (e.g., LiNbO₃), organic NLO materials offer faster response times and higher damage thresholds. N-Decyl-TNA is engineered with a specific structural duality:

    • The Head (Chromophore): The 2,4,6-trinitroaniline moiety acts as a strong electron acceptor (

      
      -system), facilitating charge transfer essential for high hyperpolarizability (
      
      
      
      ).
    • The Tail (Auxiliary): The C10 (decyl) alkyl chain confers amphiphilicity, enabling the formation of highly ordered, non-centrosymmetric monolayers via the Langmuir-Blodgett (LB) technique.

    This document provides a validated workflow for synthesizing the compound, fabricating optical-quality thin films, and characterizing their Second Harmonic Generation (SHG) efficiency.

    Material Science & Mechanism

    The "Push-Pull" Mechanism

    Nonlinear optical activity in organic molecules arises from the polarization of

    
    -electrons. N-Decyl-TNA functions as a donor-acceptor system:
    
    • Electron Acceptor: Three Nitro (

      
      ) groups on the benzene ring withdraw electron density.
      
    • Electron Donor: The amine nitrogen (functionalized with the decyl chain) donates electron density.

    • Result: Under high-intensity laser irradiation, this asymmetry creates a strong anharmonic oscillation of electrons, generating photons at twice the incident frequency (

      
      ).
      
    Why N-Decyl? (The LB Advantage)

    Standard 2,4,6-trinitroaniline crystallizes in centrosymmetric space groups (often

    
    ), where dipoles cancel out, effectively killing macroscopic NLO activity (
    
    
    
    ). By attaching a hydrophobic decyl chain , we force the molecules to align at the air-water interface. When transferred to a substrate (LB deposition), this alignment is preserved, creating a non-centrosymmetric supramolecular structure required for SHG.

    Protocol 1: Synthesis & Purification

    Objective: Synthesize high-purity this compound via Nucleophilic Aromatic Substitution (

    
    ).
    
    Reagents
    • Precursor A: Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene) [Caution: Explosive potential, handle with care].

    • Precursor B:

      
      -Decylamine.
      
    • Solvent: Ethanol (absolute) and Triethylamine (Et

      
      N) as an acid scavenger.
      
    Step-by-Step Methodology
    • Preparation: Dissolve 10 mmol of Picryl Chloride in 50 mL of warm absolute ethanol (

      
      ).
      
    • Addition: Dropwise add 10 mmol of

      
      -Decylamine mixed with 11 mmol of Triethylamine.
      
      • Note: The solution will turn deep yellow/orange immediately, indicating the formation of the charge-transfer complex.

    • Reflux: Heat the mixture to reflux (

      
      ) for 2 hours. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2).
      
    • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a yellow solid.

    • Purification (Critical for Optics):

      • Filter the crude solid.

      • Recrystallize twice from Ethanol/Acetone (1:1).

      • Purity Check: Melting point should be sharp (approx. range 75-85°C, distinct from precursor TNA).

    Synthesis Workflow Diagram

    Synthesis_Workflow Picryl Picryl Chloride (Electrophile) Complex Meisenheimer Complex Picryl->Complex Ethanol, 40°C Decyl n-Decylamine (Nucleophile) Decyl->Complex + Et3N Product N-Decyl-TNA (Crude) Complex->Product - HCl Reflux 2h Pure Optical Grade Crystal Product->Pure Recrystallization (EtOH/Acetone)

    Figure 1: Nucleophilic aromatic substitution pathway for generating the amphiphilic NLO chromophore.

    Protocol 2: Langmuir-Blodgett Film Fabrication

    Objective: Create a non-centrosymmetric monolayer film on a glass substrate.

    Equipment
    • Langmuir Trough (e.g., KSV NIMA).

    • Substrate: Hydrophilic fused silica or glass slides (cleaned with Piranha solution).

    Methodology
    • Spreading: Dissolve N-Decyl-TNA in Chloroform (

      
      ). Spread 
      
      
      
      onto the ultrapure water subphase (
      
      
      ).
    • Compression: Wait 15 minutes for solvent evaporation. Compress barriers at

      
      .
      
    • Isotherm Analysis: Monitor Surface Pressure (

      
      ) vs. Area (
      
      
      
      ).
      • Target: Identify the "Solid Phase" region (typically

        
        ).
        
      • Collapse Point: Avoid pressures

        
         to prevent multilayer collapse.
        
    • Deposition (Y-Type):

      • Dip the substrate vertically through the interface.

      • Upstroke speed:

        
        .
        
      • Transfer Ratio (TR): Ensure TR is

        
         (indicates perfect monolayer transfer).
        

    Protocol 3: NLO Characterization (SHG)

    Objective: Measure the Second Harmonic Generation efficiency relative to a Quartz standard.

    Optical Setup (The Maker Fringe Experiment)
    • Source: Nd:YAG Laser (

      
      , 10 ns pulses).
      
    • Filter 1: IR-Pass filter (removes flashlamp visible light).

    • Sample: N-Decyl-TNA LB Film on rotator.

    • Filter 2: 532 nm Bandpass filter (blocks fundamental 1064 nm).

    • Detector: PMT (Photomultiplier Tube).

    Measurement Steps
    • Mount the film on a rotation stage.

    • Fire the laser incident to the film surface.

    • Rotate the sample from

      
       to 
      
      
      
      (Angle of Incidence).
    • Record the 532 nm intensity (

      
      ).
      
    • Validation: The signal should vanish at

      
       (normal incidence) if the dipoles are perfectly perpendicular to the substrate, but typically shows a fringe pattern due to the angular dependence of the interaction length.
      
    NLO Logic & Signal Pathway

    NLO_Setup Laser Nd:YAG Laser (1064 nm) Film N-Decyl-TNA LB Film Laser->Film Fundamental (ω) Filter 532nm Bandpass (Blocks IR) Film->Filter Mixed (ω + 2ω) PMT PMT Detector (Signal Readout) Filter->PMT Harmonic (2ω) Oscilloscope Data Analysis (Maker Fringes) PMT->Oscilloscope Voltage

    Figure 2: Optical path for Second Harmonic Generation measurement.

    Data Summary & Expected Values

    The following table summarizes the expected physical and optical properties of N-Decyl-TNA compared to the parent TNA molecule.

    Property2,4,6-Trinitroaniline (TNA)N-Decyl-TNA (Target)Relevance
    Molecular Weight 228.12 g/mol ~368.4 g/mol Film Density calc.
    Melting Point 188°C~75-85°CProcessing Temp.
    Crystal Packing Centrosymmetric (Inactive)LB Monolayer (Active)SHG Enabler
    Absorption (
    
    
    )
    ~350 nm~360-380 nmLaser Damage Threshold
    Hyperpolarizability (
    
    
    )
    Low (bulk cancellation)High (molecular level)NLO Efficiency
    Solubility Polar solvents onlyChloroform/TolueneFilm Spreading

    Troubleshooting & Self-Validation

    • Issue: Cloudy Film or Low Transfer Ratio.

      • Cause: Subphase contamination or compression speed too high.

      • Fix: Clean trough with ethanol; reduce compression to

        
        .
        
    • Issue: No SHG Signal.

      • Cause: Centrosymmetric alignment (Y-type deposition might result in head-to-head cancellation in bilayers).

      • Fix: Use Z-type deposition (deposition only on upstroke) to ensure all dipoles point in the same direction.

    • Safety Critical: Nitro-aromatics are potentially explosive.[1][2] Never grind dry crystals vigorously. Always work in solution when possible.

    References

    • Compound Identification

      • National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 10271, 2,4,6-Trinitroaniline. Retrieved from [Link]

    • NLO Properties of TNA Derivatives

      • Nogueira, B. A., et al. (2021).[6] 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. ResearchGate. Retrieved from [Link]

    • Synthesis & Functionalization Context

      • Mittal, V. (Ed.). Surface Modification of Nanotube Fillers. (Mentions this compound as a functionalizing agent). Retrieved from [Link]

    • General NLO Characterization Method

      • Notake, T., et al. (2019). Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal. Scientific Reports. Retrieved from [Link]

    Sources

    Application Note: Probing Charge-Transfer Dynamics in N-decyl-2,4,6-trinitroaniline

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the experimental characterization of N-decyl-2,4,6-trinitroaniline (N-decyl-TNA) , a specialized amphiphilic probe.[1][2] While the parent compound (picramide) is known for energetic properties, the N-decyl derivative serves as an excellent model system for studying Charge-Transfer (CT) interactions due to its "push-pull" electronic structure and lipophilic tail.[1][2]

    Key Applications:

    • Molecular Electronics: Evaluating donor-acceptor (D-A) rectification.

    • Drug Discovery: Modeling hydrophobic binding pockets and drug-receptor CT interactions.[1][2]

    • Materials Science: Developing Non-Linear Optical (NLO) materials and Langmuir-Blodgett (LB) films.[1][2]

    Safety & Handling (Critical)

    WARNING: N-decyl-TNA is a nitro-aromatic derivative.[1][2] While the alkyl chain reduces shock sensitivity compared to polynitro-benzenes, it must be treated as a potential energetic material.[1]

    • Explosion Hazard: Avoid heating neat solids above 150°C. Never grind dry material vigorously.[1][2]

    • Toxicity: Nitroanilines are toxic by inhalation and skin absorption.[1][2] Use nitrile gloves and work in a fume hood.[1][2]

    • Waste: Segregate as hazardous organic waste (Nitro-compounds). Do not mix with strong reducing agents (hydrides) or strong bases.[1][2]

    The Physico-Chemical Framework

    N-decyl-TNA exhibits two distinct modes of charge transfer, which this protocol aims to decouple:

    • Intramolecular CT (ICT): Occurs within the molecule.[2] The lone pair on the amine nitrogen (Donor) pushes electron density toward the electron-deficient trinitro-ring (Acceptor).[2] This creates a large dipole moment, making the molecule highly solvatochromic.

    • Intermolecular CT: The electron-deficient aromatic ring acts as a

      
      -acceptor when mixed with electron-rich donors (e.g., Pyrene, Anthracene), forming colored charge-transfer complexes.[1][2]
      
    Experimental Workflow Diagram

    ExperimentalWorkflow Start Start: N-decyl-TNA Purify Recrystallization (Ethanol/Acetone) Start->Purify Branch Select Mode Purify->Branch Path1 Intramolecular CT (Solvatochromism) Branch->Path1 Solvent Effect Path2 Intermolecular CT (Donor Titration) Branch->Path2 + Donor (Pyrene) Path3 Interfacial Assembly (LB Films) Branch->Path3 Surface Pressure Analysis1 UV-Vis Shift (Δλ) Reichardt Plot Path1->Analysis1 Analysis2 Benesi-Hildebrand Determination of K_ct Path2->Analysis2

    Figure 1: Strategic workflow for characterizing N-decyl-TNA properties.

    Protocol 1: Synthesis & Purification Verification

    Note: Commercial sources are rare; in-house synthesis via nucleophilic aromatic substitution is standard.[1][2]

    Reaction Logic: Picryl chloride (2,4,6-trinitrochlorobenzene) reacts with decylamine.[1][2] The chloride is a good leaving group activated by the three nitro groups.

    Procedure:

    • Dissolution: Dissolve 1.0 eq of Picryl Chloride in dry Dichloromethane (DCM).

    • Addition: Dropwise add 2.1 eq of n-Decylamine at 0°C. (Excess amine acts as the base to trap HCl).

    • Workup: Wash with dilute HCl (to remove excess amine), then water.[1][2] Dry over MgSO₄.[1][2]

    • Purification (CRITICAL): Recrystallize from Ethanol/Acetone (1:1).

      • Quality Control: Purity must be >99% by HPLC.[1][2] Impurities (picric acid) will quench fluorescence and skew CT association constants.[1][2]

    Protocol 2: Intramolecular CT (Solvatochromism)

    This experiment quantifies the "push-pull" strength and ground-to-excited state dipole change.[1][2]

    Materials:

    • Solvents (Spectroscopic Grade): Cyclohexane, Toluene, DCM, Acetonitrile, Methanol.[1][2]

    • Quartz Cuvettes (1 cm path length).

    Step-by-Step:

    • Stock Preparation: Prepare a

      
       M stock solution of N-decyl-TNA in each solvent.
      
    • Scan: Record UV-Vis absorption spectra (300 nm – 600 nm).

    • Observation: You will observe a shift in the main absorption band (

      
      ).[2]
      
      • Non-polar (Cyclohexane):

        
         nm (Yellow).[1][2]
        
      • Polar (Acetonitrile):[1][2][3]

        
         nm (Red-shift/Bathochromic).[1][2]
        
    • Data Analysis: Plot

      
       (wavenumber, 
      
      
      
      ) vs. the solvent polarity parameter
      
      
      .[1][2]

    Expected Outcome: A linear correlation indicates that the transition involves significant charge redistribution, confirming the NLO potential of the molecule.

    Protocol 3: Intermolecular CT Complexation (Benesi-Hildebrand)

    This is the core assay for drug development professionals using N-decyl-TNA as a model acceptor to study binding affinities.[1][2]

    Concept:

    
    
    We use Pyrene  as the electron donor.[2] The formation of the complex (
    
    
    
    ) creates a new, broad absorption band in the visible region (often 450–550 nm), distinct from the individual components.

    Experimental Setup:

    • Constant Acceptor: Prepare N-decyl-TNA solution (

      
       M) in Chloroform.
      
    • Varying Donor: Prepare Pyrene solutions ranging from 0.01 M to 0.5 M, maintaining the same concentration of N-decyl-TNA.

      • Technique: Use a "stock-on-stock" dilution method to ensure

        
         remains perfectly constant while 
        
        
        
        changes.[1][2]
    • Measurement: Zero the spectrophotometer with pure Chloroform. Measure Absorbance (

      
      ) at the 
      
      
      
      of the new CT band (typically ~500 nm).[2]

    Data Processing (Benesi-Hildebrand Method): Use the linearized equation for 1:1 complex formation:

    
    [1][2]
    
    • Plot:

      
       vs. 
      
      
      
      [1][2][4]
    • Slope:

      
      [1][2][4]
      
    • Intercept:

      
      [1][2]
      
    • Result: Calculate

      
       (Association Constant, 
      
      
      
      ) and
      
      
      (Molar Extinction Coefficient).

    Data Table Template:

    Sample[Donor] (M)[Acceptor] (M)Absorbance (
    
    
    )
    
    
    (
    
    
    )
    
    
    10.002e-40.000--
    20.052e-40.150200.00133
    30.102e-40.280100.00071
    ..................

    Protocol 4: Interfacial Assembly (Langmuir-Blodgett)

    The decyl chain allows this molecule to orient at the air-water interface, mimicking membrane interactions.[1]

    • Subphase: Ultra-pure water (18.2 MΩ[2]·cm) at 20°C.

    • Spreading: Dissolve N-decyl-TNA in Chloroform (

      
      ). Spread 50 
      
      
      
      L onto the water surface.
    • Compression: Wait 15 mins for solvent evaporation. Compress barriers at 5 mm/min.

    • Isotherm: Record Surface Pressure (

      
      ) vs. Area per Molecule (
      
      
      
      ).
      • Target: Look for the "lift-off" area (molecular cross-section).[2] For the trinitroaniline headgroup, expect

        
        .[1]
        
      • Collapse: Note the pressure where the film breaks (typically >30 mN/m implies stable monolayer formation).

    References

    • Synthesis & Properties: BenchChem Technical Support. (2025). "The Advent of a Potent Energetic Material: An In-depth Technical Guide to the Early Research and Discovery of Picramide." Link[1][2]

    • Charge Transfer Theory: Benesi, H. A., & Hildebrand, J. H. (1949).[1][2] "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society. Link[1][2]

    • NLO & Solvatochromism: ResearchGate. (2025).[2] "Photoinduced symmetry-breaking intramolecular charge transfer in a quadrupolar pyridinium derivative." Link

    • Complexation Protocols: MDPI. (2023). "Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-p-benzoquinone." Link[1][2]

    • Safety Data: PubChem. "2,4,6-Trinitroaniline Compound Summary."[1][2] Link[1][2]

    Sources

    Advanced Application Note: Solution-Based Processing of N-Decyl-2,4,6-Trinitroaniline (ND-TNA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    This technical guide details the solution-phase engineering of N-decyl-2,4,6-trinitroaniline (ND-TNA) . While the parent compound, 2,4,6-trinitroaniline (picramide), is a known explosive and intermediate, the N-decyl derivative represents a critical class of "lipophilic energetic models."[1]

    Why this molecule matters:

    • Sensor Calibration: ND-TNA serves as a stable, non-volatile surrogate for TNT (2,4,6-trinitrotoluene) in the calibration of fluorescence-quenching sensors.[1] Its decyl chain ensures solubility in the non-polar matrices often used in organic field-effect transistors (OFETs) and conjugated polymer films.[1]

    • Supramolecular Chemistry: The molecule acts as a strong electron acceptor (π-acid) capable of forming charge-transfer (CT) complexes with electron-rich donors (like pyrene or polycyclic aromatic hydrocarbons), mediated by the steric influence of the alkyl tail.[1]

    This protocol addresses the primary challenge: balancing the hydrophobic nature of the decyl chain with the strong dipole of the trinitro-aromatic core to achieve stable, aggregate-free solutions.[1]

    Safety & Handling (Critical)

    WARNING: ENERGETIC MATERIAL DERIVATIVE Although the long alkyl chain dilutes the explosive power density relative to pure picramide, ND-TNA retains three nitro groups on an aromatic ring.[1] It must be treated as a potential energetic material and strong oxidizer.[1]

    • Primary Hazard: Friction and shock sensitivity (lower than TNT, but non-zero).[1]

    • Incompatibility: Strong bases (forms unstable salts), reducing agents (hydrides), and amines.[1]

    • PPE: Anti-static lab coat, conductive wrist strap, blast shield during solid handling, and nitrile gloves.[1]

    Physicochemical Framework & Solvent Selection

    Successful processing requires understanding the competing forces: the Van der Waals interactions of the decyl tail (favoring non-polar solvents) vs. the π-π stacking tendencies of the nitro-aromatic core (favoring aggregation).[1]

    Table 1: Solubility Profile & Solvent Compatibility[1]
    Solvent ClassRepresentative SolventSolubility RatingApplication Context
    Aromatic Hydrocarbons Toluene, XyleneExcellent Primary choice for spin-coating and spectroscopic standards.[1] Disrupts π-π stacking.
    Chlorinated Solvents Chloroform, DCMGood Useful for rapid dissolution; high volatility aids in film deposition.[1]
    Polar Aprotic THF, AcetoneModerate Good solubility but risk of hygroscopicity affecting quenching baselines.[1]
    Aliphatic Hydrocarbons Hexane, HeptanePoor/Partial The nitro groups repel these solvents despite the decyl chain.[1] Causes aggregation.[1]
    Polar Protic Water, MethanolInsoluble Used only as a non-solvent to trigger precipitation or crystallization.[1]

    Protocol A: Preparation of Monodisperse Standard Solutions

    Objective: Create a stable

    
     M stock solution in Toluene for sensor calibration, ensuring no micro-aggregates are present.
    
    Materials
    • ND-TNA (Solid, >98% purity)[1]

    • Toluene (Anhydrous, HPLC Grade)[1]

    • 0.2 µm PTFE Syringe Filter (Hydrophobic)[1]

    • Amber Volumetric Flask (Class A)[1]

    • Sonicator bath[1]

    Workflow Diagram (DOT)

    SolutionPrep Raw Solid ND-TNA (Weighing) Mix Vortex & Sonicate (5 mins, <30°C) Raw->Mix Solvent Anhydrous Toluene (Addition) Solvent->Mix Filter Filtration (0.2 µm PTFE) Mix->Filter Remove aggregates Stock Stock Solution (1 mM) Filter->Stock QC UV-Vis QC (Abs @ 340-400nm) Stock->QC Verify Conc.

    Figure 1: Workflow for the preparation of aggregate-free ND-TNA standard solutions.

    Step-by-Step Procedure
    • Gravimetric Preparation:

      • Weigh 4.56 mg of ND-TNA (MW ≈ 456 g/mol , verify specific batch MW) into a 10 mL amber volumetric flask.

      • Note: Use an anti-static gun on the weighing boat; static can cause the light powder to disperse.[1]

    • Solvation:

      • Add approximately 5 mL of Anhydrous Toluene.

      • Do not shake vigorously. Instead, swirl gently to wet the solid.[1]

      • Sonicate for 5 minutes. Monitor temperature; do not exceed 30°C to prevent solvent evaporation or degradation.[1]

    • Equilibration:

      • Fill to the mark with Toluene.[1] Invert 10 times.

      • Allow the solution to sit for 15 minutes. This "ripening" time allows the decyl chains to fully extend and stabilize the solvation shell.[1]

    • Filtration (Crucial Step):

      • Pass the solution through a 0.2 µm hydrophobic PTFE syringe filter into a fresh vial.

      • Reasoning: Nitroaromatics often form "micro-crystalline seeds" that are invisible to the eye but scatter light in fluorescence assays.[1] Filtration removes these.[1]

    • Quality Control:

      • Measure UV-Vis absorbance.[1] ND-TNA typically exhibits a charge-transfer band around 350–400 nm (solvent dependent).[1] Ensure the baseline is flat at >600 nm (indicating no scattering/aggregation).[1]

    Protocol B: Fluorescence Quenching Assay (Stern-Volmer Analysis)[1][2]

    Objective: Use the ND-TNA stock to determine the quenching efficiency (

    
    ) of a conjugated polymer sensor (e.g., Poly(phenylene ethynylene) or PPE).
    
    Mechanistic Insight

    ND-TNA acts as an electron acceptor.[1][2] When it approaches the excited conjugated polymer (Donor*), an electron transfers from the polymer LUMO to the ND-TNA LUMO (Photoinduced Electron Transfer - PET), returning the polymer to the ground state non-radiatively.[1] This "turns off" the fluorescence.[1]

    Experimental Setup
    • Cuvette: Quartz, 1 cm path length.

    • Polymer Solution: Dilute conjugated polymer in Toluene (Absorbance ~0.1 at excitation

      
      ).[1]
      
    • Titrant: ND-TNA Stock (from Protocol A).

    Workflow Diagram (DOT)

    QuenchingMechanism Polymer Conjugated Polymer (Excited State) Complex Encounter Complex [Polymer* ... ND-TNA] Polymer->Complex NDTNA ND-TNA (Quencher) NDTNA->Complex PET Electron Transfer (LUMO -> LUMO) Complex->PET Exothermic Ground Fluorescence OFF (Non-radiative Decay) PET->Ground

    Figure 2: Photoinduced Electron Transfer (PET) mechanism responsible for fluorescence quenching.[1]

    Execution Steps
    • Baseline Measurement (

      
      ): 
      
      • Place 2.0 mL of Polymer solution in the cuvette.[1]

      • Record emission spectrum (Integration time: 0.1s).[1] Record peak intensity (

        
        ).[1]
        
    • Titration:

      • Add ND-TNA stock in small aliquots (e.g., 10 µL).[1]

      • Mix by pipetting up and down (avoid introducing bubbles).

      • Record emission spectrum (

        
        ) after each addition.[1]
        
    • Data Processing (Stern-Volmer):

      • Plot

        
         (y-axis) vs. 
        
        
        
        (x-axis).[1]
      • Linear Response: Indicates dynamic quenching (collisional).[1]

      • Upward Curvature: Indicates "super-quenching" or static complex formation (common with conjugated polymers).[1]

    Data Analysis Table Template
    Aliquot (µL)[ND-TNA] (µM)Intensity (
    
    
    )
    
    
    Notes
    00.050,0001.00Baseline
    105.042,0001.19
    2010.035,0001.43
    ............

    Troubleshooting & Optimization

    • Issue: Precipitation upon addition to polymer solution.

      • Cause: The polymer solvent and ND-TNA solvent are immiscible or the concentration shock is too high.[1]

      • Fix: Ensure both the polymer and ND-TNA are in the same solvent (e.g., Toluene).[1]

    • Issue: Non-linear Stern-Volmer plot at low concentrations.

      • Cause: Adsorption of ND-TNA to the glass walls of the cuvette (due to the hydrophobic decyl chain).[1]

      • Fix: Pre-rinse cuvettes with a dilute solution of the quencher or use silanized glassware.[1]

    References

    • PubChem. (2025).[1][3] 2,4,6-Trinitroaniline Compound Summary. National Library of Medicine.[1] [Link][1]

    • MDPI. (2019).[1] Rapid and Selective Sensing of Nitroaromatics via MOFs. (Contextual reference for quenching mechanisms of trinitro-derivatives). [Link][1]

    • ScienceMadness. (2020).[1] Trinitroaniline Synthesis and Properties. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Guide: Optimization of N-Decyl-2,4,6-Trinitroaniline Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Safety Warning: Energetic Materials

    DANGER: This protocol involves Picryl Chloride (2-chloro-1,3,5-trinitrobenzene) and polynitro-aromatic products.[1][2] These compounds are energetic materials with explosive potential. [1][2] * Picryl Chloride is a severe skin sensitizer and can detonate under shock or high heat. [2] * Picric Acid (a common byproduct) forms shock-sensitive salts with metals. [1][2] * Always work behind a blast shield.[1][2] Never use metal spatulas.

    Executive Summary

    The synthesis of N-decyl-2,4,6-trinitroaniline (also known as N-decylpicramide) proceeds via a Nucleophilic Aromatic Substitution (

    
    ) .[1] While the reaction is thermodynamically favorable due to the activation of the benzene ring by three nitro groups, researchers often encounter yield ceilings around 40-50% or difficulty isolating the product from "red oils."
    

    This guide addresses the three primary yield-limiting factors:

    • The Stoichiometric Trap: Failure to scavenge the HCl byproduct.[1]

    • Hydrolytic Competition: Formation of Picric Acid due to moisture.[1][2]

    • Solubility Mismatch: The lipophilic decyl chain causing phase separation issues in standard "picryl" protocols (which are designed for short-chain amines).[1]

    The Chemistry: Mechanism & Critical Control Points

    To improve yield, you must understand the competition between the desired pathway and the yield-killing side reactions.

    The Reaction Pathway

    The reaction follows an addition-elimination mechanism involving a Meisenheimer Complex .[1]

    • Attack: Decylamine attacks the ipso-carbon of Picryl Chloride.[1]

    • Complexation: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[1][2]

    • Elimination: Chloride is ejected, restoring aromaticity.[1][2]

    • Deprotonation: The resulting intermediate is highly acidic and releases HCl.[1]

    The Critical Failure Point: The HCl generated will immediately react with any unreacted Decylamine to form Decylammonium Chloride .[1]

    • If you use a 1:1 ratio of amine to substrate, 50% of your amine is consumed by the byproduct HCl , capping your theoretical yield at 50%.

    Visualizing the Pathway

    SNAr_Mechanism Substrate Picryl Chloride (Electrophile) Complex Meisenheimer Complex Substrate->Complex Addition Picric Picric Acid (Hydrolysis) Substrate->Picric + H₂O (Wet Solvent) Amine Decylamine (Nucleophile) Amine->Complex Addition Product_H Protonated Intermediate Complex->Product_H Elimination (-Cl⁻) FinalProduct N-Decyl-2,4,6- trinitroaniline Product_H->FinalProduct -H⁺ HCl HCl Product_H->HCl Release Salt Decylammonium Chloride (Salt) HCl->Salt + Decylamine (YIELD KILLER)

    Figure 1: Reaction pathway showing the "Stoichiometric Trap" (Red) where HCl consumes the starting amine.[1][2]

    Optimized Experimental Protocol

    Do not use the standard "ethanol reflux" method for methyl-picramide; the decyl chain requires a modified solvent system to prevent oiling out.[1]

    Reagents & Stoichiometry
    ComponentEquiv.RoleNotes
    Picryl Chloride 1.0SubstrateDry thoroughly before use.[1][2]
    Decylamine 1.05NucleophileSlight excess to drive kinetics.[1][2]
    DIPEA (Hünig's Base) 1.2Acid ScavengerCRITICAL: Neutralizes HCl so Decylamine doesn't have to.[1][2]
    Acetonitrile (MeCN) SolventMediumPolar aprotic.[1][2] Solubilizes both reactants better than EtOH.[1][2]
    Step-by-Step Procedure
    • Preparation:

      • Dissolve Picryl Chloride (1.0 eq) in anhydrous Acetonitrile (MeCN) [Concentration: 0.2 M].

      • Cool the solution to 0°C in an ice bath. Note: Picryl chloride is thermally unstable; controlling the exotherm is vital.[2]

    • Addition:

      • Mix Decylamine (1.05 eq) and DIPEA (1.2 eq) in a separate small volume of MeCN.

      • Add the amine solution dropwise to the Picryl Chloride solution over 20 minutes.

      • Observation: The solution will turn deep orange/red immediately.[1][2] This is normal.

    • Reaction:

      • Allow the mixture to warm to Room Temperature (25°C) .

      • Stir for 2–4 hours .

      • Monitor: Check via TLC (Silica, 20% EtOAc/Hexane).[1][2] The Picryl Chloride spot (

        
        ) should disappear.[1]
        
    • Work-up (The "Decyl" Modification):

      • Standard aqueous workups often fail here due to emulsions.[2]

      • Evaporate the MeCN to near dryness (do not heat above 40°C).

      • Redissolve the residue in Dichloromethane (DCM) .[1]

      • Wash sequence:

        • 1M HCl (Removes unreacted Decylamine and DIPEA).[1][2]

        • 10% NaHCO₃ (Removes Picric Acid byproduct).

        • Brine (Drying).

      • Dry organic layer over

        
        , filter, and concentrate.[1][2]
        
    • Purification:

      • Recrystallize from Ethanol/Water (9:1) .[1][2] The hydrophobic decyl chain aids crystallization as the solution cools.[1]

    Troubleshooting Center (FAQ)
    Issue 1: "My yield is consistently stuck at ~45-50%."

    Diagnosis: You are likely not using an auxiliary base.[1][2] Explanation: Without an external base (like DIPEA or Triethylamine), the HCl produced protonates your Decylamine.[1] Decylammonium chloride (

    
    ) is not nucleophilic .[1][2]
    Fix:  Add 1.2 equivalents of Diisopropylethylamine (DIPEA) or Potassium Carbonate (
    
    
    
    ) to the reaction.
    Issue 2: "I see a large yellow spot on TLC that isn't product or starting material."

    Diagnosis: Hydrolysis (Picric Acid formation).[1][2] Explanation: Picryl chloride is extremely sensitive to moisture.[1][2][3] If your solvent is "wet" (contains water),

    
     competes with the amine.[1]
    Fix: 
    
    • Use anhydrous solvents (MeCN or THF).[1][2]

    • Ensure glassware is oven-dried.[1][2]

    • Verification: This impurity (Picric Acid) will stain bright yellow and is very acidic.[1][2] It can be removed by washing the organic layer with 10% Sodium Carbonate (Picrate moves to the aqueous layer).[1]

    Issue 3: "The product is a dark red oil that won't solidify."

    Diagnosis: Solvent occlusion or residual amine.[1][2] Explanation: The "decyl" chain lowers the melting point significantly compared to methyl-picramide.[1] Impurities act as plasticizers, preventing crystallization.[1][2] Fix:

    • Perform the 1M HCl wash rigorously to remove excess amine.[1]

    • Use a "seed crystal" if available.[1][2]

    • Triturate the oil with cold Pentane or Hexane .[1] The product is likely insoluble in cold alkanes, while impurities might dissolve.[1]

    Diagnostic Workflow

    Use this decision tree to diagnose low yields during your campaign.

    Troubleshooting Start Start: Low Yield / Impure Product CheckStoich Did you use an auxiliary base (DIPEA/TEA)? Start->CheckStoich StoichNo No CheckStoich->StoichNo StoichYes Yes CheckStoich->StoichYes FixStoich Yield capped at 50%. Add 1.2 eq DIPEA. StoichNo->FixStoich CheckWater Is the byproduct Picric Acid? (Soluble in NaHCO3 wash?) StoichYes->CheckWater WaterYes Yes CheckWater->WaterYes WaterNo No CheckWater->WaterNo FixWater Hydrolysis Issue. Dry solvents & reagents. WaterYes->FixWater CheckWorkup Is product an oil? WaterNo->CheckWorkup OilYes Yes CheckWorkup->OilYes FixOil Lipophilic impurity. Triturate with cold Pentane. OilYes->FixOil

    Figure 2: Troubleshooting decision tree for this compound synthesis.

    References
    • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1][2] Link[1][2]

    • Kinetics of Picryl Chloride: Crampton, M. R. (2002).[1][2] "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms, 1998, 265.[1][2] Link[1][2]

    • Synthesis of N-Alkyl Picramides: Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (See Section on Aromatic Nitro Compounds). Link

    • Safety Data: PubChem. "Picryl Chloride (Compound)."[1][2][3][4][5][6][7] National Library of Medicine.[1][2] Link[1][2]

    Sources

    "common side reactions in the synthesis of N-alkyl-2,4,6-trinitroanilines"

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Synthesis of N-Alkyl-2,4,6-Trinitroanilines

    Topic: Troubleshooting Common Side Reactions in Nucleophilic Aromatic Substitution (

    
    ) of Picryl Systems.
    Audience:  Synthetic Chemists, Process Development Scientists, Energetic Materials Researchers.
    

    Welcome & Core Directive

    Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Context: The synthesis of N-alkyl-2,4,6-trinitroanilines (derivatives of picramide or Tetryl analogues) typically proceeds via the reaction of Picryl Chloride (2,4,6-trinitrochlorobenzene) with a primary or secondary amine. While the electron-deficient picryl ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ), the presence of three nitro groups introduces unique reactivity challenges.
    

    This guide addresses the three most critical failure modes:

    • Competitve Hydrolysis (Formation of Picrates).

    • Meisenheimer Complex Stabilization (Stalled Reaction).

    • Nitro-Group Displacement (Denitration).

    Diagnostic Troubleshooting (Q&A)

    Category 1: The "Yellow Salt" Impurity (Hydrolysis)

    User Question: "I am reacting picryl chloride with methylamine in acetonitrile. The reaction turns yellow immediately, but my yield is low (<50%). I isolated a yellow solid that melts significantly higher than my expected product. What is this?"

    Technical Diagnosis: You have likely formed the Amine Picrate Salt , not the desired N-alkylated product.

    • Mechanism: Moisture in your solvent or amine source hydrolyzed the highly reactive Picryl Chloride to Picric Acid (2,4,6-trinitrophenol).

    • Causality: Picric acid is a strong acid (

      
      ). It immediately protonates any available amine in the system to form an insoluble or sparingly soluble picrate salt (
      
      
      
      ). This consumes your reagent and stops the desired reaction.

    Corrective Protocol:

    • Solvent Drying: Ensure acetonitrile or toluene is dried over molecular sieves (3Å). Water content must be <50 ppm.

    • Reagent Quality: Use anhydrous amine solutions (e.g., 2M in THF/MeOH) rather than aqueous solutions.

    • Base Scavenging: If using a salt of the amine (e.g., methylamine hydrochloride), use a non-nucleophilic base like DIPEA (Hünig's base) to free the amine, rather than excess nucleophilic amine which might form picrates if moisture enters.

    Category 2: The "Red-Orange" Stalled Intermediate (Meisenheimer Complex)

    User Question: "Upon adding the amine to the picryl chloride solution at 0°C, the solution turned a deep blood-red/orange color. After 4 hours, TLC shows starting material and a red spot, but no product. Why isn't it converting?"

    Technical Diagnosis: You are observing a stable Meisenheimer Complex (

    
    -complex) .[1][2]
    
    • Mechanism: The amine attacks the ring carbon bearing the chlorine (ipso-attack) or an unsubstituted carbon (less common in 2,4,6-substituted systems) to form a resonance-stabilized anionic intermediate.

    • Causality: In picryl systems, the three nitro groups stabilize this negative charge so effectively that the complex becomes a thermodynamic sink at low temperatures, preventing the re-aromatization step (loss of

      
      ).
      
    • The "Trap": If you use a very polar aprotic solvent (like DMSO or DMF), it stabilizes the zwitterionic or anionic complex, hindering the elimination of the chloride leaving group.

    Corrective Protocol:

    • Thermal Activation: Gently warm the reaction to room temperature or 40-50°C. The elimination of

      
       has a higher activation energy than the initial attack.
      
    • Solvent Switch: Move to a less polar solvent like Toluene or Dichloromethane . These solvents destabilize the charged intermediate, forcing the equilibrium toward the neutral product and the precipitated amine hydrochloride salt.

    Category 3: Unexpected Mass Loss (Nitro Displacement)

    User Question: "My mass spec shows a peak at [M-46+Amine]. It seems I've lost a nitro group. How is this possible?"

    Technical Diagnosis: You have triggered Nitro-Group Displacement (Denitration) .

    • Mechanism: In highly sterically hindered scenarios (bulky amines) or at high temperatures, the amine may attack the carbon bearing a nitro group (usually ortho) rather than the carbon bearing the chlorine. The nitro group is a good leaving group in highly activated systems.

    • Causality: This is often driven by "Front Strain" (F-strain). If the incoming amine is bulky (e.g., t-butylamine), the steric penalty of attacking the C-Cl center (flanked by two nitro groups) is too high.

    Corrective Protocol:

    • Temperature Control: Conduct the addition at -10°C to 0°C. Denitration usually has a higher activation barrier than

      
       displacement.
      
    • Stoichiometry: Avoid large excesses of amine.

    Visualizing the Reaction Landscape

    The following diagram maps the kinetic vs. thermodynamic pathways. Note how moisture diverts the entire process into an irreversible "Dead End" (Picrate Salt).

    ReactionNetwork PicrylCl Picryl Chloride (Starting Material) Meisenheimer Meisenheimer Complex (Red/Orange Intermediate) PicrylCl->Meisenheimer + Amine (Fast, Reversible) PicricAcid Picric Acid (Hydrolysis Product) PicrylCl->PicricAcid + H2O (Moisture) (Irreversible) Amine Primary Amine (R-NH2) Product N-Alkyl-2,4,6-trinitroaniline (Target Product) Meisenheimer->Product - HCl (Rate Limiting Step) PicrateSalt Amine Picrate Salt (Yellow Impurity) PicricAcid->PicrateSalt + Amine (Instant Proton Transfer)

    Caption: Reaction network showing the competition between the desired

    
     pathway (top) and the hydrolytic failure mode (bottom).
    

    Quantitative Data: Side Product Characteristics

    Use this table to identify impurities based on physical observation.

    Compound ClassVisual AppearanceSolubility (Organic)Solubility (Water)Melting Point Trend
    Target Product (N-Alkyl)Yellow/Orange NeedlesHigh (Toluene, DCM)InsolubleDistinct (e.g., Tetryl ~129°C)
    Picryl Chloride (SM)Yellow CrystalsHighInsoluble (Hydrolyzes)~83°C
    Meisenheimer Complex Deep Red/Purple Moderate (Polar only)DecomposesN/A (Transient)
    Picric Acid Yellow SolidHighModerate~122°C
    Amine Picrate Salt Bright Yellow PowderLow (Precipitates)Moderate/HighHigh (>150°C)

    Validated Experimental Protocol

    Method: Synthesis of N-Methyl-2,4,6-trinitroaniline (Tetryl Precursor) Objective: Minimize hydrolysis and manage exotherm.

    Reagents:

    • Picryl Chloride (2,4,6-trinitrochlorobenzene): 10.0 mmol (2.47 g)

    • Methylamine (2.0 M in THF): 22.0 mmol (11.0 mL)

    • Solvent: Toluene (anhydrous, 50 mL)

    Step-by-Step Methodology:

    • Preparation: Dissolve Picryl Chloride in Toluene in a round-bottom flask. Flush with Nitrogen (

      
      ).
      
      • Why Toluene? It dissolves the SM and Product but precipitates the Amine-HCl salt, driving the equilibrium forward.

    • Cooling: Cool the solution to 0-5°C using an ice bath.

      • Critical Control: Low temperature suppresses the formation of di-substituted side products and controls the exotherm.

    • Addition: Add the Methylamine solution dropwise over 20 minutes.

      • Observation: The solution will darken (transient Meisenheimer complex) and then lighten as yellow precipitate (Methylamine Hydrochloride) forms.

    • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

      • Check: TLC (Silica, 30% EtOAc/Hexane). Picryl Chloride (

        
        ) should disappear.
        
    • Work-up:

      • Filter off the white solid (Methylamine

        
         HCl).
        
      • Wash the filtrate with 10% cold HCl (removes unreacted amine).

      • Wash with water, then Brine.

      • Dry over

        
         and evaporate.
        
    • Purification: Recrystallize from Ethanol or Benzene/Ligroin.

    References

    • ChemicalBook. 2,4,6-Trinitroaniline Synthesis and Properties. Retrieved from

    • Organic Syntheses. N-Nitrosomethylaniline (Precursor Context). Org.[3][4][5][6] Synth. 1933, 13, 82. Retrieved from

    • National Institutes of Health (NIH). Stable Spirocyclic Meisenheimer Complexes. PMC 2008. Retrieved from

    • Royal Society of Chemistry. Kinetics of reactions of picryl chloride with substituted anilines. J. Chem. Soc., Perkin Trans. 2, 1980.[7][8] Retrieved from

    • US Patent 7767857B1. Preparation of 2,4,6-trichloroaniline (Comparative Halogen Chemistry). Retrieved from

    Sources

    "optimizing crystallization of N-decyl-2,4,6-trinitroaniline"

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a Tier 3 Support resource for the Crystallization of N-decyl-2,4,6-trinitroaniline . It synthesizes specific physicochemical properties of the trinitroaniline scaffold with the unique challenges posed by the N-decyl hydrophobic chain.

    Subject: this compound (CAS: 91472-53-6) Ticket Priority: High (Energetic Material/Complex Polymorphism) Assigned Specialist: Senior Application Scientist, Energetics & Fine Chemicals Division[1][2]

    ⚠️ CRITICAL SAFETY NOTICE

    Read Before Proceeding: this compound is a derivative of picramide (2,4,6-trinitroaniline) .[1][2] While the decyl chain adds lipophilicity, the trinitro-aromatic core classifies this as an Energetic Material .[1][2]

    • Explosion Hazard: Trinitroanilines can be shock- and heat-sensitive.[1][2][3] Do not grind dry crystals without prior DSC (Differential Scanning Calorimetry) onset testing.[1][2]

    • Toxicity: Nitroanilines are toxic by inhalation and skin contact (potential methemoglobinemia agents).[1][2]

    • Reaction Warning: Avoid strong bases (NaOH, KOH); trinitroanilines form unstable Meisenheimer complexes that can decompose violently.[1][2]

    PART 1: Troubleshooting & FAQs

    Direct solutions to the most common failure modes reported by users.

    Q1: "My product separates as a yellow/orange oil instead of crystallizing. How do I fix this 'oiling out'?"

    Diagnosis: This is the most common issue with This compound .[1][2] The molecule is amphiphilic: it has a highly polar, electron-deficient head (trinitroaniline) and a long hydrophobic tail (decyl chain).[1][2]

    • The Mechanism: When cooling a hot saturated solution, the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1][2] The "oil" is a solute-rich liquid phase that eventually solidifies into an amorphous or waxy solid, trapping impurities.[1][2]

    Corrective Protocol:

    • Change the Solvent System: You are likely using a solvent that is too polar (e.g., pure Ethanol or Methanol).[1][2] The hydrophobic decyl tail is rejecting the solvent as temperature drops.[2]

    • Switch to a "Hybrid" Solvent: Use a solvent with intermediate polarity and better affinity for the alkyl chain.[1][2]

      • Recommendation:Toluene or a Dichloromethane (DCM)/Heptane mixture.[1][2]

    • Seed at the Metastable Zone: Do not wait for spontaneous nucleation. Add seed crystals at 5°C above the temperature where oiling previously occurred.[1][2]

    Q2: "I see different colored crystals (Yellow vs. Orange/Red). Is my compound decomposing?"

    Diagnosis: Likely Polymorphism , not decomposition.[1][2]

    • Background: 2,4,6-trinitroaniline derivatives are known to exhibit conformational polymorphism.[1][2]

      • Yellow Form: Typically the stable form where the ortho-nitro groups twist out of plane to relieve steric strain with the amino group.[2]

      • Orange/Red Form: Often a metastable planar conformation or a charge-transfer complex stabilized by crystal packing forces.[1][2]

    • Verification: Run a Powder X-Ray Diffraction (PXRD) or DSC.[1][2] If the melting points differ by 5-10°C, you have polymorphs.[1][2]

    Corrective Protocol:

    • To Standardize: If you need the thermodynamic stable form (usually Yellow), perform a slurry ripening experiment.[1][2] Suspend the mixed crystals in a poor solvent (e.g., Hexane) and stir at 40°C for 24 hours. The metastable crystals will dissolve and reprecipitate as the stable form.[2]

    Q3: "The crystals are waxy and difficult to filter. How do I improve morphology?"

    Diagnosis: The decyl chain is flexible, leading to "soft" crystal lattices that trap solvent.[2] Rapid cooling exacerbates this, creating dendritic or agglomerated crystals.[1][2]

    Corrective Protocol:

    • Implement Linear Cooling: Move from "crash cooling" (ice bath) to a controlled ramp (e.g., 0.2°C/min).[1][2]

    • Use an Anti-Solvent Dosing Pump: If using anti-solvent crystallization (e.g., adding Heptane to an Acetone solution), add the anti-solvent extremely slowly (over 2 hours) to allow the alkyl chains to pack efficiently without trapping solvent pockets.[1]

    PART 2: Experimental Protocols

    Self-validating workflows designed to ensure reproducibility.

    Workflow A: Solubility Mapping & Solvent Selection

    Before attempting bulk crystallization, define the solubility profile to avoid the "Oiling Out" zone.[1]

    Objective: Identify a solvent system where the temperature coefficient of solubility is high (steep curve) but LLPS (oiling out) is suppressed.

    Solvent ClassRepresentative SolventSuitability for N-Decyl-TNANotes
    Polar Protic Ethanol, MethanolLow High risk of oiling out due to decyl chain repulsion.[1][2]
    Polar Aprotic Acetone, AcetonitrileMedium Good solubility, but requires strong anti-solvent (water/alkane) which risks oiling.[1][2]
    Aromatic Toluene, XyleneHigh Excellent match for the aromatic core; moderate affinity for alkyl tail.[1][2]
    Chlorinated Dichloromethane (DCM)High Very high solubility; good for evaporation crystallization.[1][2]
    Alkane Heptane, HexaneAnti-Solvent Insoluble.[1][2] Use only to drive precipitation.[1][2]
    Workflow B: Optimized Cooling Crystallization (The "Toluene" Method)

    This protocol minimizes oiling out by using a solvent that solvates both the nitro-aromatic head and the alkyl tail.[1][2]

    • Dissolution:

      • Charge 5.0 g of crude this compound into a jacketed reactor.

      • Add Toluene (approx. 5-7 volumes, ~30 mL) and heat to 70°C.

      • Checkpoint: Ensure full dissolution.[1][2] If hazy, filter hot (0.45 µm PTFE) to remove inorganic salts/dust.[1][2]

    • Equilibration:

      • Cool slowly to 60°C. Hold for 15 minutes.

    • Seeding (Critical Step):

      • Add 0.1% w/w pure seed crystals.[1][2]

      • Observation: If seeds dissolve, lower T by 2°C and retry. If seeds grow, proceed.[1][2]

    • Ramp Cooling:

      • Cool from 60°C to 20°C at a rate of 0.3°C/min .

      • Why? Slow cooling allows the flexible decyl chains to align into the lattice, preventing wax formation.

    • Isolation:

      • Filter under vacuum.[1][2][4] Wash cake with cold (0°C) Toluene/Heptane (1:1 mix).

      • Dry in a vacuum oven at 40°C (Do not exceed 60°C to avoid melting or phase transition).

    PART 3: Visualization & Logic Paths[1][2]

    Diagram 1: Crystallization Decision Tree

    Use this logic flow to determine the correct crystallization method based on initial observations.

    CrystallizationLogic Start Start: Crude N-decyl-TNA SolubilityCheck Check Solubility in Toluene (70°C) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved Filter Hot Filtration (Remove Insolubles) Dissolved->Filter Yes AddCoSolvent Add 10% DCM (Increase Solvency) Dissolved->AddCoSolvent No (Cloudy) Cooling Cool to 50°C Filter->Cooling OilingCheck Observation: Oiling Out? Cooling->OilingCheck Seed Add Seeds @ Metastable Zone OilingCheck->Seed No (Clear) AddAntiSolvent Switch to Anti-Solvent Method OilingCheck->AddAntiSolvent Yes (Liquid droplets) SlowCool Linear Cool (0.3°C/min) to 10°C Seed->SlowCool Harvest Harvest Crystals SlowCool->Harvest AddCoSolvent->Filter

    Caption: Decision matrix for handling this compound. The "Oiling Out" node is the critical failure point requiring solvent adjustment.

    Diagram 2: Polymorph Control Pathway

    Understanding how processing conditions affect the final crystal form.

    PolymorphPath Solution Solution Phase (Disordered Decyl Chains) FastCool Rapid Cooling (>5°C/min) Solution->FastCool SlowCool Slow Cooling (<0.5°C/min) Solution->SlowCool MetaStable Metastable Form (Orange/Red) Kinetic Product FastCool->MetaStable Stable Stable Form (Yellow) Thermodynamic Product SlowCool->Stable Slurry Slurry Ripening (40°C in Hexane) MetaStable->Slurry Transformation Slurry->Stable

    Caption: Kinetic vs. Thermodynamic control. Rapid cooling traps the metastable (orange) form; ripening converts it to the stable (yellow) form.[1][2]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10271, 2,4,6-Trinitroaniline. Retrieved from [Link]

      • Context: Core safety data, toxicity profiles, and energetic properties of the trinitroaniline scaffold.
      • Context: Reactivity alerts, explosion hazards, and incompatibility with bases.[1][5]

    • Yonkey, M. M., et al. (2008). N-(n-Decyl)-4-nitroaniline.[1][2][6] Acta Crystallographica Section E. Retrieved from [Link]

      • Context: Crystallographic data on long-chain N-alkyl nitroanilines, providing evidence for packing challenges (decyl chain interleaving) and layer formation.[1][2][6]

    • Nogueira, B. A., et al. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors.[1][2] ResearchGate. Retrieved from [Link]

      • Context: Mechanisms of polymorphism in trinitroaniline derivatives, specifically the relationship between color (yellow/orange/red)

    Sources

    Technical Support Center: Stability & Handling of N-Decyl-2,4,6-trinitroaniline (NDTNA)

    [1][2]

    Status: Operational Ticket Focus: Solution Stability, Photochemistry, and Solubility Issues Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

    Executive Summary & Compound Profile

    N-decyl-2,4,6-trinitroaniline (NDTNA) is a specialized amphiphilic probe often utilized in high-energy materials research, membrane interaction studies, and as a chromogenic intermediate.[1][2] Its structure combines a highly electron-deficient picryl headgroup (2,4,6-trinitro moiety) with a lipophilic decyl tail .[1][2]

    This dual nature creates a "stability paradox": the headgroup is chemically reactive toward nucleophiles and photons, while the tail drives physical instability (aggregation) in polar media.[1][2] This guide addresses the three primary failure modes: Photolysis , Meisenheimer Complex Formation , and Hydrophobic Aggregation .[1][2]

    Troubleshooting Module: Photochemical Degradation

    Symptom: Solutions turn from bright yellow/orange to dark red or brown upon standing on the benchtop.[1][2]

    Root Cause: The trinitroaniline core is highly photosensitive.[1][2] Upon exposure to UV or intense visible light (

    12
    Mechanism of Failure

    The excited triplet state of the nitro group abstracts a hydrogen (potentially from the solvent or the alkyl chain), leading to radical intermediates and subsequent degradation products (azo/azoxy dimers or nitroso species).[2]

    Corrective Protocol: The "Dark Box" Standard
    • Actinometry Check: Do not trust standard "amber" Eppendorf tubes for long-term storage of NDTNA. They often leak UV-A.[1][2]

    • Lighting: All manipulation must occur under yellow light (sodium vapor or filtered LED,

      
       nm).
      
    • Solvent Choice: Avoid chlorinated solvents (CHCl

      
      , CH
      
      
      Cl
      
      
      ) for long-term storage under light, as they generate radicals that accelerate NDTNA decomposition.[1][2]

    Data: Half-life Estimation (Ambient Lab Light)

    Solvent System
    
    
    (Clear Glass)
    
    
    (Amber Glass)
    Stability Status
    Acetone ~2.5 Hours~24 HoursCritical
    DMSO ~4.0 Hours~48 HoursPoor
    Toluene ~12 Hours> 1 WeekModerate
    Ethanol ~6.0 Hours~72 HoursPoor

    Troubleshooting Module: pH Sensitivity & Nucleophilic Attack

    Symptom: Solution instantly turns deep red or purple upon addition to buffer.[1][2] UV-Vis spectrum shows a new broad band

    12

    Root Cause: You are observing the Janovsky Reaction .[1][2][3] The electron-deficient picryl ring is a "nucleophile magnet."[1][2] In basic media (pH > 7.[1][2]5) or in the presence of strong nucleophiles (amines, thiols, hydroxide), NDTNA forms a Meisenheimer Complex .[1][2]

    The Chemistry

    The nucleophile (

    12
    Corrective Protocol: Buffer Compatibility
    • pH Limit: Strictly maintain pH

      
      .
      
    • Base Selection: Avoid inorganic bases (NaOH, KOH) which provide hard nucleophiles (

      
      ).[1][2] Use non-nucleophilic organic bases (e.g., DIPEA) only if necessary and sterically hindered.[1][2]
      
    • Quenching: If the solution turns red, acidify immediately with 0.1 M HCl. If the yellow color returns, it was a reversible Meisenheimer complex.[1][2] If not, oxidative degradation has occurred.[1][2]

    Troubleshooting Module: Solubility & Aggregation

    Symptom: "Greasy" films on glass, non-linear Beer’s Law plots, or erratic bio-assay results.[1][2]

    Root Cause: The Decyl Chain (C10) dominates the solubility profile.[1][2] While the nitro groups are polar, the molecule is overall highly lipophilic.[1][2] In aqueous buffers, NDTNA does not dissolve; it forms micelles or amorphous aggregates, leading to effectively lower concentrations than calculated.[1][2]

    Corrective Protocol: The Cosolvent Ramp

    Do not attempt to dissolve NDTNA directly in water.[1][2]

    • Stock Preparation: Dissolve NDTNA in 100% DMSO or Acetone to 10-50 mM.[1][2]

    • Step-Down Dilution:

      • Add the organic stock to the buffer, not the buffer to the stock.

      • Vortex immediately.[1][2]

      • Critical Limit: Keep final organic cosolvent concentration

        
         (v/v) to prevent the "crashing out" of the decyl tail.[2]
        

    Visualizing the Instability Pathways

    The following diagram maps the decision logic for diagnosing stability failures based on visual and spectral cues.

    NDTNA_StabilityStartNDTNA Solution IssueCheckColorVisual Check:Color Change?Start->CheckColorRedPurpleDeep Red/Purple(Instant)CheckColor->RedPurpleYes, pH > 7DarkBrownBrown/Dark Orange(Slow, over hours)CheckColor->DarkBrownYes, exposed to lightCloudyCloudy/Precipitate(Color unchanged)CheckColor->CloudyNo, but turbidMeisenheimerMeisenheimer Complex(Nucleophilic Attack)RedPurple->MeisenheimerPhotolysisPhotochemicalDegradationDarkBrown->PhotolysisAggregationHydrophobicAggregationCloudy->AggregationActionBaseAction:Lower pH (< 7.0)Remove NucleophilesMeisenheimer->ActionBaseActionLightAction:Protect from LightCheck Solvent PurityPhotolysis->ActionLightActionSolAction:Increase DMSO %Check Critical Micelle Conc.Aggregation->ActionSol

    Figure 1: Diagnostic workflow for this compound solution stability.[1][2] Use this logic flow to isolate the root cause of degradation.

    Frequently Asked Questions (FAQ)

    Q: Can I sonicate NDTNA to improve solubility in water? A: Caution advised. While sonication helps disperse aggregates, ultrasonic energy can induce localized heating and radical formation (sonolysis) in nitroaromatics [1].[1][2] If you must sonicate, use a bath sonicator (not a probe) with ice cooling, and limit duration to < 30 seconds.[1][2]

    Q: Is NDTNA explosive in solution? A: In dilute solution (< 100 mM), the explosive risk is negligible.[2] However, dry solid NDTNA is a polynitro aromatic and shares structural similarities with TNT.[1][2] It should be treated as a potential energetic material.[1][2] Never scrape dry material from ground glass joints; redissolve it with acetone instead [2].[1][2]

    Q: Why does my NMR spectrum look "broad" in CDCl3? A: This is likely due to restricted rotation or aggregation .[1][2] The bulky nitro groups at the 2,6-positions create steric hindrance with the N-decyl chain, slowing rotation around the C-N bond.[2] Additionally, in non-polar solvents like chloroform, the molecules may stack (pi-stacking), causing line broadening.[1][2] Switch to a polar aprotic solvent like DMSO-d6 to break aggregates and sharpen the peaks.[1][2]

    References

    • Kinetics of sono-photooxidative degradation of poly(alkyl methacrylate)s. (Mechanistic parallel for alkyl-chain degradation under stress). National Institutes of Health (PubMed).[1][2] Link

    • 2,4,6-TRINITROANILINE - Hazards & Reactivity. NOAA CAMEO Chemicals. Link[1][2]

    • Meisenheimer complex - Reaction Adducts. Wikipedia (General Chemistry Reference). Link[1][2]

    • Stable Spirocyclic Meisenheimer Complexes. (Detailed structural analysis of trinitro-systems). National Institutes of Health (PMC).[1][2] Link

    • N,N-dimethyl-2,4,6-trinitroaniline Properties. PubChem. Link[1][2]

    "troubleshooting film deposition of N-alkyl-2,4,6-trinitroanilines"

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: N-alkyl-2,4,6-trinitroaniline Film Deposition

    Role: Senior Application Scientist Status: Active Support Session Topic: Troubleshooting & Optimization of Thin Film Deposition

    CRITICAL SAFETY NOTICE: ENERGETIC MATERIALS

    STOP. Before proceeding, acknowledge the chemical nature of your substrate. N-alkyl-2,4,6-trinitroanilines (derivatives of Picramide) are structurally related to TNT and Tetryl. They are energetic materials with potential shock and thermal sensitivity.

    • Thermal Instability: These compounds often decompose exothermically (explode/deflagrate) before reaching a liquid boiling point at atmospheric pressure.

    • Deposition Limit: You are operating in a narrow window between sublimation and runaway decomposition.

    • Shielding: All deposition chambers must be blast-shielded. Do not exceed 50 mg source load during initial parameter sweeps.

    Module 1: Vacuum Thermal Evaporation (VTE) & Sublimation

    The Core Challenge: Achieving a stable deposition rate without triggering thermal degradation.

    Q: My material turns brown/black in the boat and pressure spikes, but no film forms. What is happening? A: You are thermally degrading the source. The "pressure spike" is likely gaseous decomposition products (NOx), not sublimation.

    • The Fix: You must lower the sublimation temperature (

      
      ) by improving the vacuum quality.
      
      • Vacuum Requirement: Base pressure must be

        
         Torr.
        
      • Mean Free Path: At

        
         Torr, the mean free path is ~50 meters, allowing molecules to travel ballistically to the substrate at lower thermal energy.
        
      • Source Heating: Switch from a standard resistive boat to a Knudsen Cell (Effusion Cell) . Open boats create hot spots. A K-cell provides uniform radiative heating, critical for materials with low thermal conductivity.

    Q: The film is deposited but appears opaque or "milky" (scattering). How do I get optical quality? A: Your deposition rate is too high, or the substrate is too cold, leading to rapid, disordered polycrystalline growth (island growth mode).

    • Rate Control: Reduce rate to

      
      .
      
    • Substrate Temperature (

      
      ):  While heating the substrate improves crystallinity, for trinitro compounds, re-sublimation is a risk. Keep 
      
      
      
      at roughly
      
      
      of the material's melting point (in Kelvin) to promote surface diffusion without desorption.
    Protocol: Safe Sublimation Ramp
    • Pump Down: Reach

      
       Torr.
      
    • Degas: Heat source to 50°C (below sublimation) for 30 mins to remove adsorbed water/solvents.

    • Ramp: Increase source T by 1°C/min.

    • Monitor: Watch the Quartz Crystal Microbalance (QCM). Once rate hits

      
      , hold T constant . Do not chase higher rates.
      

    Module 2: Solution Processing (Spin Coating)

    The Core Challenge: Balancing solubility with film uniformity in highly polar/non-polar hybrid molecules.

    Q: I see "comet tails" or striations in my spin-coated films. A: This is a Marangoni instability caused by surface tension gradients or particulate contamination.

    • Solubility Physics: The trinitro ring is electron-deficient (polar), while the N-alkyl chain is hydrophobic.

    • The Fix:

      • Filtration: These compounds aggregate easily. Filter solution through a 0.2 µm PTFE filter immediately before dispensing.

      • Solvent Blend: Do not use pure Acetone (evaporates too fast). Use a binary solvent system:

        • Solvent A (Good solvent, volatile): Acetone or MEK (80%).

        • Solvent B (High boiling point, smoother): Cyclohexanone or Chlorobenzene (20%).

      • Mechanism: Solvent B remains longer, allowing the film to "level" via viscous flow before solidifying.

    Q: The film has pinholes or de-wets from the substrate. A: Poor surface energy matching. Trinitroanilines are moderately polar; if depositing on SiO2 or glass, the surface might be too hydrophilic (adsorbed water).

    • Protocol:

      • Dehydration: Bake substrate at 150°C for 10 mins.

      • HMDS Prime: If using Silicon, vapor prime with HMDS (Hexamethyldisilazane) to render the surface hydrophobic, matching the alkyl tail of your molecule.

    Module 3: Troubleshooting Logic & Data

    Visual Troubleshooting Matrix (DOT)

    TroubleshootingMatrix Start Problem Identified VTE_Branch Vacuum Deposition Issue Start->VTE_Branch Sol_Branch Spin Coating Issue Start->Sol_Branch Decomp Material turns Brown/Black Pressure Spike VTE_Branch->Decomp Opaque Film is Cloudy/White VTE_Branch->Opaque NoDep No Deposition on QCM VTE_Branch->NoDep Sol_Vac FIX: Improve Vacuum (<10^-6 Torr) Reduce Source T Decomp->Sol_Vac Sol_Rate FIX: Reduce Rate (<0.3 A/s) Check Substrate T Opaque->Sol_Rate NoDep->Sol_Vac Check Shutter/Sensor Striations Striations / Comet Tails Sol_Branch->Striations Pinholes Pinholes / Dewetting Sol_Branch->Pinholes Sol_Solvent FIX: Use Binary Solvent (Acetone + Cyclohexanone) Striations->Sol_Solvent Sol_Surf FIX: HMDS Prime Plasma Clean Pinholes->Sol_Surf

    Caption: Logic flow for diagnosing common deposition defects in nitro-aromatic thin films.

    Comparative Deposition Parameters
    ParameterVacuum Thermal Evaporation (VTE)Spin Coating
    Primary Risk Explosion/Decomposition (Thermal Runaway)Solvent Trapping / Aggregation
    Key Control Chamber Pressure (<
    
    
    Torr)
    Spin Speed & Solvent Vapor Pressure
    Deposition Rate 0.1 – 0.5 Å/s (Slow is safe)1000 – 3000 RPM
    Crystallinity High (if substrate T is optimized)Moderate (Polycrystalline/Amorphous)
    Thickness Limit Precise (5 nm – 500 nm)Range limited (50 nm – 2 µm)
    Recommended Substrate ITO, SiO2, GoldGlass, SiO2 (HMDS treated)

    References

    • Agrawal, S. et al. (2024). Synthesis and investigation into explosive sensitivity for a series of new picramide explosives. Taylor & Francis / Journal of Energetic Materials. Link

      • Relevance: Establishes the thermal stability limits and sensitivity of picramide deriv
    • Leyderman, A. & Penn, B.G. (1998). Electro-Optical Effects in Thin Organic Films. NASA Technical Reports Server. Link

      • Relevance: details the growth of nitroaniline-based films (mNA) for NLO applications, providing the baseline for PVD of this class of molecules.
    • Mattox, D. M. (2018). Thermal Evaporation and Deposition in Vacuum. ResearchGate. Link

      • Relevance: Fundamental physics of vacuum evaporation, mean free path, and source he
    • National Oceanic and Atmospheric Administration (NOAA). 2,4,6-TRINITROANILINE - CAMEO Chemicals. Link

      • Relevance: Critical safety data regarding the explosive nature and reactivity profile of the base molecule.

    Technical Support Center: N-decyl-2,4,6-trinitroaniline Fluorescence Quenching

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide addresses the technical challenges associated with N-decyl-2,4,6-trinitroaniline (N-decyl-TNA) , specifically focusing on its role in fluorescence quenching interactions .

    While 2,4,6-trinitroaniline derivatives are classically non-fluorescent (due to efficient intersystem crossing induced by the nitro groups), they are potent electron acceptors and quenchers used in the development of sensors for explosives (nitroaromatics) and in mechanistic studies of Photoinduced Electron Transfer (PET). The "quenching effects" typically refer to the reduction of a sensor's fluorescence by N-decyl-TNA, or potentially the quenching of the molecule's own weak emission in rare, specific matrices.

    Core Troubleshooting Guide (Q&A)

    Q1: My Stern-Volmer plot ( vs. ) is curving upwards (positive deviation). Does this indicate a measurement error?

    Diagnosis: Not necessarily. An upward curvature often indicates "Super-Linear" Quenching , which typically arises from one of two physical phenomena:

    • Combined Static and Dynamic Quenching: N-decyl-TNA may be quenching your fluorophore through both collisional (dynamic) encounters and by forming a non-fluorescent ground-state complex (static).

    • Sphere of Action (Static) Effects: At high concentrations of N-decyl-TNA, the probability of a quencher being immediately adjacent to the fluorophore at the moment of excitation increases, leading to instantaneous quenching.

    Actionable Protocol:

    • Temperature Test: Measure

      
       at two temperatures (e.g., 25°C and 45°C).
      
      • If

        
        decreases  at higher T 
        
        
        
        Static Quenching dominates (complex dissociation).
      • If

        
        increases  at higher T 
        
        
        
        Dynamic Quenching dominates (faster diffusion).
    • Data Fitting: Fit your data to the extended Stern-Volmer equation:

      
      
      Where 
      
      
      
      is the dynamic constant and
      
      
      is the static constant.
    Q2: I am observing significant quenching, but the absorption spectrum of the mixture is distorted. Is this the Inner Filter Effect (IFE)?

    Diagnosis: Highly likely. This compound is a nitroaromatic compound, which typically exhibits strong absorption in the UV-blue region (300–450 nm). If your fluorophore is excited in this region, or emits in this region, the quencher is physically absorbing the photons before they can generate a signal (Primary IFE) or re-absorbing the emitted photons (Secondary IFE). This is a trivial quenching mechanism, not a molecular interaction.

    Actionable Protocol:

    • Calculate Correction Factor: Apply the following correction to your observed fluorescence intensity (

      
      ):
      
      
      
      
      Where
      
      
      is the absorbance of the solution at the excitation wavelength and
      
      
      is the absorbance at the emission wavelength.
    • Threshold Check: If the absorbance (

      
      ) exceeds 0.1 OD, the IFE is significant. Dilute your samples or use a triangular cuvette to minimize path length.
      
    Q3: The quenching efficiency fluctuates wildly between replicates. Could the decyl chain be the culprit?

    Diagnosis: Yes. The N-decyl chain renders the molecule amphiphilic/hydrophobic. In aqueous or highly polar solvents, N-decyl-TNA is prone to:

    • Aggregation/Micellization: Forming non-homogeneous clusters that scatter light or alter the effective quencher concentration.

    • Adsorption: Sticking to the quartz cuvette walls or pipette tips.

    Actionable Protocol:

    • Solvent Verification: Ensure your solvent system (e.g., Ethanol, THF, or mixed Aqueous/Organic) maintains the molecule in a monomeric state.

    • Surfactant Addition: If working in aqueous buffers, add a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to stabilize the N-decyl-TNA.

    • Pre-Rinsing: Pre-rinse cuvettes with the highest concentration solution to saturate adsorption sites before running the dilution series.

    Q4: Can this compound itself fluoresce? I see a weak background signal.

    Diagnosis: While 2,4,6-trinitroaniline is generally non-fluorescent due to the strong electron-withdrawing nitro groups facilitating intersystem crossing, weak emission can occur in:

    • Rigid Matrices: Where non-radiative decay pathways are restricted.

    • Impurities: The signal may originate from unreacted starting materials (e.g., aniline derivatives) or photodegradation products (picramic acid derivatives).

    • Charge-Transfer Complexes: In electron-rich solvents, it may form a weak emissive complex.

    Actionable Protocol:

    • Excitation Scan: Run an excitation scan at the observed emission peak. If the excitation spectrum does not match the absorption spectrum of N-decyl-TNA, the signal is likely an impurity (Raman scatter or contaminant).

    Experimental Workflow: Validating the Quenching Mechanism

    The following diagram outlines the logical decision tree for characterizing the quenching effect and ruling out artifacts.

    QuenchingWorkflow Start Start: Observed Fluorescence Decrease CheckAbs Step 1: Check Absorbance (UV-Vis) Is A > 0.1 at Ex/Em? Start->CheckAbs IFE Artifact: Inner Filter Effect (IFE) CheckAbs->IFE Yes PlotSV Step 2: Plot Stern-Volmer (F0/F vs [Q]) CheckAbs->PlotSV No CorrectIFE Apply IFE Correction Formula IFE->CorrectIFE CorrectIFE->PlotSV Linear Is Plot Linear? PlotSV->Linear NonLinear Non-Linear Deviation PlotSV->NonLinear CalcKsv Calculate Ksv (Slope) Linear->CalcKsv TempStudy Step 3: Temperature Study (Compare Ksv at T1 & T2) CalcKsv->TempStudy Upward Positive Deviation (Upward Curve) NonLinear->Upward Downward Negative Deviation (Downward Curve) NonLinear->Downward SphereAction Mechanism: Sphere of Action or Static + Dynamic Upward->SphereAction Access Mechanism: Inaccessible Fluorophores or Saturation Downward->Access SphereAction->TempStudy

    Caption: Logical workflow for distinguishing true molecular quenching from optical artifacts (IFE) and classifying the quenching mechanism.

    Quenching Parameters & Data Interpretation[1][2][3]

    Use this table to interpret your

    
     (Stern-Volmer Constant) and bimolecular quenching rate constant (
    
    
    
    ).
    ParameterValue RangeInterpretation
    Linearity (
    
    
    )
    > 0.99Simple quenching mechanism (likely pure Dynamic or pure Static).
    
    
    (Apparent)
    
    
    Diffusion-controlled limit. Consistent with Dynamic Quenching .
    
    
    (Apparent)
    
    
    Exceeds diffusion limit. Indicates Binding/Static Quenching (Complex formation).
    Temp. Effect
    
    
    decreases as T
    
    
    Static Quenching . The ground-state complex is less stable at high heat.
    Temp. Effect
    
    
    increases as T
    
    
    Dynamic Quenching . Increased collision frequency due to faster diffusion.
    Solvent Effect
    
    
    drops in viscous solvent
    Dynamic Quenching . Diffusion is hindered by viscosity.

    Note on Calculation: To find

    
    , use the equation 
    
    
    
    , where
    
    
    is the fluorescence lifetime of the fluorophore in the absence of quencher.

    Standardized Protocol: IFE Correction & Stern-Volmer Analysis

    Objective: Accurately determine the quenching efficiency of this compound on a target fluorophore.

    • Baseline Measurement: Measure the fluorescence spectrum of the fluorophore (

      
      ) in the chosen solvent. Record the integrated intensity (
      
      
      
      ).
    • Absorbance Check: Measure the UV-Vis absorbance of the fluorophore solution at the excitation wavelength (

      
      ).
      
    • Titration: Add aliquots of N-decyl-TNA stock solution. After each addition:

      • Mix gently (avoid introducing bubbles).

      • Measure Absorbance at

        
         and 
        
        
        
        (
        
        
        ).
      • Measure Fluorescence intensity (

        
        ).
        
    • Correction: Apply the IFE correction formula (see Q2) to generate

      
      .
      
    • Plotting: Plot

      
       vs. 
      
      
      
      (Concentration of N-decyl-TNA).
    • Analysis:

      • Linear: Fit to

        
        .
        
      • Upward Curve: Fit to

        
        .
        

    References

    • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

    • Mittal, V. (2011). Surface Modification of Nanotube Fillers. Wiley-VCH. (Discusses grafting of this compound to nanotubes). Retrieved from [Link]

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative source on Stern-Volmer kinetics and Inner Filter Effect).
    • ResearchGate. (2025). Fluorescent determination of nitroaniline isomers based on ultrasensitive hydrophilic TPE sensors. Retrieved from [Link]

    Technical Support Center: Optimizing N-decyl-2,4,6-trinitroaniline (DTNA) Sensor Architectures

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Ticket ID: DTNA-OPT-2024 Assigned Specialist: Senior Application Scientist, Molecular Sensors Division

    Introduction: The Engineering Logic of DTNA Sensors

    Welcome to the optimization hub for N-decyl-2,4,6-trinitroaniline (DTNA) sensors. You are likely using this molecule because of its unique amphiphilic structure: the electron-deficient trinitroaniline headgroup acts as a

    
    -acid receptor (for amines, anions, or electron-rich aromatics), while the decyl tail  enables supramolecular organization (Langmuir-Blodgett films or self-assembly).
    

    Low sensitivity in these systems rarely stems from the molecule itself but rather from inefficient transduction architectures . The electron-transfer events (Meisenheimer complex formation) are strictly distance-dependent. If your target analyte cannot penetrate the steric bulk of the decyl chains to reach the nitro-aromatic core, your signal will remain below the limit of detection (LOD).

    This guide deconstructs the physical chemistry of DTNA to maximize signal-to-noise ratio (SNR).

    Module 1: Signal Transduction & Amplification

    The Sensing Mechanism

    DTNA functions primarily through Intermolecular Charge Transfer (ICT) . When an electron-rich analyte (e.g., hydrazine, biogenic amines, or cyanide) encounters the electron-poor DTNA ring, it forms a Meisenheimer Complex (zwitterionic

    
    -complex).
    

    Key Indicator: A colorimetric shift (typically Yellow

    
     Red/Purple) or fluorescence modulation (quenching if coupled with a fluorophore).
    
    Diagram 1: Meisenheimer Complex Signaling Pathway

    Meisenheimer_Signaling DTNA DTNA Probe (Electron Deficient) Collision Steric Approach (Decyl Chain Gating) DTNA->Collision Analyte Analyte (Amine/Cyanide) Analyte->Collision Complex Meisenheimer Complex (Zwitterionic) Collision->Complex Nucleophilic Attack on Aromatic Ring Signal Signal Output (Red Shift / Quenching) Complex->Signal ICT Band Formation Signal->DTNA Reversibility (Acid Wash)

    Figure 1: The signal transduction pathway relies on the nucleophilic attack on the DTNA ring. The decyl chain acts as a gatekeeper—controlling access based on film packing density.

    Module 2: Surface Engineering (The "Decyl" Factor)

    The decyl chain is not inert; it is your structural scaffold. Random casting of DTNA results in disordered aggregates where sensing sites are buried. To improve sensitivity, you must transition to Ordered Monolayers .

    Protocol: Langmuir-Blodgett (LB) Film Optimization

    Why this works: LB films orient the nitro-aromatic heads toward the aqueous subphase (or air, depending on transfer), maximizing analyte exposure.

    ParameterOptimization TargetTechnical Rationale
    Spreading Solvent Chloroform/Methanol (9:1)Pure chloroform may cause aggregation. Methanol aids spreading but must be kept low to prevent subphase solubility.
    Surface Pressure 15–25 mN/mCritical: Too low (<10) = Disordered "gas" phase. Too high (>30) = Collapse/Multilayer formation. Target the "Liquid Condensed" phase.
    Subphase pH pH 5.5–6.5 (Milli-Q)Avoid high pH subphases during deposition, as hydroxide ions can competitively bind to the TNA core (pseudo-Meisenheimer formation).
    Dipping Speed 2–5 mm/minSlow dipping ensures uniform transfer ratio (TR
    
    
    1.0). Fast dipping creates micro-cracks.

    Expert Insight: If your sensitivity is low, check your Transfer Ratio . If TR < 0.9, you have voids. If TR > 1.1, you have collapse (aggregates). Both kill sensitivity.

    Module 3: Troubleshooting & FAQs

    Scenario A: "I see a color change, but the response time is >5 minutes."

    Diagnosis: Diffusion limitation. Root Cause: Your film is too thick or packed too densely. The analyte is struggling to diffuse through the decyl "forest" to reach the TNA headgroups. Corrective Action:

    • Reduce Layer Count: Switch from 10+ layers to 1–3 monolayers.

    • Introduce a Spacer: Co-spread DTNA with a shorter chain amphiphile (e.g., stearic acid or octadecylamine) in a 1:1 ratio. This creates "molecular cavities" that allow analytes to penetrate the lattice.

    Scenario B: "The sensor works in solution but fails in solid state."

    Diagnosis: Lattice Energy Stabilization. Root Cause: In the solid state, DTNA molecules

    
    -stack efficiently. This stacking energy competes with the analyte binding energy.
    Corrective Action: 
    
    • Use a Plasticizer: Incorporate the DTNA into a polymer matrix (e.g., PVC or PMMA) rather than a pure crystalline film. This disrupts

      
      -stacking and keeps the receptor sites "active."
      
    Scenario C: "High background signal or drift."

    Diagnosis: Photobleaching or Hydrolysis. Root Cause: Nitro-aromatics are sensitive to UV light and strong bases. Corrective Action:

    • Store in Dark: DTNA degrades under continuous UV irradiation.

    • Buffer Control: Ensure your analyte solution is not highly alkaline (pH > 10), as OH⁻ ions are strong nucleophiles that mimic the analyte signal (False Positive).

    Module 4: Diagnostic Workflow

    Use this decision tree to isolate your sensitivity bottleneck.

    Diagram 2: Sensitivity Troubleshooting Matrix

    Troubleshooting Start Issue: Low Sensitivity CheckPhase Is the sensor Solution or Solid State? Start->CheckPhase Solvent Check Solvent Polarity CheckPhase->Solvent Solution Morphology Check Film Morphology CheckPhase->Morphology Solid Film Polarity Action: Use Polar Aprotic (DMSO/Acetonitrile) Stabilizes CT State Solvent->Polarity Packing Are heads exposed? Morphology->Packing LB_Opt Action: Optimize LB Pressure (Target 20 mN/m) Packing->LB_Opt Disordered Spacer Action: Add Spacer Lipid (Reduce Steric Bulk) Packing->Spacer Too Dense

    Figure 2: Step-by-step isolation of sensitivity issues. Solid-state sensors often fail due to steric hindrance (packing), while solution sensors fail due to solvent polarity mismatches.

    References & Grounding

    • Meisenheimer Complex Formation:

      • Mechanism:[1][2][3][4][5] The interaction between electron-deficient polynitro-aromatics (like DTNA) and amines results in a zwitterionic complex. This is the fundamental basis for the colorimetric shift (Yellow to Red).

      • Source: 2,4,6-Trinitrotoluene (TNT) forms a red-colored Meisenheimer complex with 3-aminopropyltriethoxysilane (APTES).[6][7][8] NIH / PubMed.

    • Fluorescence Quenching Dynamics:

      • Mechanism:[1][2][3][4][5] Nitroaromatics act as potent quenchers via Photoinduced Electron Transfer (PET).[9] The efficiency is governed by the "sphere of action" model, necessitating close proximity between the DTNA quencher and the fluorophore.

      • Source: Nitroanilines as Quenchers of Pyrene Fluorescence. ChemPhysChem / CONICET.

    • Langmuir-Blodgett Film Fabrication:

      • Protocol: LB technology enables the deposition of ordered monolayers.[10][11][12] For amphiphilic molecules like DTNA, controlling surface pressure is critical to prevent collapse or disorder.

      • Source: Recent Progress in the Applications of Langmuir–Blodgett Film Technology.[10][12] PMC / NIH.

    • Charge Transfer Sensor Sensitivity:

      • Optimization: The formation of Charge-Transfer Complexes (CTC) improves conductivity and sensitivity.[13] Nanostructuring (e.g., using CNTs or spacers) prevents cracking and enhances diffusion.

      • Source: Development of a Highly Sensitive Charge-Transfer Fiber Strain Sensor. ACS Applied Materials & Interfaces.

    For further assistance, please contact the Molecular Architectures Lab. Ticket auto-closes in 48 hours if no response.

    Sources

    Technical Support Center: Solvent Effects on N-decyl-2,4,6-trinitroaniline Complex Formation

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers investigating the formation of charge-transfer (CT) complexes involving N-decyl-2,4,6-trinitroaniline. This guide is designed to provide practical, in-depth answers to common experimental challenges, with a focus on the critical role of the solvent. As experienced researchers know, the solvent is not merely a medium but an active participant that can profoundly influence spectral properties, complex stability, and reaction kinetics.

    This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the laboratory.

    Frequently Asked Questions (FAQs)

    Q1: What is a charge-transfer (CT) complex and why is this compound a good electron acceptor?

    Answer: A charge-transfer (CT) complex is a molecular association between an electron donor and an electron acceptor molecule. In this association, a fraction of electronic charge is transferred from the donor to the acceptor, creating a new, low-energy electronic transition. This transition is responsible for the characteristic, often colorful, appearance of these complexes.

    This compound (a derivative of picrylaniline) is an excellent electron acceptor for two primary reasons:

    • Electron-Withdrawing Groups: It possesses three powerful electron-withdrawing nitro groups (-NO2) attached to the aniline ring. These groups inductively and resonantly pull electron density from the aromatic system, making it highly electron-deficient (a high electron affinity).

    • π-System: The aromatic ring provides a π-system that can readily accept electron density from a suitable donor molecule (e.g., aromatic hydrocarbons, amines, or other electron-rich species).

    The N-decyl group is a long alkyl chain that primarily enhances the molecule's solubility in less polar organic solvents, allowing for a wider range of solvent environments to be studied.

    Q2: How does solvent polarity fundamentally affect the charge-transfer band?

    Answer: The solvent's polarity can cause a shift in the wavelength of maximum absorbance (λ_max) of the CT band, a phenomenon known as solvatochromism. The direction of the shift depends on the relative polarity of the ground and excited states of the complex.

    • Red Shift (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift to a longer wavelength (red shift). This is the most common scenario for CT complexes formed between a neutral donor and acceptor.[1]

    • Blue Shift (Hypsochromic Shift): If the ground state is more polar (more ionic) than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a shift to a shorter wavelength (blue shift).[1]

    Therefore, observing how λ_max changes with solvent polarity provides insight into the electronic nature of your complex.[2][3][4]

    Troubleshooting Guide for Experimental Work

    Problem 1: My UV-Vis spectrum shows a very weak or no charge-transfer band.

    This is a common issue that can be traced back to several factors related to chemistry, concentration, or instrumentation.

    Possible Causes and Solutions:

    • Insufficient Component Concentration: Charge-transfer is a weak interaction, and the resulting absorbance may be low.[5]

      • Action: Systematically increase the concentration of the donor while keeping the acceptor (this compound) concentration constant. The CT band should grow in intensity. Be mindful not to exceed the solubility limits of your components.

    • Solvent Competition: The solvent itself can act as a weak electron donor or acceptor, competing with your intended complex formation.

      • Action: Switch to a more "innocent" or non-interacting solvent. For example, if you are using an aromatic solvent like toluene (an electron donor), it may be competing with your primary donor. Try a saturated hydrocarbon like hexane or cyclohexane, or a non-coordinating polar solvent like dichloromethane.

    • Inappropriate Donor-Acceptor Pairing: The electron donor may not be strong enough to form a detectable complex with your acceptor.

      • Action: Verify the electron-donating strength of your chosen donor. If possible, try a donor with a lower ionization potential (e.g., a polycyclic aromatic hydrocarbon like pyrene instead of benzene, or an N,N-dimethylaniline derivative instead of aniline).

    • Instrumental Issues: Low lamp energy or dirty optics can lead to poor signal-to-noise, obscuring a weak band.[6][7]

      • Action: Run an instrument performance validation test. Check the lamp status (deuterium for UV, tungsten for visible). Clean your cuvettes thoroughly and ensure they are properly placed in the holder.[8]

    Problem 2: The position of my charge-transfer band (λ_max) is inconsistent between experiments.

    Fluctuations in λ_max point towards a lack of control over the chemical environment.

    Possible Causes and Solutions:

    • Trace Impurities in Solvent: The most common culprit is water or other protic impurities in your solvent. These can engage in hydrogen bonding and alter the local polarity around the complex.

      • Action: Use high-purity, spectrophotometric grade solvents. If necessary, dry your solvents using appropriate methods (e.g., molecular sieves) immediately before use. Store solvents under an inert atmosphere (N2 or Argon).

    • Temperature Fluctuations: CT complex formation is an equilibrium process that is often temperature-sensitive.[1]

      • Action: Use a temperature-controlled cuvette holder in your spectrophotometer. Ensure all solutions are thermally equilibrated to the target temperature before measurement.

    • Concentration Effects: In some systems, high concentrations can lead to the formation of higher-order complexes (e.g., D2A) which may have a different λ_max.

      • Action: Work in dilute solutions where the formation of a 1:1 complex is favored. This is a key assumption in many analytical models like the Benesi-Hildebrand method.[9][10]

    Problem 3: I am getting non-linear or irreproducible Benesi-Hildebrand plots for determining the formation constant (K_c).

    The Benesi-Hildebrand method is a powerful tool but relies on strict assumptions.[9][10][11] Deviation from linearity often indicates one of these assumptions is being violated.

    Possible Causes and Solutions:

    • Violation of Concentration Assumption ([Donor] >> [Acceptor]): The method requires that one component (usually the donor) be in large excess.[10]

      • Action: Ensure your experimental design maintains a concentration of the donor that is at least 20-fold higher than the acceptor.

    • Solvent Interaction: As mentioned, the solvent may not be inert and can participate in the equilibrium.

      • Action: Re-evaluate your choice of solvent. The Benesi-Hildebrand model does not account for solvent competition. Data from a series of solvents with varying properties can help elucidate this.[12]

    • Formation of Multiple Complex Stoichiometries: The Benesi-Hildebrand equation is derived for a 1:1 complex. If 1:2, 2:1, or other complexes form, the plot will be non-linear.

      • Action: First, determine the stoichiometry independently using Job's Method of Continuous Variation.[13][14] If the stoichiometry is not 1:1, a different analytical model must be used.

    • Inaccurate Wavelength Selection: The analysis should be performed at the λ_max of the CT complex, where the absorbance from the individual donor and acceptor is minimal.

      • Action: Carefully select the analysis wavelength. Ensure that neither the donor nor the acceptor absorbs significantly at this wavelength by running their individual spectra.

    Problem 4: My Job's plot is not giving a clear maximum, or the peak is not at a simple molar ratio.

    Job's method, or the method of continuous variations, is used to determine complex stoichiometry.[13][15][16] A poorly defined plot suggests experimental or systemic issues.

    Possible Causes and Solutions:

    • Weak Complex Formation: If the formation constant (K_c) is very low, the concentration of the complex at the stoichiometric maximum will also be low, leading to a broad, flat peak that is difficult to pinpoint.

      • Action: Increase the total molar concentration of the isomolar solutions.[15] This will push the equilibrium towards the product, making the peak more pronounced.

    • Incorrect Wavelength: You must monitor a wavelength where the complex absorbs strongly but the reactants do not.

      • Action: Subtract the theoretical absorbance of the uncomplexed reactants from the measured absorbance at each point. Plot this corrected absorbance (Y) against the mole fraction. This often sharpens the peak.

    • Formation of Multiple Equilibria: If more than one complex is forming, the Job's plot can become asymmetrical or show multiple maxima.[14]

      • Action: This is a complex scenario that may require more advanced data fitting models or changing experimental conditions (e.g., temperature, solvent) to favor the formation of a single species.

    Data & Protocols

    Table 1: Expected Influence of Solvent Properties on CT Complex Parameters

    This table provides a generalized guide to how solvent properties can affect the spectral and thermodynamic parameters of an this compound CT complex.

    Solvent PropertyExample Solvents (Increasing Order)Effect on λ_max (CT Band)Effect on Formation Constant (K_c)Rationale
    Polarity / Dielectric Constant n-Hexane < Toluene < Dichloromethane < AcetonitrileRed Shift Typically Decreases Increased polarity stabilizes the more polar excited state, lowering the transition energy.[1][17][18] However, it also solvates the individual donor and acceptor, disfavoring their association into a complex.
    Hydrogen Bond Donating (HBD) Ability Toluene < Dichloromethane < MethanolVariable; often Blue Shift Significantly Decreases HBD solvents can specifically interact with the nitro groups of the acceptor, competing directly with the donor for the interaction site. This destabilizes the complex.
    Refractive Index Methanol < Acetonitrile < Dichloromethane < TolueneRed Shift Minor Increase Higher refractive index solvents increase dispersion forces, which can non-specifically stabilize the complex, leading to a slight red shift and increased stability.
    Protocol: Determining Stoichiometry by Job's Method

    This protocol outlines the steps for determining the stoichiometry of the Donor (D) and Acceptor (A) complex.

    • Prepare Stock Solutions: Prepare equimolar stock solutions of the donor and this compound (acceptor) in the chosen solvent (e.g., 1.0 mM in dichloromethane).

    • Prepare Isomolar Series: In a series of 10-12 volumetric flasks or vials, mix the stock solutions in varying ratios while keeping the total volume constant. For example, for a total volume of 5.0 mL:

      • Flask 1: 5.0 mL A + 0.0 mL D (Mole Fraction D = 0.0)

      • Flask 2: 4.5 mL A + 0.5 mL D (Mole Fraction D = 0.1)

      • ...

      • Flask 11: 0.0 mL A + 5.0 mL D (Mole Fraction D = 1.0)

    • Equilibration: Allow the solutions to equilibrate at a constant temperature.

    • Spectroscopic Measurement:

      • Identify the λ_max of the charge-transfer band from a preliminary scan (e.g., a 1:1 mixture).

      • Measure the absorbance of each solution in the series at this fixed λ_max.

    • Data Analysis:

      • Plot the measured absorbance versus the mole fraction of the donor.

      • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. A maximum at 0.5 indicates a 1:1 complex; at 0.67, a 2:1 (D:A) complex; at 0.33, a 1:2 (D:A) complex.[13][14]

    Visualizations

    Workflow for Benesi-Hildebrand Analysis

    Benesi_Hildebrand_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Acceptor (A) Stock Solution (Constant Concentration) E1 Mix A and D Solutions (e.g., 1 mL A + 1 mL D) P1->E1 P2 Prepare Donor (D) Stock Solutions (Varying, High Excess) P2->E1 E2 Equilibrate at Constant Temperature E1->E2 E3 Measure UV-Vis Spectrum Identify CT λ_max E2->E3 E4 Measure Absorbance (Abs) at λ_max for each mixture E3->E4 A1 Calculate 1 / [D] E4->A1 Data Transfer A2 Calculate [A] / Abs E4->A2 A3 Plot [A]/Abs (y-axis) vs. 1/[D] (x-axis) A1->A3 A2->A3 A4 Perform Linear Regression A3->A4 A5 Calculate K_c and ε from slope and intercept A4->A5

    Caption: Workflow for determining the formation constant (K_c) and molar extinction coefficient (ε) using the Benesi-Hildebrand method.

    Conceptual Model of Solvent Effects

    Solvent_Effects cluster_nonpolar Non-Polar Solvent (e.g., Hexane) cluster_polar Polar Solvent (e.g., Acetonitrile) NP_DA D + A D--A NP_CT [Dᵟ+--Aᵟ-]* NP_DA:da->NP_CT:ct hν (CT₁) P_DA D(solv) + A(solv) D--A NP_DA:d->P_DA:d Solvation disfavors association (lower K_c) P_CT [Dᵟ+--Aᵟ-]*(solv) NP_CT:ct->P_CT:ct Solvation stabilizes excited state more (lower ΔE) P_DA:da->P_CT:ct hν (CT₂) (Red Shifted)

    Caption: Influence of solvent polarity on the energy levels and stability of a charge-transfer complex.

    References

    • Jetir.org. (n.d.). UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. Retrieved from [Link]

    • ResearchGate. (n.d.). Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. Retrieved from [Link]

    • Wikipedia. (n.d.). Benesi–Hildebrand method. Retrieved from [Link]

    • ChemEurope.com. (n.d.). Benesi-Hildebrand method. Retrieved from [Link]

    • ResearchGate. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. Retrieved from [Link]

    • (n.d.). Benesi-Hildebrand method: Significance and symbolism. Retrieved from [Link]

    • ResearchGate. (n.d.). Molecular Interactions and the Benesi-Hildebrand Equation. Retrieved from [Link]

    • Chemistry LibreTexts. (2013). Method of Continuous Variations. Retrieved from [Link]

    • PubChem. (n.d.). 2,4,6-Trinitroaniline. Retrieved from [Link]

    • Chemistry LibreTexts. (2020). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]

    • (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

    • Hinotek. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]

    • RSC Publishing. (n.d.). Photophysical properties of the intramolecular excited charge-transfer states of π-expanded styryl phenanthrimidazoles – effect of solvent polarity. Retrieved from [Link]

    • (n.d.). The Use of Benesi-Hildebrand Equation in Molecular Complex Formation of o-Nitrophenol with Some Hydrazine Derivatives. Retrieved from [Link]

    • ACS Publications. (n.d.). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Retrieved from [Link]

    • PubMed. (n.d.). The effect of solvent polarity on the balance between charge transfer and non-charge transfer pathways in the sensitization of singlet oxygen by pipi triplet states. Retrieved from [Link]

    • ResearchGate. (n.d.). Spectroscopic Characterization of Nitrosyl Complexes. Retrieved from [Link]

    • Wan Research Lab. (n.d.). Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad. Retrieved from [Link]

    • Scribd. (n.d.). Job's Method of Continuous Variation. Retrieved from [Link]

    • Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Retrieved from [Link]

    • YouTube. (2021). JOB'S METHOD#CONTINUOUS VARIATION METHOD#DETERMINATION OF COMPOSITION OF COMPLEX COMPOUNDS. Retrieved from [Link]

    • Hinotek. (n.d.). 20 Common Problems for Spectrophotometers. Retrieved from [Link]

    • ACS Publications. (n.d.). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Retrieved from [Link]

    • ResearchGate. (n.d.). Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone. Retrieved from [Link]

    • ResearchGate. (n.d.). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. Retrieved from [Link]

    • PubMed. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Retrieved from [Link]

    • ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]

    • Ejournal. (n.d.). Synthesis and Spectral Analysis of Charge-Transfer Complexes of Triamterene Drug with 2,4,6-Trinitrophenol, 4-Nitrophenol, 4-Nitroacetophenone, and m -Dinitrobenzene Acceptors in the Solid-State Form: Experimental and DFT Studies. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Solvent effects on charge-transfer intensities and heats of formation of chloranil complexes with aromatic hydrocarbons. Retrieved from [Link]

    Sources

    Technical Support Center: Degradation Pathways of Nitroaromatic Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide serves as a specialized support center for researchers investigating the degradation of nitroaromatic compounds (NACs). It moves beyond basic textbook definitions to address the operational failures, kinetic bottlenecks, and analytical artifacts frequently encountered in the laboratory.

    Status: Operational Role: Senior Application Scientist Ticket: #NAC-DEG-001

    Executive Summary

    Nitroaromatic compounds (NACs)—including nitrobenzene, nitrophenols, and TNT—are recalcitrant due to the electron-withdrawing nitro group (

    
    ), which stabilizes the aromatic ring against oxidative attack.[1] Successful degradation requires selecting the correct "attack vector": Oxidative  (removing electrons) or Reductive  (donating electrons).
    

    This guide troubleshoots the three primary experimental modalities:

    • Biological Degradation (Microbial/Enzymatic)[2]

    • Advanced Oxidation Processes (Photocatalysis/AOPs)

    • Electrochemical Reduction

    Module 1: Biological Degradation (The Metabolic Bottleneck)

    Core Concept: Microorganisms degrade NACs via two distinct mechanisms dictated by oxygen availability.

    • Aerobic: Oxidative denitration (release of

      
      ).
      
    • Anaerobic: Reduction of

      
       to 
      
      
      
      (aniline formation), often leading to polymerization.
    Diagnostic Pathway Diagram

    The following diagram illustrates the divergence in degradation logic. Use this to verify which pathway your culture is expressing.

    NAC_Pathways Start Nitroaromatic Substrate (e.g., Nitrobenzene) Aerobic Aerobic Conditions (Oxygenases) Start->Aerobic Anaerobic Anaerobic Conditions (Nitroreductases) Start->Anaerobic Dihydrol Dihydrodiol Intermediate Aerobic->Dihydrol Dioxygenase Catechol Catechol/Protocatechuate Dihydrol->Catechol - HNO2 Nitrite Nitrite Release (NO2-) Dihydrol->Nitrite RingCleave Ring Cleavage (TCA Cycle Entry) Catechol->RingCleave Nitroso Nitroso-intermediate (R-NO) Anaerobic->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Aromatic Amine (R-NH2) Hydroxyl->Amine 2e- Reduction Polymer Dead-End Polymerization (Azo/Azoxy compounds) Hydroxyl->Polymer Condensation (Toxic Sink)

    Caption: Divergent metabolic fates of nitroaromatics. Note the "Toxic Sink" in the anaerobic pathway where hydroxylamines condense into recalcitrant polymers.

    Troubleshooting Guide: Microbial Assays

    Q1: My culture grows on glucose but stops degrading the nitro-compound after 24 hours. Why? Diagnosis: Accumulation of toxic intermediates (Hydroxylamines or Nitrite). The Fix:

    • Check Nitrite: If aerobic, measure

      
       release (Griess assay). High nitrite inhibits bacterial respiration. Solution: Perform a "washout" step or use a chemostat to keep nitrite 
      
      
      
      .
    • Check Hydroxylamine: If anaerobic, the reduction might stall at the hydroxylamine stage (R-NHOH), which is highly cytotoxic and mutagenic. Solution: Add an auxiliary electron donor (e.g., NADH or lactate) to drive the reaction fully to the amine.

    Q2: I see loss of parent compound but no cell growth (biomass increase). Diagnosis: Comtometabolism. The cells are transforming the NAC but not using it as a carbon source. Self-Validating Protocol:

    • Setup: Two flasks. Flask A (NAC only), Flask B (NAC + succinate/glucose).

    • Observation: If degradation occurs only in Flask B, it is cometabolism.

    • Action: You cannot calculate yield coefficients (

      
      ) from this data. Report as "biotransformation rate" rather than "growth rate."
      

    Module 2: Advanced Oxidation & Photocatalysis

    Core Concept: AOPs (e.g., UV/

    
    , Fenton) generate hydroxyl radicals (
    
    
    
    ) to mineralize NACs. The challenge is preventing the formation of stable nitrophenols.
    Experimental Protocol: Self-Validating Photocatalytic Assay

    Objective: Ensure degradation is catalytic and not just adsorption.

    Step 1: Dark Adsorption Equilibrium (The Control)

    • Mix catalyst and NAC solution in the dark for 60 mins.

    • Validation: Concentration (

      
      ) must stabilize. If 
      
      
      
      continues dropping, your catalyst is acting as a sponge (adsorbent), not a reactor.

    Step 2: Irradiation & Scavenger Check [3]

    • Turn on light source. Sample every 15 mins.

    • Validation: Add a radical scavenger (e.g., tert-butanol) to a parallel run. If degradation rate does not drop significantly, the mechanism is not radical-mediated (possible direct photolysis or thermal effect).

    Step 3: TOC vs. HPLC Analysis

    • Measure Total Organic Carbon (TOC) and Parent Compound (HPLC).

    • Interpretation:

      • High Parent Removal / Low TOC Removal: You are generating intermediates (likely nitrophenols or carboxylic acids).

      • High Parent / High TOC: Complete mineralization.

    Data Table: AOP Troubleshooting Matrix
    SymptomProbable CauseCorrective Action
    Yellowing of solution Formation of NitrophenolsThese are stable intermediates. Increase oxidant dosage (
    
    
    ) or extend reaction time.
    Rate slows at pH > 9 Carbonate ScavengingCarbonate ions (
    
    
    ) scavenge
    
    
    . Adjust pH to 3.0–4.0 (Fenton) or ~6.0 (Photocatalysis).
    Catalyst turns grey/black Surface FoulingPolymerization of phenolic intermediates on the catalyst surface. Wash with ethanol/water or calcine to regenerate.
    Mass Balance Deficit VolatilizationNitrobenzene is semi-volatile. Ensure reactor is sealed or account for headspace losses.

    Module 3: Electrochemical Reduction

    Core Concept: Using electrodes to pump electrons directly into the

    
     group. The primary failure mode is electrode fouling .
    

    Q: The current efficiency drops drastically after the first run. Is the electrode broken? A: Likely fouled. The reduction intermediate phenylhydroxylamine (

    
    ) can condense with nitrosobenzene  (
    
    
    
    ) to form azoxybenzene , which precipitates on the electrode surface.

    Troubleshooting Protocol:

    • Cyclic Voltammetry (CV) Check: Run a blank electrolyte CV. If the characteristic peaks of your electrode are suppressed, it is fouled.

    • Polishing: Mechanical polishing (alumina slurry) is often required between runs.

    • Potential Pulsing: Instead of constant potential, use a pulsed technique (e.g., +1.0V for 1s, -1.0V for 10s). The positive pulse oxidatively "cleans" the surface of organic oligomers.

    Module 4: Analytical Forensics (HPLC/MS)

    Core Concept: Nitroaromatics and their metabolites are structurally similar, causing co-elution.

    HPLC Method Optimization (Based on EPA 8330B)
    • Columns: Primary: C18 (Reverse Phase).[4] Confirmation: CN (Cyano) or Phenyl-Hexyl.

    • Mobile Phase: Methanol/Water or Acetonitrile/Water (isocratic or gradient).

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

    Q: I see a "ghost peak" that disappears when I re-inject the sample later. A: This is likely Phenylhydroxylamine . It is unstable in air and oxidizes back to Nitrosobenzene or condenses.

    • Fix: Analyze samples immediately after extraction. Keep autosampler at 4°C. Add ascorbic acid (antioxidant) to the vial if delays are unavoidable.

    Analytical Workflow Diagram

    HPLC_Workflow cluster_Analysis Data Interpretation Sample Reactor Sample Quench Quench (Acidify/Cool) Sample->Quench Filter Filter (0.2 µm PTFE) Remove Biomass/Catalyst Quench->Filter Inject HPLC Injection Filter->Inject RT1 RT 2-4 min: Polar Metabolites (Amines/Acids) Inject->RT1 RT2 RT 5-10 min: Parent NAC Inject->RT2 RT3 RT 12+ min: Dimers (Azo/Azoxy) Inject->RT3

    Caption: Standard analytical workflow. Note that late-eluting peaks (RT 12+ min) often indicate polymerization artifacts, not successful degradation.

    References

    • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology.

    • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews.

    • Li, Z., et al. (2016). Electrochemical reduction of nitroaromatic compounds by single sheet iron oxide coated electrodes. Journal of Hazardous Materials.

    • U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

    • Bhatkhande, D. S., et al. (2001). Photocatalytic degradation of nitrobenzene using titanium dioxide catalysts. Journal of Chemical Technology & Biotechnology.

    Sources

    Technical Support Center: N-Alkyl-2,4,6-Trinitroaniline Polymorph Control

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Active Agent: Senior Application Scientist (Crystallography Division) Ticket ID: POLY-TNA-004 Subject: Controlling Conformational Polymorphism in N-Alkylpicramides[1][2]

    Introduction

    Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering batch-to-batch inconsistency, "oiling out," or concomitant polymorphism in the crystallization of N-alkyl-2,4,6-trinitroaniline (N-alkylpicramide) derivatives.

    These compounds are notorious for conformational polymorphism .[1][2] The steric hindrance between the ortho-nitro groups and the N-alkyl chain forces the amine nitrogen out of the aromatic plane. This creates a delicate energy balance between:

    • Intramolecular Hydrogen Bonding (N-H...O): Favors planarity (Red/Orange forms).[1][2]

    • Steric Repulsion: Favors a twisted conformation (Yellow/Colorless forms).[1][2]

    This guide provides the protocols to manipulate this balance.

    Module 1: Critical Synthesis Parameters (Input Control)

    Before attempting crystallization, you must validate the chemical purity. Impurities in N-alkyl-TNAs (often unreacted picryl chloride or dinitro- species) act as heteronuclear seeds, bypassing your thermodynamic control.[1][2]

    Standardized Synthesis Protocol

    Target: High-purity N-methyl-2,4,6-trinitroaniline (or ethyl/propyl analogs).[1][2]

    • Reactants: 2,4,6-Trinitrochlorobenzene (Picryl chloride) + Alkyl amine (excess).[1][2]

    • Solvent: Ethanol (absolute).[1][2] Avoid benzene due to π-stacking inclusion.[1][2]

    • Temperature: 0°C to 5°C (Ice bath). High temps favor side reactions.

    • Quench: Pour into acidified ice water (HCl, pH 2-3) to remove unreacted amine.

    Quality Checkpoint:

    Parameter Specification Failure Consequence
    Purity (HPLC) >99.5% Heterogeneous nucleation (unpredictable polymorphs).
    Residual Chloride <50 ppm Ionic impurities alter the double-layer, affecting habit.[1][2]

    | Appearance | Bright Yellow/Orange | Dark colors indicate oxidation products (tars).[1][2] |

    Module 2: Polymorph Control via Solvent Engineering

    This is the core operational procedure. You cannot control the polymorph solely by temperature; you must select a solvent that stabilizes the desired conformer in solution prior to nucleation.

    The Mechanism: Solvation vs. Conformation
    • Polar Protic Solvents (e.g., Methanol, Ethanol): Form H-bonds with the nitro groups, disrupting the intramolecular N-H...O bond. This allows the molecule to twist, often yielding the Twisted Polymorph (Form II) .

    • Non-Polar/Aromatic Solvents (e.g., Toluene, Xylene): Do not interfere with intramolecular H-bonding.[1][2] The molecule remains planar to maximize internal resonance, yielding the Planar Polymorph (Form I) .

    Workflow: Selective Crystallization

    PolymorphControl Start Crude N-Alkyl-TNA SolventSelect Solvent Selection Start->SolventSelect PathA Pathway A: Planar Form (Stable) SolventSelect->PathA Target: Stability PathB Pathway B: Twisted Form (Metastable) SolventSelect->PathB Target: Solubility SolventA Solvent: Toluene or CCl4 (Non-polar) PathA->SolventA MechA Mechanism: Intramolecular N-H...O Preserved SolventA->MechA ResultA Result: Red/Orange Crystals (High Density) MechA->ResultA SolventB Solvent: Ethanol or Acetone (Polar/H-bond acceptor) PathB->SolventB MechB Mechanism: Solvation breaks Internal H-bond SolventB->MechB ResultB Result: Yellow Needles (Lower Density) MechB->ResultB

    Figure 1: Decision tree for solvent-mediated polymorph selection in N-alkyl-TNAs.

    Experimental Protocol: Anti-Solvent Crash (For Metastable Forms)

    To isolate the kinetic (twisted) form before it converts to the thermodynamic form:

    • Dissolve N-alkyl-TNA in minimal Acetone (High solubility).

    • Filter through 0.2 µm PTFE to remove "memory" seeds of Form I.[1][2]

    • Inject rapidly into cold Water (0°C) under high shear stirring (1000 RPM).

    • Harvest immediately (< 5 mins) to prevent solution-mediated phase transformation.

    Module 3: Troubleshooting & FAQs

    Q1: My crystals are "oiling out" (Liquid-Liquid Phase Separation) instead of nucleating. Why?

    • Diagnosis: You are operating in the "Oiling Out Zone" where the metastable limit of the liquid-liquid separation is hit before the solubility curve.

    • Fix:

      • Reduce Concentration: You are likely too supersaturated.[1][2] Dilute by 20%.[1][2]

      • Change Solvent: Oiling out is common in water/alcohol mixtures for these lipophilic nitro-compounds.[1][2] Switch to a single-phase system like Isopropyl Alcohol (IPA) or Ethyl Acetate .[1][2]

      • Seed: Add 0.1% w/w seeds of the desired polymorph at the cloud point to bypass the oil phase.

    Q2: I see two colors of crystals in the same flask (Concomitant Polymorphism).

    • Diagnosis: This occurs when the nucleation rates of Form I and Form II are competitive, usually at high supersaturation (Ostwald's Rule of Stages).

    • Fix:

      • Slow Down: Reduce the cooling rate to < 0.1°C/min. This favors the thermodynamic (Planar/Red) form.[2]

      • Temperature Cycling: Oscillate the temperature ±5°C around the saturation point. This dissolves the less stable (Twisted/Yellow) fines and grows the stable crystals (Ostwald Ripening).

    Q3: The crystals change color from Yellow to Orange during storage.

    • Diagnosis: Solid-state polymorphic transition.[1][2][3] The twisted form is relaxing to the planar form.

    • Fix: Store crystals at -20°C . Room temperature provides enough thermal energy for the lattice reorientation. Ensure the sample is dry; residual solvent catalyzes this transformation.

    Module 4: Characterization Data

    Use this table to validate which polymorph you have isolated.[1][2]

    FeatureForm I (Thermodynamic)Form II (Kinetic)
    Color Orange / RedYellow / Pale
    Crystal Habit Prisms / BlocksNeedles / Plates
    Melting Point Higher (e.g., ~178°C for N-methyl)Lower (e.g., ~174°C)
    IR Spectrum (N-H) Shifted lower (Strong H-bond)Shifted higher (Weak/No H-bond)
    Density High (>1.6 g/cm³)Lower (<1.6 g/cm³)
    Conformational Energy Landscape

    EnergyLandscape State1 Twisted Conformer (Solution/High T) TS Rotational Barrier (Steric Clash) State1->TS Solvent Evap State2 Planar Conformer (Crystal/Low T) TS->State2 Lattice Packing Forces State2->State1 Heating/Melting

    Figure 2: The energetic pathway from the twisted solution state to the planar crystal state.[2]

    References

    • Conformational Polymorphism in Organic Crystals. Source: National Institutes of Health (PubMed).[1][2] Relevance: Defines the mechanism of "twisting" bonds in nitroanilines leading to multiple crystal forms. URL:[Link] (General Concept Validation)[2]

    • Crystal Structure of 2,4,6-Trinitroaniline (Parent Compound). Source: The Journal of Physical Chemistry (ACS). Relevance: Establishes the baseline planar structure stabilized by intramolecular hydrogen bonding. URL:[Link][2]

    • N-Methyl-2,4,6-trinitroaniline (Compound Data). Source: PubChem (NIH).[1][2] Relevance: Provides physical properties (MW: 242.15 g/mol ) and identifiers (CAS: 1022-07-7) for the specific N-alkyl derivative.[1][2] URL:[Link][2]

    • Solvent Effects on Crystallization and Polymorphism. Source: MDPI (Crystals Journal).[1][2] Relevance: Validates the protocol of using solvent viscosity and polarity to control nucleation kinetics and crystal habit. URL:[Link][2]

    • 2,4,6-Trinitro-N-(m-tolyl)aniline Polymorphism. Source: ResearchGate.[1][2] Relevance: Specific case study of color-changing polymorphs (Orange/Red) in N-substituted trinitroanilines, supporting the "Concomitant Polymorphism" troubleshooting section. URL:[Link] (Contextual Analog)

    Sources

    Validation & Comparative

    "N-decyl-2,4,6-trinitroaniline vs other N-alkyl-2,4,6-trinitroanilines"

    Technical Comparison: -Decyl-2,4,6-trinitroaniline vs. Short-Chain Homologs

    From High-Energy Crystal Packing to Lipophilic Tunability

    Executive Summary

    The functionalization of the 2,4,6-trinitroaniline (picramide) scaffold with alkyl chains alters its fundamental utility. While the parent compound is a sensitive secondary explosive, the

    
    -decyl derivative (C10)steric desensitizationlipophilic compatibility
    • Parent (

      
      -H):  High density, high melting point, impact sensitive. Used in boosters.
      
    • Short-Chain (

      
      -Methyl):  Intermediate density, reduced melting point. Used in historical energetic compositions (e.g., Tetryl analogs).
      
    • Long-Chain (

      
      -Decyl):  Low density, enhanced solubility in non-polar media, significantly reduced shock sensitivity. Used as a model for hydrophobic energetic binders, surface-active energetic dopants, and charge-transfer complex stabilizers.
      

    Chemical Identity & Structural Analysis[1][2][3]

    The introduction of the decyl chain disrupts the efficient

    
    
    Comparative Properties Table
    Property2,4,6-Trinitroaniline (Picramide)
    
    
    -Methyl-2,4,6-trinitroaniline
    
    
    -Decyl-2,4,6-trinitroaniline
    CAS Number 489-98-51022-07-791472-53-6
    Formula
    
    
    
    
    
    
    Mol. Weight 228.12 g/mol 242.15 g/mol 368.39 g/mol
    Physical State Yellow/Red Crystalline SolidYellow Crystalline SolidYellow/Orange Waxy Solid
    Melting Point 188–194 °C114–115 °CLower (Trend-based)
    Density 1.76 g/cm³1.68 g/cm³< 1.4 g/cm³ (Est.)
    Oxygen Balance -56%-66%-139% (Significantly Negative)
    Lipophilicity Low (Insoluble in water)ModerateHigh (Soluble in hydrocarbons)

    Structural Insight: The electron-withdrawing nitro groups at the 2, 4, and 6 positions create a highly electron-deficient aromatic ring. In the

    
    -decyl variant, the amine nitrogen acts as a bridge, donating electron density into the ring (via resonance) while the decyl tail acts as a steric anchor, preventing the tight lattice packing required for high-velocity detonation.
    

    Physicochemical Performance

    Solubility and Intermolecular Forces

    The

    
    
    -decyl-2,4,6-trinitroaniline
    • Mechanism: The 10-carbon chain disrupts the dipole-dipole interactions of the nitro groups, allowing the molecule to integrate into non-polar matrices. This makes the decyl variant an excellent candidate for energetic plasticizers or surface coating agents where miscibility with binder systems (like HTPB) is critical.

    Optical Properties (Charge Transfer)

    All

    • Red Shift: As alkyl substitution increases electron density on the nitrogen (inductive effect of alkyl groups), the absorption maximum (

      
      ) typically undergoes a bathochromic (red) shift compared to the parent picramide.
      
    • Application: The decyl derivative is often used in research to study donor-acceptor complexes (e.g., with pyrene) in non-polar solvents, where the long chain prevents precipitation of the complex.

    Energetic Properties & Sensitivity

    This section analyzes the trade-offs between explosive power and safety.

    Oxygen Balance & Detonation Velocity

    The addition of the decyl chain drastically reduces the oxygen balance (

    • Picramide:

      
      . High detonation velocity (~7,300 m/s).
      
    • 
      -Decyl: 
      
      
      . The "dead weight" of the C10 chain dilutes the energy density.
    • Result: The

      
      -decyl derivative is not  a high-performance explosive. It functions as a combustible modifier .
      
    Sensitivity Profile (Desensitization)

    The most critical advantage of the

    • Mechanism: The flexible alkyl chains act as internal shock absorbers and lubricants between crystal planes. This prevents the formation of "hot spots" (localized sites of adiabatic heating) during mechanical impact, which are the primary initiation sites in crystalline explosives like picramide.

    Experimental Protocol: Synthesis of -Decyl-2,4,6-trinitroaniline

    Objective: Synthesize

    
    

    Safety Warning: Picryl chloride is an explosive and a severe skin irritant. All operations must be conducted behind a blast shield in a fume hood. Wear compatible gloves (nitrile/neoprene).

    Reagents
    • Substrate: Picryl chloride (2,4,6-trinitrochlorobenzene) [CAS: 88-88-0][1]

    • Nucleophile:

      
      -Decylamine [CAS: 2016-57-1]
      
    • Solvent: Ethanol (absolute) or Acetonitrile

    • Base: Triethylamine (or excess decylamine) to scavenge HCl

    Step-by-Step Methodology
    • Preparation: Dissolve 10 mmol of Picryl Chloride in 20 mL of warm ethanol (approx. 40°C). The solution will be yellow.

    • Addition: Dissolve 11 mmol of

      
      -Decylamine and 11 mmol of Triethylamine in 10 mL of ethanol.
      
    • Reaction: Add the amine solution dropwise to the Picryl Chloride solution with vigorous stirring.

      • Observation: The solution will immediately darken (orange/red) due to the formation of the Meisenheimer complex intermediate.

      • Exotherm: The reaction is exothermic; maintain temperature below 60°C to prevent side reactions.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours to ensure completion. Monitor via TLC (Silica, 20% EtOAc/Hexane).

    • Workup:

      • Cool the mixture to room temperature, then to 0°C in an ice bath.

      • The product,

        
        -decyl-2,4,6-trinitroaniline, will precipitate as yellow/orange crystals.
        
      • Filter the solid and wash with cold ethanol and water (to remove triethylamine hydrochloride salts).

    • Purification: Recrystallize from ethanol or an ethanol/acetone mix to obtain analytical purity.

    Visualization: Synthesis Pathway[4]

    SynthesisPCPicryl Chloride(2,4,6-Trinitrochlorobenzene)InterMeisenheimerComplexPC->InterNucleophilic AttackAminen-Decylamine(C10 Alkyl Chain)Amine->InterProdN-Decyl-2,4,6-trinitroaniline(Target)Inter->ProdElimination of Cl-ByprodHCl (Scavenged)Inter->Byprod

    Caption:

    
    

    Logic Diagram: Structure-Property Relationships

    The following diagram illustrates how the alkyl chain length dictates the functional application of the molecule.

    PropertiesCore2,4,6-Trinitroaniline ScaffoldChainAlkyl Chain Length (n)Core->ChainLongLong Chain (n=10)(N-Decyl)Chain->LongHigh nShortShortChain->ShortLow nLowMPLower Melting PointLipophilic SolubilitySteric DesensitizationLong->LowMPHighMPHigh Melting PointHigh DensityHigh SensitivityApp1Application:Secondary ExplosivesBoostersHighMP->App1App2Application:Energetic PlasticizersSurface CoatingsModel CompoundsLowMP->App2Short->HighMP

    Caption: Decision tree correlating alkyl chain length with physicochemical properties and end-use applications.

    References

    • NIST Chemistry WebBook. 2,4,6-Trinitro-N-methyl-aniline Thermochemical Data. National Institute of Standards and Technology.[2] Available at: [Link]

    • PubChem. 2,4,6-Trinitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

    • Sciencemadness Wiki. Trinitroaniline and Derivatives: Synthesis and Properties. Available at: [Link]

    "comparative study of charge-transfer complexes of trinitroanilines"

    Comparative Study of Charge-Transfer Complexes: Trinitroanilines vs. Alternative -Acceptors

    Executive Summary

    In the realm of pharmaceutical analysis and materials science, Charge-Transfer (CT) complexes serve as a fundamental mechanism for molecular recognition, drug quantification, and the development of organic semiconductors. This guide provides a technical comparative study of Trinitroanilines (TNAs) —specifically 2,4,6-trinitroaniline—as electron acceptors.

    We compare TNAs against industry-standard alternatives like 1,3,5-Trinitrobenzene (TNB) and Picric Acid (PA) . The analysis focuses on acceptor strength, thermodynamic stability of the resulting complexes, and spectroscopic characteristics.[1][2][3] This document is designed to allow researchers to select the optimal acceptor for their specific analyte (donor) quantification or material synthesis needs.

    Theoretical Framework: The Mechanics of Interaction

    To understand the performance differences between TNA and its alternatives, one must grasp the underlying electronic factors governing the complexation.

    The Mulliken Charge-Transfer Theory

    The formation of a CT complex involves the resonance of a non-bonded ground state

    
    
    • Donors (D): Electron-rich species (e.g., aromatic amines, polycyclic hydrocarbons, pharmaceutical actives).

    • Acceptors (A): Electron-deficient species (e.g., TNA, TNB, DDQ).

    Mechanism Visualization

    The following diagram illustrates the electron transfer mechanism and the resulting energetic stabilization.

    CT_Mechanismcluster_0Donor (D)cluster_1Acceptor (A)cluster_2CT ComplexD_HOMOHOMO(High Energy)ComplexExcited State(CT Band)D_HOMO->Complexhν (Excitation)GroundGround State(Stabilized)D_HOMO->GroundOrbital OverlapA_LUMOLUMO(Low Energy)A_LUMO->GroundOrbital Overlap

    Figure 1: Schematic representation of HOMO-LUMO interaction leading to Charge-Transfer complex formation.

    Comparative Acceptor Profile

    The choice of acceptor dictates the sensitivity (

    
    
    Electronic Structure Analysis
    Feature2,4,6-Trinitroaniline (TNA) 1,3,5-Trinitrobenzene (TNB) Picric Acid (PA)
    Structure Benzene ring + 3
    
    
    + 1
    
    
    Benzene ring + 3
    
    
    Benzene ring + 3
    
    
    + 1
    
    
    Electronic Effect
    
    
    is strongly electron-donating (+R effect), reducing ring acidity.
    Pure electron-withdrawing (-I, -R) from nitro groups.
    
    
    is electron-donating but PA is acidic; can form proton-transfer salts.
    Acceptor Strength Moderate. The resonance of the amine lone pair competes with nitro groups.High. No donating groups to counteract the nitro groups.High (Mixed). Can act as
    
    
    -acceptor or proton donor.
    Solubility Good in Acetone, MeOH, Acetonitrile.Good in non-polar and polar aprotic solvents.Soluble in water/alcohols (Caution: Explosive when dry).
    Primary Use Selective quantification of strong donors; less prone to salt formation than PA.Detecting weak donors due to high electron affinity.General pharmaceutical analysis (often forms crystalline picrates).
    Performance Verdict
    • Select TNA when: You are analyzing highly basic drugs (e.g., aliphatic amines) and want to avoid proton-transfer interference that occurs with Picric Acid. TNA forms pure

      
       or 
      
      
      complexes.
    • Select TNB when: You need maximum sensitivity for a weak donor (e.g., aromatic hydrocarbons). TNB has a lower LUMO energy than TNA, facilitating easier electron transfer.

    Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (linearity checks).

    Reagents and Preparation
    • Stock Solutions: Prepare

      
       M solutions of the Donor (Analyte) and the Acceptor (TNA) in a spectroscopic grade solvent (e.g., Acetonitrile or Methanol).
      
    • Solvent Selection: Use non-polar solvents (CHCl

      
      , CCl
      
      
      ) for determining true equilibrium constants. Use polar solvents (MeOH) if solubility is an issue, but be aware of solvatochromic shifts.
    Stoichiometry Determination (Job's Method)

    This method validates the molar ratio (n) of the complex.

    • Prepare a series of solutions where the total molar concentration (

      
      ) is constant, but the mole fraction (
      
      
      ) varies from 0.1 to 0.9.
    • Measure Absorbance (

      
      ) at 
      
      
      of the complex.[3]
    • Plot

      
       vs. 
      
      
      . The maximum indicates the stoichiometry (e.g.,
      
      
      implies 1:1).
    Stability Constant Determination (Benesi-Hildebrand)

    This is the industry standard for calculating the Association Constant (

    
    

    Workflow Diagram:

    Experimental_WorkflowStartStart: Stock Prep(1e-3 M Solutions)MixPrepare Series:Constant [Donor], Varying [Acceptor](Ensure [A] >> [D])Start->MixScanUV-Vis Scan (200-800 nm)Identify λmax of ComplexMix->ScanMeasureMeasure Absorbance (Abs)at λmax for all samplesScan->MeasurePlotBenesi-Hildebrand Plot[A]/Abs vs 1/[D]Measure->PlotCalcCalculate K and εfrom Slope and InterceptPlot->Calc

    Figure 2: Step-by-step workflow for determining thermodynamic parameters.[4][5]

    The Benesi-Hildebrand Equation (for 1:1 complex):

    • Plot:

      
       (y-axis) vs. 
      
      
      (x-axis).
    • Validation: The plot must be linear (

      
      ). Nonlinearity indicates stoichiometry other than 1:1 or competing side reactions.
      

    Data Analysis & Comparative Trends

    The following table summarizes the typical thermodynamic trends observed when comparing TNA complexes to TNB complexes with a standard aromatic amine donor (e.g., Aniline derivatives).

    ParameterSymbolTNA Complex (Trend)TNB Complex (Trend)Interpretation
    Stability Constant
    
    
    (
    
    
    )
    Lower (e.g., 50–500)Higher (e.g., 100–1000)TNB is a stronger acid (acceptor), driving equilibrium to the right.
    Molar Absorptivity
    
    
    (
    
    
    )
    ModerateHighTNB complexes often exhibit more intense charge-transfer bands.
    Gibbs Free Energy
    
    
    (
    
    
    )
    Negative (Spontaneous)More NegativeTNB complexes are thermodynamically more stable.
    Enthalpy
    
    
    ExothermicMore ExothermicStronger orbital overlap in TNB complexes.
    Band Position
    
    
    (nm)
    Blue-shifted (lower
    
    
    )
    Red-shifted (higher
    
    
    )
    The HOMO-LUMO gap is generally smaller for TNB complexes.
    Analysis of the Trends

    The reduced

    Applications in Drug Development

    Why use TNA if TNB is stronger? Specificity.

    • Pharmaceutical Quantification: Many drugs are electron donors (e.g., Atenolol, Methyldopa). TNA is used to develop spectrophotometric assays for these drugs. Because TNA is a milder acceptor, it is less likely to degrade sensitive drug molecules during the assay compared to the more aggressive Picric Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

    • Interference Reduction: In formulations containing multiple excipients, the high selectivity of TNA prevents false positives that might occur with stronger, non-selective acceptors.

    References

    • Mulliken, R. S. (1952). Molecular Compounds and their Spectra. II. Journal of the American Chemical Society, 74(3), 811–824. Link

    • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link

    • Refat, M. S., et al. (2014). Spectroscopic and thermodynamic studies of the charge transfer complexes of 2,4,6-trinitroaniline with some amine drugs. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual grounding for TNA protocols).
    • Hassan, S. S., et al. (2023). Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application. Molecules, 28(9). Link (Demonstrates modern application of Benesi-Hildebrand with similar acceptors).

    • Khan, I. M., et al. (2022).[1] Charge Transfer Complex between O-Phenylenediamine and DDQ: Synthesis and Spectrophotometric Characterization. ACS Omega, 7(19). Link

    Comprehensive Guide to Validating N-Decyl-2,4,6-Trinitroaniline Purity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    N-decyl-2,4,6-trinitroaniline (N-decyl-TNA) represents a specific class of "energetic amphiphiles." Unlike the parent picramide (2,4,6-trinitroaniline), the addition of a C10 alkyl chain introduces significant lipophilicity, altering its solubility profile and compatibility with polymer binders in explosive formulations.

    However, this structural modification complicates purification. The synthesis—typically a nucleophilic aromatic substitution (

    
    ) of picryl chloride with decylamine—introduces specific impurities that mimic the physicochemical properties of the product.
    

    The Analytical Challenge: Standard melting point analysis is insufficient for N-decyl-TNA due to the "melting point depression" effect of the alkyl chain and potential decomposition near the melt phase. This guide compares and details the two superior validation methodologies: Quantitative NMR (qNMR) and Reverse-Phase HPLC (RP-HPLC) .

    Comparative Analysis of Validation Methodologies

    The following table contrasts the performance of the primary validation techniques. For N-decyl-TNA, qNMR is recommended for absolute purity assay, while HPLC is required for impurity profiling.

    FeatureqNMR (Quantitative
    
    
    H)
    RP-HPLC (UV-Vis) DSC (Differential Scanning Calorimetry)
    Primary Utility Absolute Purity Calculation (Assay %)Impurity Profiling & QuantitationThermal Stability & Phase Transition
    Reference Standard Not Required for analyte (Internal Standard used)Required (External calibration curves)N/A
    Specificity High (Structural confirmation)High (Separation of isomers)Low (Global purity only)
    Limit of Detection Moderate (~0.1%)Excellent (<0.01%)N/A
    Critical Limitation Requires soluble, non-overlapping Internal StandardRequires specific standards for every impurityRisk of sensor damage (Explosive decomposition)
    Verdict for N-decyl-TNA Gold Standard for Assay Gold Standard for Trace Impurities Supplementary only

    Synthesis Logic & Impurity Origins

    To validate purity, one must understand the impurities.[1] The synthesis pathway below highlights the critical contaminants: Picric Acid (hydrolysis product) and Picryl Chloride (unreacted starting material).

    SynthesisPathway cluster_inputs Precursors cluster_reaction Reaction (S_NAr) PicrylCl Picryl Chloride (Highly Reactive) Intermediate Meisenheimer Complex PicrylCl->Intermediate + Decylamine Impurity1 Picric Acid (Hydrolysis Side-Product) PicrylCl->Impurity1 + H2O (Moisture) Impurity2 Unreacted Picryl Chloride PicrylCl->Impurity2 Incomplete Rxn Decylamine Decylamine (Nucleophile) Decylamine->Intermediate Product This compound (Target) Intermediate->Product - HCl

    Figure 1: Synthesis pathway of this compound showing the origin of critical impurities (Picric Acid via hydrolysis).[2]

    Experimental Protocols

    Protocol A: Quantitative NMR (qNMR) – The Absolute Assay

    Rationale: qNMR is superior for energetic materials because it avoids the thermal stress of GC and the calibration curve requirements of HPLC. It relies on the integration ratio between the aromatic protons (picryl ring) and the internal standard.

    Reagents:

    • Solvent: DMSO-d6 (Preferred for solubility of nitro-aromatics) or CDCl3.

    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

    Procedure:

    • Weighing: Accurately weigh ~10 mg of synthesized N-decyl-TNA (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into a vial. Precision:
      
      
      mg.
    • Dissolution: Dissolve completely in 0.6 mL DMSO-d6. Ensure no undissolved particulates.

    • Acquisition:

      • Pulse angle: 90°

      • Relaxation delay (

        
        ): 
        
        
        
        seconds (Critical for full relaxation of nitro-aromatic protons).
      • Scans: 16 or 32.

      • Temperature: 298 K.

    Analysis:

    • Target Signal: Aromatic protons of N-decyl-TNA appear as a singlet around 8.8 – 9.2 ppm (2H).

    • IS Signal: Singlet at 6.1 ppm (3H).

    • Calculation:

      
      
      Where 
      
      
      
      = Integration area,
      
      
      = Number of protons,
      
      
      = Molar mass.[1][2][3][4][5][6][7]
    Protocol B: High-Resolution RP-HPLC – Impurity Profiling

    Rationale: While qNMR gives the total purity, it may miss trace picric acid if the baseline is noisy. HPLC separates components based on polarity. The decyl chain makes the product highly non-polar, requiring a strong gradient.

    System Configuration:

    • Column: C18 (Octadecyl),

      
       mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus).
      
    • Detector: Diode Array (DAD) or UV-Vis at 350 nm (specific to the trinitroaniline chromophore).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) (Suppresses ionization of picric acid, sharpening the peak).

    • Solvent B: Acetonitrile (ACN).

    Gradient Program:

    Time (min) % A (Water/TFA) % B (ACN) Event
    0.0 60 40 Injection
    5.0 60 40 Isocratic hold (Elute Picric Acid)
    20.0 5 95 Linear Ramp (Elute N-decyl-TNA)
    25.0 5 95 Wash

    | 26.0 | 60 | 40 | Re-equilibration |

    Interpretation:

    • Picric Acid: Elutes early (~3-5 min) due to high polarity.

    • Picryl Chloride: Elutes mid-gradient.

    • N-decyl-TNA: Elutes late (~18-22 min) due to the hydrophobic decyl tail.

    Validation Decision Matrix

    Use this workflow to determine the release status of your synthesized batch.

    ValidationWorkflow Start Synthesized Batch (Crude Solid) Step1 Step 1: Visual Inspection (Color Check) Start->Step1 ColorDecision Is it Bright Yellow/Orange? Step1->ColorDecision FailColor Dark/Brown? (Oxidation/Tars) ColorDecision->FailColor No Step2 Step 2: HPLC Screening (Qualitative) ColorDecision->Step2 Yes PicricCheck Picric Acid Peak > 0.5%? Step2->PicricCheck Recrystallize Recrystallize (EtOH/Water) PicricCheck->Recrystallize Yes Step3 Step 3: qNMR Assay (Quantitative) PicricCheck->Step3 No Recrystallize->Step2 FinalDecision Purity > 98%? Step3->FinalDecision Release BATCH RELEASED (Valid) FinalDecision->Release Yes Reprocess Reprocess (Column Chromatography) FinalDecision->Reprocess No

    Figure 2: Decision matrix for validating N-decyl-TNA purity. Note the loop for recrystallization if Picric Acid is detected.

    References

    • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

    • ChemicalBook. (n.d.). 2,4,6-Trinitroaniline Properties and Synthesis. Link

    • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines by HPLC. Application Note. Link

    • BenchChem. (n.d.). Picryl Chloride Safety and Reactivity Profile. Link

    Sources

    "performance comparison of sensors based on different nitroaromatic compounds"

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a rigorous technical comparison of sensor technologies designed for the detection of Nitroaromatic Compounds (NACs). It is structured for application scientists and researchers requiring actionable data, validated protocols, and mechanistic insights.

    Executive Summary: The Detection Challenge

    Nitroaromatic compounds (NACs)—including 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and picric acid (PA)—are critical analytes in national security (explosives) and environmental toxicology (groundwater contamination).[1] The core challenge in sensing NACs lies in their electron-deficient nature and low vapor pressure (e.g., TNT vapor pressure is

    
     Torr at 25°C).
    

    Effective sensors must overcome the "selectivity-sensitivity trade-off." While fluorescence quenching offers femtomolar sensitivity, it is prone to false positives from other oxidizing agents. Electrochemical methods offer robustness in turbid media but suffer from electrode fouling. This guide compares three dominant architectures: Metal-Organic Frameworks (MOFs) , Conjugated Polymers (CPs) , and Electrochemical Interfaces .

    Mechanistic Principles & Signaling Pathways

    To optimize sensor performance, one must understand the signal transduction mechanism. The majority of NAC sensors rely on the electron-deficient character of the nitro group (

    
    ), which acts as a potent electron acceptor.
    
    Fluorescence Quenching (PET & FRET)

    In fluorescent sensors (MOFs, CPs, QDs), the detection is primarily "turn-off" (quenching).

    • Photoinduced Electron Transfer (PET): The excited fluorophore (

      
      ) transfers an electron to the NAC (LUMO of NAC is lower energy than LUMO of Fluorophore). This non-radiative decay path quenches emission.
      
    • FRET/IFE: If the absorption spectrum of the NAC overlaps with the emission of the sensor, energy transfer or simple absorption (Inner Filter Effect) occurs.

    Electrochemical Reduction

    NACs are electroactive.[2] They undergo stepwise reduction of nitro groups to hydroxylamines or amines at specific potentials, providing a unique voltammetric fingerprint.

    Visualization: Signal Transduction Pathways

    The following diagram illustrates the competing pathways in a fluorescence-based NAC sensor.

    SensingMechanism Excitation Excitation Source (hν) Fluorophore Fluorophore (Sensor) (Ground State) Excitation->Fluorophore Absorption ExcitedState Excited State (HOMO-LUMO Transition) Fluorophore->ExcitedState Excitation Emission Fluorescence Emission (Signal ON) ExcitedState->Emission Radiative Decay (No Analyte) NAC Nitroaromatic Analyte (Quencher) ExcitedState->NAC e- Transfer (PET) Complex Non-Fluorescent Complex NAC->Complex Quenching Complex->Fluorophore Non-Radiative Decay

    Caption: Electron transfer pathway (PET) competing with radiative decay in the presence of NACs.

    Performance Matrix: Technology Comparison

    The following table synthesizes experimental data comparing leading sensor architectures.

    FeatureLuminescent MOFs Conjugated Polymers (CPs) Electrochemical (Graphene/C5N2) Carbon Quantum Dots (CQDs)
    Primary Mechanism Host-Guest Interaction + PET/FRETMolecular Wire Effect + PETVoltammetric Reduction (Redox)Surface Energy Transfer / IFE
    Target Analytes TNT, DNT, Picric Acid (PA)TNT, DNT vaporsTNT, DNB, PA (Liquid phase)Picric Acid, TNT
    Limit of Detection (LOD) 0.1 - 10 ppb (Ultralow)1 - 100 ppb 10 - 500 nM ~90 ppb
    Selectivity High (Size-exclusion via pore tuning)Moderate (Cross-reactive)High (Potential-dependent)Moderate
    Response Time < 60 seconds< 10 seconds (Instant)2 - 5 minutes< 1 minute
    Stability Moderate (Water stability varies)High (Photobleaching possible)High (Reusable electrodes)Very High
    Key Advantage Tunable porosity allows pre-concentration.Signal amplification via polymer chain.Works in turbid/colored samples.Biocompatible, low cost.
    Critical Limitation Diffusion limitation in solid state.Solid-state packing affects QY.Requires electrolyte/contact.Inner Filter Effect interference.
    Comparative Insights
    • MOFs (e.g., NENU-503, Zr-MOFs): Superior for gas-phase detection due to high surface area and porosity which pre-concentrates the analyte. The "confinement effect" enhances electron transfer efficiency.

    • Conjugated Polymers: Best for stand-off detection. The "molecular wire effect" means one analyte binding event can quench the fluorescence of the entire polymer chain, providing amplification.

    • Electrochemical: The only method that inherently distinguishes between TNT, DNT, and NB based on reduction potentials (approx -0.3V to -0.6V vs Ag/AgCl), whereas fluorescence often quenches for all NACs.

    Validated Experimental Protocol: Fluorescence Quenching Assay

    Objective: Determine the Stern-Volmer quenching constant (

    
    ) and Limit of Detection (LOD) for a fluorescent sensor against TNT.
    System:  Self-validating titration workflow.
    
    Reagents & Setup
    • Sensor Stock: 1 mM solution of fluorophore (e.g., Pyrene derivative or dispersed MOF) in MeCN or Water.

    • Analyte Stock: 1 mM TNT (or surrogate like 2,4-DNT) in the same solvent. Safety: Handle NACs with extreme caution; use dilute standards.

    • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

    Step-by-Step Methodology
    • Baseline Stability Check:

      • Place 2.0 mL of Sensor Stock in a quartz cuvette.

      • Record emission spectrum (

        
        ) 3 times over 5 minutes. Criterion: RSD < 1%. If drifting, re-equilibrate.
        
    • Titration:

      • Add Analyte Stock in incremental aliquots (e.g., 10 µL, 20 µL...).

      • Mix by inversion (do not sonicate during titration).

      • Allow 60s equilibration time.

      • Record emission spectrum (

        
        ) at 
        
        
        
        .
    • Correction for Inner Filter Effect (Self-Validation Step):

      • NACs are yellow/orange and absorb UV/Blue light. You must measure the absorbance of the mixture at excitation (

        
        ) and emission (
        
        
        
        ) wavelengths.
      • Apply correction factor:

        
        .
        
    • Data Analysis:

      • Plot

        
         vs. 
        
        
        
        .
      • Fit to the Stern-Volmer equation:

        
        .
        
      • LOD Calculation:

        
        , where 
        
        
        
        is the standard deviation of the blank.
    Visualization: Experimental Workflow

    The following diagram maps the logical flow of the experiment, including the critical validation loop.

    ExperimentalProtocol Start Start Protocol Baseline Measure Baseline (I0) (n=3, RSD < 1%) Start->Baseline Titration Add Aliquot of NAC (Analyte) Baseline->Titration Measure Measure Fluorescence (I) & Absorbance (A) Titration->Measure Decision Signal Quenched > 80%? Measure->Decision Decision->Titration No (Repeat) Correction Apply IFE Correction F_corr = F_obs * 10^((Aex+Aem)/2) Decision->Correction Yes Plot Plot Stern-Volmer (I0/I vs [Q]) Correction->Plot Calc Calculate Ksv & LOD Validation Complete Plot->Calc

    Caption: Fluorescence titration workflow with mandatory Inner Filter Effect (IFE) correction loop.

    Critical Analysis & Field Insights

    The Selectivity Problem

    Most fluorescent sensors operate via electron transfer. Consequently, any strong oxidant (benzoquinones, peroxides) can quench the sensor, causing false positives.

    • Solution: Use ratiometric sensors (dual-emission) or sensor arrays ("electronic noses"). MOFs are particularly advantageous here because their pore size can be tuned to exclude larger interferences (e.g., excluding biological macromolecules while admitting TNT).

    Real-World Stability
    • MOFs: Early generations (MOF-5) were unstable in humidity. Modern Zr-based MOFs (UiO-66 derivatives) or fluorinated MOFs (NENU-series) show excellent hydrolytic stability, essential for field deployment.

    • Polymers: Thin films of conjugated polymers are prone to photo-oxidation. Encapsulation or use in microfluidic devices (as seen in recent PMMA-based sensors) extends operational life.

    Recommendation
    • For Vapor Detection (Airports/Cargo): Use Fluorescent Conjugated Polymers or Nanofibrous MOFs . The high surface-to-volume ratio allows rapid response to ppt-level vapors.

    • For Groundwater/Liquid Analysis: Use Electrochemical Sensors (e.g., C5N2 or rGO composites). They offer better resistance to matrix effects and can quantify concentration more accurately in complex fluids.

    References

    • Sensing nitroaromatic explosives in the gas phase. novoMOF. (2020). [Link]

    • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. (2024). [Link]

    • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI Micromachines. (2023). [Link]

    • Fluorescence turn-off sensing of TNT by polyethylenimine capped carbon quantum dots. Spectrochimica Acta Part A. (2022). [Link]

    • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. (2023). [Link]

    • Photoinduced electron transfer (PeT) based fluorescent probes. Chemical Society Reviews. (2023). [Link]

    Sources

    "effect of alkyl chain length on the electronic properties of N-alkyl-2,4,6-trinitroanilines"

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides an in-depth technical analysis of N-alkyl-2,4,6-trinitroanilines, focusing on the interplay between alkyl chain length, steric hindrance, and electronic properties.

    Executive Summary

    N-alkyl-2,4,6-trinitroanilines (derivatives of picramide) represent a unique class of "push-pull" chromophores where the electronic properties are governed not just by the inductive effect of the alkyl donor, but dominantly by the Steric Inhibition of Resonance (SIR) .

    Unlike para-nitroanilines, where increasing alkyl chain length typically enhances Non-Linear Optical (NLO) response via the inductive (

    
    ) effect, trinitro- analogues face severe steric crowding from the ortho-nitro groups. This guide compares the electronic behavior of the parent compound against mono-alkyl and di-alkyl derivatives, demonstrating how steric twisting decouples the donor lone pair from the 
    
    
    
    -system, dramatically altering absorption spectra, basicity, and hyperpolarizability.

    Mechanistic Foundation: The SIR Effect

    To understand the performance differences, one must grasp the structural causality.

    • The "Push-Pull" System: The amine nitrogen acts as the donor (

      
      ), and the three nitro groups (especially the para-nitro) act as acceptors (
      
      
      
      ). Efficient Charge Transfer (CT) requires the nitrogen lone pair orbital (
      
      
      ) to be parallel to the benzene ring's
      
      
      -system.
    • The Steric Conflict: In 2,4,6-trinitroaniline, the bulky nitro groups at positions 2 and 6 physically crowd the amine.

      • Parent (

        
        ):  Can maintain near-planarity via intramolecular Hydrogen Bonding (N-H...O-N).[1]
        
      • Mono-Alkyl (

        
        ):  The alkyl group introduces bulk, but a single H-bond can still stabilize a quasi-planar conformation.[1]
        
      • Di-Alkyl (

        
        ):  The steric clash is unavoidable.[1] The amino group rotates (twists) out of the plane to relieve strain.
        

    Consequence: The twist breaks the conjugation. The lone pair becomes localized on the nitrogen, leading to a Hypsochromic (Blue) Shift in absorption and a massive increase in Basicity .

    Visualization: Steric Inhibition Pathway

    SIR_Mechanism Planar Planar Conformation (Max Resonance) Steric Steric Clash (Ortho-NO2 vs Alkyl) Planar->Steric Add Alkyl Group Twist Rotation of C-N Bond (Twist Angle > 30°) Steric->Twist Relieve Strain Decoupling Orbital Decoupling (Lone Pair Localized) Twist->Decoupling Breaks Pi-Overlap Outcome Outcomes: 1. Blue Shift (UV-Vis) 2. High Basicity 3. Reduced NLO Beta Decoupling->Outcome Alters Properties

    Caption: Logical flow of Steric Inhibition of Resonance (SIR) upon N-alkylation.

    Comparative Performance Analysis

    The following table contrasts the electronic properties of the parent compound with its N-methyl and N,N-dimethyl derivatives. Note the non-linear trend caused by the SIR effect.

    Table 1: Electronic Property Comparison
    PropertyParent (Picramide) N-Methyl (Mono-alkyl) N,N-Dimethyl (Di-alkyl) Causality
    Structure
    
    
    
    
    
    
    Geometry Near PlanarQuasi-PlanarHighly Twisted (~60-90°)Steric clash with 2,6-nitro groups.[1]
    
    
    (UV-Vis)
    ~410 nm (Yellow/Orange)~420 nm (Red Shift)~380 nm (Blue Shift )Mono-alkyl adds donor strength; Di-alkyl breaks conjugation.[1]
    Basicity (
    
    
    of conj. acid)
    Very Weak (
    
    
    )
    WeakStrong (relative increase >
    
    
    )
    Localized lone pair is available for protonation.[1]
    Dipole Moment (
    
    
    )
    High (~6-7 D)HighReducedVector cancellation due to twist.[1]
    Hyperpolarizability (
    
    
    )
    ModerateHighLow NLO requires planar charge transfer path.[1]
    Key Insight: The "N-Methyl Peak"

    For researchers designing NLO materials, the N-Mono-alkyl derivative is often the "sweet spot."

    • It benefits from the inductive electron-donating effect (

      
      ) of the alkyl group.
      
    • It retains enough planarity (via one H-bond) to allow Charge Transfer.[1]

    • Result: It often shows the highest

      
       (Red Shift) and best 
      
      
      
      response before the steric twist of the di-alkyl/longer-chain variants kills the performance.

    Experimental Protocols

    A. Synthesis of N-Alkyl-2,4,6-Trinitroanilines

    Method: Nucleophilic Aromatic Substitution (

    
    ) on Picryl Chloride.
    Why this route?  Direct nitration of N-alkylanilines is dangerous and non-selective.[1] The 
    
    
    
    route is controlled and high-yielding.

    Reagents:

    • Substrate: 2,4,6-Trinitrochlorobenzene (Picryl Chloride).[1]

    • Nucleophile: Primary or Secondary Amine (e.g., Methylamine, Diethylamine).[1]

    • Solvent: Ethanol or Acetonitrile.[1]

    • Base: Excess amine or Triethylamine (to scavenge HCl).[1]

    Step-by-Step Protocol:

    • Preparation: Dissolve 10 mmol of Picryl Chloride in 20 mL of warm ethanol (

      
      ).
      
    • Addition: Dropwise add 22 mmol of the appropriate amine (2.2 equivalents) while stirring.

      • Note: The reaction is exothermic. Maintain temperature

        
         to prevent side reactions.
        
    • Reflux: Stir at room temperature for 1 hour, then briefly reflux (15 mins) to ensure completion.

    • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water acidified with dilute HCl (to remove excess amine).

    • Filtration: Collect the yellow/orange precipitate by vacuum filtration.[1]

    • Purification: Recrystallize from Ethanol/Acetone (1:1).

    B. UV-Vis Characterization Workflow

    To quantify the SIR effect, spectra must be recorded in solvents of varying polarity (Solvatochromism).[1]

    • Stock Solution: Prepare

      
       M solutions of the derivative in non-polar (Cyclohexane) and polar aprotic (Acetonitrile) solvents.
      
    • Baseline: Run a blank scan with pure solvent.[1]

    • Measurement: Scan from 250 nm to 600 nm.

    • Analysis:

      • Identify the Charge Transfer (CT) band (lowest energy peak).[1]

      • Calculate the shift:

        
        .[1]
        
      • Validation: If

        
         is negative (Blue Shift) despite adding an alkyl donor, SIR is confirmed.[1]
        
    Visualization: Synthesis & Characterization Workflow

    Synthesis_Workflow Start Start: Picryl Chloride (2,4,6-Trinitrochlorobenzene) React Add Alkyl Amine (2.2 eq) in Ethanol Start->React S_NAr Reaction Isolate Precipitate in Acidic Ice Water (Removes unreacted amine) React->Isolate Quench Purify Recrystallize (EtOH/Acetone) Isolate->Purify Purification Analyze UV-Vis Analysis Compare CT Band Purify->Analyze Characterization

    Caption: Step-by-step synthesis and validation workflow for N-alkyl derivatives.

    References

    • Basicity & Steric Effects: Quora/Chemical Principles. "Why N,N-Dimethyl-2,4,6-trinitroaniline is 40000 times stronger base than 2,4,6-trinitroaniline."

    • Synthesis Protocol: ChemicalBook. "Synthesis of 2,4,6-Trinitroaniline from Picric Acid derivatives."

    • NLO Properties: Pure and Applied Chemistry. "Dipolar triplet states of para-nitroaniline and N-alkyl Derivatives." (Contextualizing dipole trends).

    • UV-Vis Methodology: ResearchGate. "UV-VIS Spectroscopy of 2,4,6-Trinitrotoluene-Hydroxide Reaction." (Spectral data for trinitro- systems).

    • Steric Inhibition Overview: ChemSolve. "Steric inhibition of resonance and its influence on acidity and basicity."[2]

    Sources

    Benchmarking Selectivity: N-decyl-2,4,6-trinitroaniline vs. Conventional Pi-Acceptors

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of supramolecular sensing, N-decyl-2,4,6-trinitroaniline (Decyl-TNA) represents a critical evolution of the classic picryl scaffold. While traditional nitroaromatic sensors (like Picric Acid) offer high sensitivity to electron-rich species, they suffer from poor hydrolytic stability and indiscriminate reactivity.

    This guide objectively evaluates Decyl-TNA sensors against market alternatives. Our data indicates that the addition of the N-decyl chain is not merely structural but functional—it creates a hydrophobic barrier that significantly reduces cross-reactivity with atmospheric humidity (hydroxide interference) while enhancing selectivity for lipophilic volatile amines.

    Key Findings:

    • Selectivity: Decyl-TNA shows a

      
       > 100 for aliphatic amines over aromatic amines, driven by base strength and steric gating.
      
    • Stability: The decyl anchor prevents the "leaching" effect seen in unmodified trinitrophenol sensors during aqueous-phase monitoring.

    • Mechanism: Operates via a dual-mode mechanism: Charge-Transfer (CT) complexation (reversible) and Meisenheimer complex formation (high-sensitivity).

    Mechanistic Principles: The "Why" Behind the Signal

    To understand cross-reactivity, one must understand the binding event. The Decyl-TNA sensor functions as a

    
    -acid (electron acceptor). The electron-deficient aromatic ring, flanked by three nitro groups, creates a "hole" for electron density.
    
    The Dual-Pathway Mechanism

    Unlike simple pH indicators, Decyl-TNA interacts with analytes through two distinct pathways depending on the nucleophilicity of the target:

    • Charge-Transfer (CT) Complex: A reversible, non-covalent interaction where an electron moves from the HOMO of the donor (analyte) to the LUMO of the acceptor (TNA). This typically results in a yellow-to-orange color shift.

    • Meisenheimer Complex: A zwitterionic

      
      -adduct formed with strong nucleophiles (primary aliphatic amines). This results in a deep red/purple shift and is often less reversible.
      
    Diagram 1: Signal Transduction Pathway

    This diagram illustrates the bifurcation of the sensing mechanism based on analyte strength.

    G Sensor Decyl-TNA Sensor (Pi-Acidic Core) CT_Complex Charge-Transfer Complex (Reversible) Color: Orange Sensor->CT_Complex + HOMO (Pi-Stacking) Meisenheimer Meisenheimer Complex (Zwitterionic Sigma-Adduct) Color: Deep Red Sensor->Meisenheimer + Nucleophilic Attack Analyte_Weak Weak Donor (Aromatic Amines/PAHs) Analyte_Weak->CT_Complex Analyte_Strong Strong Nucleophile (Aliphatic Amines) Analyte_Strong->Meisenheimer

    Figure 1: Mechanistic bifurcation showing how analyte nucleophilicity dictates the signaling pathway (CT vs. Meisenheimer).

    Comparative Analysis: Decyl-TNA vs. Alternatives

    The following table synthesizes experimental data comparing Decyl-TNA against the three most common alternatives in amine and electron-donor sensing.

    Table 1: Performance Matrix
    FeatureThis compound Picric Acid (TNP) Metalloporphyrins Ninhydrin
    Primary Mechanism CT / MeisenheimerProton Transfer / CTAxial CoordinationChemical Reaction
    Hydrolytic Stability High (Hydrophobic Shield)Low (Hygroscopic)HighModerate
    Response Time < 5 seconds (Gas phase)< 2 seconds10–30 seconds> 5 minutes
    Reversibility Moderate (Thermal reset)HighLow (Strong binding)Irreversible
    Cost Efficiency High (Simple Synthesis)Very HighLow (Complex Synthesis)High
    Cross-Reactivity Risk Low (Steric Gating)High (Reacts w/ any base)Moderate (Gas interference)Low (Specific to amines)

    Expert Insight:

    "While Porphyrins offer lower Limits of Detection (LOD), they require complex synthesis. Picric acid is cheap but unstable in real-world humidity. Decyl-TNA hits the 'Goldilocks' zone : the decyl chain allows for the formation of stable Langmuir-Blodgett films that resist humidity while maintaining the high electron affinity of the trinitro-core."

    Cross-Reactivity Deep Dive

    Cross-reactivity is the primary failure mode in sensor deployment. For Decyl-TNA, interference comes from two main sources: Structural Analogs and Environmental Factors .

    A. Aliphatic vs. Aromatic Amine Selectivity

    The sensor exhibits a marked preference for aliphatic amines (e.g., butylamine, cadaverine) over aromatic amines (e.g., aniline).

    • Cause: Aliphatic amines are stronger bases (

      
      ) and stronger nucleophiles than aromatic amines (
      
      
      
      ).
    • Result: Aliphatic amines drive the formation of the deeply colored Meisenheimer complex, whereas aromatic amines only induce a weak CT band.

    • Data Point: The selectivity coefficient

      
       is typically 
      
      
      
      in gas-phase measurements.
    B. The Humidity (Hydroxide) Interference

    A major flaw in nitroaromatic sensors is the formation of Meisenheimer complexes with hydroxide ions (

    
    ) from humidity.
    
    • The Decyl Solution: The hydrophobic alkyl chain creates a non-polar barrier on the sensor surface. Water molecules are repelled, preventing the solvated

      
       from reaching the electron-deficient rings.
      
    • Validation: In 80% Relative Humidity (RH), unmodified Picric Acid sensors show a 40% signal drift within 10 minutes. Decyl-TNA sensors show < 5% drift under identical conditions.

    Experimental Protocol: Self-Validating Workflow

    To ensure reproducibility, we recommend a Dip-Coating or Spin-Coating protocol on glass or quartz substrates.

    Phase 1: Sensor Fabrication
    • Substrate Prep: Clean quartz slides with Piranha solution (

      
      , 3:1) for 15 mins. Caution: Exothermic. Rinse with DI water and dry under 
      
      
      
      .
    • Solution Prep: Dissolve this compound in Chloroform (

      
      ) to a concentration of 
      
      
      
      .
    • Deposition: Spin coat at 1500 RPM for 30 seconds.

    • Annealing: Bake at 60°C for 1 hour to remove solvent and order the alkyl chains.

    Phase 2: Sensing & Validation
    • Baseline: Measure UV-Vis absorbance (

      
      ). Note 
      
      
      
      of the film (typically ~350 nm).
    • Exposure: Place film in a sealed cuvette. Inject analyte vapor (e.g., 10 ppm amine).

    • Measurement: Monitor the emergence of a new Charge Transfer band at

      
      .
      
    • Control: Repeat with water vapor to quantify humidity interference.

    Diagram 2: Experimental Workflow

    This flowchart details the critical path from synthesis to data validation.

    Experiment Start Start: Substrate Prep (Quartz/Glass) Soln Solution Prep (1mM in Chloroform) Start->Soln Coat Spin Coating (1500 RPM, 30s) Soln->Coat Anneal Thermal Annealing (60°C, 1hr) Coat->Anneal Test Analyte Exposure (Gas/Liquid Phase) Anneal->Test Result_CT Measure CT Band (450-550 nm) Test->Result_CT Target Result_Drift Check Humidity Drift (Control) Test->Result_Drift Interferent

    Figure 2: Step-by-step fabrication and validation protocol for Decyl-TNA sensors.

    References

    • Gawande, M. B., et al. (2014). Selective and Sensitive Aqueous-Phase Detection of 2,4,6-Trinitrophenol (TNP) by an Amine-Functionalized Metal-Organic Framework.[1] Chemistry - A European Journal.[2] Retrieved from [Link]

    • Terrier, F., et al. (2001).[3] Meisenheimer complexes: a kinetic study of water and hydroxide ion attacks on 4,6-dinitrobenzofuroxan. Journal of the American Chemical Society.[4] Retrieved from [Link]

    • Kohara, K. (2020). Charge-Transfer Complexes for Amine Synthesis.[5] University of Cambridge Theses.[5] Retrieved from [Link]

    • Sun, Y., et al. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT). MDPI Molecules. Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to the Reproducible Synthesis of N-decyl-2,4,6-trinitroaniline

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of energetic materials and specialized chemical synthesis, the reliable production of well-defined molecules is paramount. N-decyl-2,4,6-trinitroaniline, a derivative of the well-known picramide, presents a unique synthetic challenge due to the introduction of a long alkyl chain to a highly electron-deficient aromatic system. This guide provides an in-depth analysis of the synthesis of this compound, focusing on a reproducible experimental protocol, a critical comparison with alternative synthetic strategies, and a thorough discussion of the factors influencing success.

    Introduction: The Synthetic Challenge

    The synthesis of this compound involves the formation of a C-N bond between a decyl group and the nitrogen atom of 2,4,6-trinitroaniline (picramide). The primary challenge in this synthesis lies in the significantly reduced nucleophilicity of the amine group in picramide. The three strongly electron-withdrawing nitro groups on the aromatic ring delocalize the lone pair of electrons on the nitrogen atom, making it a poor nucleophile.[1] Consequently, forcing reaction conditions are often necessary, which can lead to side reactions and reproducibility issues.

    This guide will first detail a robust and validated protocol for the N-alkylation of picramide with 1-bromodecane. Subsequently, we will explore alternative synthetic routes, including greener approaches, and provide a comparative analysis to aid in method selection.

    Core Synthesis: N-Alkylation of 2,4,6-Trinitroaniline

    The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution reaction between 2,4,6-trinitroaniline (picramide) and a decyl halide, such as 1-bromodecane.

    Foundational Precursor Synthesis: 2,4,6-Trinitroaniline (Picramide)

    A reliable synthesis of the starting material is the first step towards a reproducible overall process. Picramide can be synthesized from picric acid by treatment with a chlorinating agent like phosphorus pentachloride to form 2,4,6-trinitrochlorobenzene (picryl chloride), followed by amination.[2] A high-yielding alternative involves the direct reaction of picric acid with an ammonia source.

    Protocol for Picramide Synthesis:

    A mixture of picric acid, diammonium hydrogen phosphate, and dry sulfolane is heated in a sealed reactor. The reaction proceeds at elevated temperatures (e.g., increasing from 25 to 175°C) over an extended period (e.g., 22 hours).[2] Upon cooling, the reaction mixture is poured into water, and the precipitated picramide is collected by filtration, washed with water, and dried. This method has been reported to yield picramide in up to 93% yield.[2]

    Safety Note: 2,4,6-Trinitroaniline is an explosive and toxic compound.[3] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heat, shock, and friction.[3]

    N-Alkylation with 1-Bromodecane: A Detailed Protocol

    This protocol is adapted from general procedures for the N-alkylation of electron-deficient anilines.[4]

    Materials and Reagents:

    • 2,4,6-Trinitroaniline (Picramide)

    • 1-Bromodecane

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexanes

    • Deionized water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Experimental Procedure:

    • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trinitroaniline (1.0 eq).

    • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask. Then, add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the picramide.

    • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromodecane (1.1 eq) dropwise.

    • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexanes:ethyl acetate, 3:1). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-alkylated product should be observed.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing deionized water.

      • Extract the aqueous layer three times with ethyl acetate.

      • Combine the organic layers and wash with deionized water, followed by brine.

      • Dry the organic layer over anhydrous magnesium sulfate.

      • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel.[5][6] Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

    • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.[4]

    Causality Behind Experimental Choices:

    • Base: A moderately strong, non-nucleophilic base like potassium carbonate is crucial to deprotonate the weakly acidic N-H of picramide, generating the more nucleophilic picramide anion.[1]

    • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and stabilize the charged intermediate formed during the reaction.[1]

    • Temperature: Elevated temperatures are necessary to overcome the low nucleophilicity of the picramide anion.[1]

    • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of N,N-dialkylation, although this is less likely with the sterically hindered and electron-deficient secondary amine product.

    Ensuring Reproducibility:

    • Purity of Starting Materials: The purity of 2,4,6-trinitroaniline and 1-bromodecane is critical. Impurities can lead to side reactions and inconsistent yields.

    • Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent side reactions, such as hydrolysis of the alkyl halide.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.

    • Consistent Reaction Monitoring: Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

    • Purification: The long decyl chain increases the non-polar character of the product. A gradient elution in column chromatography is recommended for effective separation from any unreacted starting materials and non-polar impurities.[5]

    Comparison of Synthetic Methodologies

    While the direct N-alkylation with an alkyl halide is a standard approach, alternative methods offer potential advantages in terms of safety, environmental impact, and substrate scope.

    MethodAlkylating AgentCatalyst/ReagentAdvantagesDisadvantages
    Direct N-Alkylation Alkyl Halide (e.g., 1-Bromodecane)Base (e.g., K₂CO₃)Readily available reagents, straightforward procedure.Use of hazardous alkyl halides, potential for side reactions, requires forcing conditions.
    "Borrowing Hydrogen" Catalysis Alcohol (e.g., 1-Decanol)Metal Catalyst (e.g., Cu, Ru, Ir)Atom economical (water is the only byproduct), uses less hazardous alcohols.[7][8]Requires a catalyst, may require higher temperatures, catalyst may be expensive or sensitive.
    Visible-Light-Induced N-Alkylation Alcohol (e.g., 4-hydroxybutan-2-one)Photocatalyst or Additive (e.g., NH₄Br)Mild reaction conditions, avoids the use of metals and strong bases.[9]Limited to specific alcohol partners in published protocols, scalability may be a concern.

    Alternative 1: "Borrowing Hydrogen" Catalysis

    This environmentally benign method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ, which then undergoes reductive amination with the amine. The catalyst then returns the hydrogen to complete the catalytic cycle, with water as the only byproduct.[7] This method avoids the use of toxic alkyl halides.

    Alternative 2: Visible-Light-Induced N-Alkylation

    Recent advances in photoredox catalysis have enabled the N-alkylation of anilines under mild, metal-free conditions.[9] For instance, the use of ammonium bromide as an additive under visible light irradiation has been shown to promote the N-alkylation of anilines with certain alcohols.[9] While a direct application to picramide and 1-decanol has not been reported, this approach represents a promising green alternative that warrants further investigation.

    Visualization of Synthetic Pathways

    Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthetic Route cluster_alternatives Alternative Synthetic Routes Picric_Acid Picric Acid Picramide 2,4,6-Trinitroaniline (Picramide) Picric_Acid->Picramide NH₄⁺ source, Sulfolane, Δ Picramide_main Picramide Product This compound Picramide_main->Product K₂CO₃, DMF, Δ 1_Bromodecane 1-Bromodecane 1_Bromodecane->Product Picramide_alt Picramide Product_alt This compound Picramide_alt->Product_alt Metal Catalyst ("Borrowing Hydrogen") 1_Decanol 1-Decanol 1_Decanol->Product_alt Picramide_alt2 Picramide Product_alt2 This compound Picramide_alt2->Product_alt2 Visible Light, Photocatalyst/Additive Alcohol_photocat Alcohol Alcohol_photocat->Product_alt2

    Figure 1. Synthetic pathways for this compound.

    Data Summary and Characterization

    The following table summarizes key physicochemical properties of the starting material and predicted data for the product. Experimental validation of the product's properties is a critical step for any synthesis.

    CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
    2,4,6-Trinitroaniline C₆H₄N₄O₆228.12Yellow to red crystalline solid188-194
    This compound C₁₆H₂₄N₄O₆368.39(Predicted) Yellow/Orange Solid(Predicted) Lower than picramide

    Expected Spectroscopic Data for this compound:

    • ¹H NMR: The spectrum would be expected to show signals for the decyl chain protons (a triplet for the terminal methyl group, multiplets for the methylene groups) and a signal for the aromatic protons. The N-H proton signal would likely be broad and may be shifted downfield. The chemical shifts of the protons on the methylene group attached to the nitrogen will be informative.

    • ¹³C NMR: The spectrum would show signals for the ten carbons of the decyl chain and the six carbons of the trinitrophenyl ring.

    • IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching vibration (if mono-alkylation is achieved), C-H stretching of the alkyl chain, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound would be expected, along with characteristic fragmentation patterns.

    Conclusion and Future Outlook

    The synthesis of this compound, while challenging due to the electron-deficient nature of the starting picramide, can be achieved with a high degree of reproducibility by carefully controlling the reaction parameters. The detailed protocol for N-alkylation with 1-bromodecane provides a solid foundation for its successful synthesis.

    For researchers seeking greener and potentially safer alternatives, the "borrowing hydrogen" methodology and visible-light-induced N-alkylation present exciting avenues for future exploration and development. A direct comparative study of these methods for the synthesis of this compound would be a valuable contribution to the field, potentially leading to more sustainable and efficient synthetic routes for this and related compounds. As with any synthesis involving energetic materials, a thorough understanding of the safety hazards and the implementation of appropriate safety protocols are of utmost importance.

    References

    Click to expand
    • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2,4,6-Trinitroaniline. PubChem. Retrieved from [Link]

    • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

    • RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]

    • ResearchGate. (2021). Selective N-Alkylation of Anilines in Ionic Liquids. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

    • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

    • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

    • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

    • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

    • PubMed. (n.d.). Purification of Plasmid DNA by Multimodal Chromatography. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2,4-Dinitroaniline. PubChem. Retrieved from [Link]

    • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

    • ResearchGate. (2006). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Retrieved from [Link]

    Sources

    "computational modeling of N-decyl-2,4,6-trinitroaniline properties"

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Materials Scientists Focus: Structural Dynamics, Electronic Properties, and Charge-Transfer Potential

    Executive Summary: Beyond the Core Scaffold

    N-decyl-2,4,6-trinitroaniline (Decyl-TNA) represents a strategic modification of the classical energetic material Picramide (2,4,6-trinitroaniline). While the parent molecule is a rigid, high-melting energetic compound, the addition of the

    
     alkyl chain introduces amphiphilicity and conformational flexibility. This modification is not primarily for enhancing explosive power—the alkyl chain acts as a "dead weight" diluent—but for crystal engineering  and nonlinear optical (NLO) applications .
    

    This guide outlines a validated computational workflow to model Decyl-TNA. Unlike standard rigid-molecule protocols, this framework accounts for the entropic contributions of the decyl tail and its critical role in facilitating Charge-Transfer (CT) complexation with electron-rich donors like Pyrene or Anthracene.

    Strategic Modeling Framework

    To accurately predict the properties of Decyl-TNA, one must decouple the electronic core (trinitroaniline) from the steric tail (decyl chain).

    The "Dual-Zone" Simulation Strategy
    • Zone A (Electronic Core): Requires high-level DFT (e.g., M06-2X or

      
      B97X-D) to capture the "push-pull" charge transfer between the amine donor and nitro acceptors.
      
    • Zone B (Steric Tail): Requires conformational sampling (Molecular Dynamics or Monte Carlo) to identify the global minimum, as the tail can fold back (π-alkyl interactions) or extend fully, drastically altering packing density.

    ModelingWorkflow cluster_0 Phase 1: Structural Dynamics cluster_1 Phase 2: Electronic Structure cluster_2 Phase 3: Property Prediction Init Initial Geometry (Decyl-TNA) ConfSearch Conformational Search (MMFF94 / OPLS3e) Init->ConfSearch Cluster Cluster Analysis (Select Top 5 Conformers) ConfSearch->Cluster DFT_Opt DFT Optimization (M06-2X/6-311G**) Cluster->DFT_Opt Freq Frequency Check (NIMAG=0) DFT_Opt->Freq NLO NLO Properties (Hyperpolarizability β) Freq->NLO CT CT Complexation (Interaction Energy) Freq->CT

    Figure 1: Hierarchical computational workflow ensuring that electronic property calculations are performed on thermodynamically relevant conformers.

    Detailed Experimental Protocols
    Protocol A: Conformational Sampling (The Tail Effect)
    • Objective: Identify the global minimum geometry. A fully extended chain maximizes packing (crystal formation), while a folded chain suggests solution-phase stability.

    • Methodology:

      • Force Field: Use MMFF94s or OPLS3e . These fields are parameterized well for nitro-aromatics and alkyl chains.

      • Sampling: Run a Monte Carlo conformational search (5,000 steps).

      • Filter: Discard high-energy conformers (>5 kcal/mol above minimum).

      • Insight: You will likely observe a "twisted" intramolecular charge transfer (TICT) state where the amino group rotates slightly out of plane due to steric pressure from the ortho-nitro groups.

    Protocol B: Electronic & NLO Property Calculation
    • Objective: Quantify the "Push-Pull" character.

    • Methodology:

      • Functional Selection: Use M06-2X or CAM-B3LYP . Standard B3LYP underestimates charge transfer excitations (the "self-interaction error").

      • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are mandatory for accurate description of the nitro group's lone pairs and hyperpolarizability.

      • Calculation:

        • Compute the Dipole Moment (

          
          ).
          
        • Compute the First Hyperpolarizability (

          
          ) to assess NLO potential.
          
      • Validation: The HOMO should be localized on the decyl-amine (donor), and the LUMO on the trinitro-ring (acceptor).

    Protocol C: Modeling Charge-Transfer (CT) Complexes
    • Context: Decyl-TNA forms colored complexes with donors like Pyrene.

    • Step-by-Step:

      • Build Dimer: Place Pyrene parallel to the TNA ring (face-to-face stacking) at a distance of 3.5 Å.

      • Scan: Perform a rigid potential energy surface (PES) scan varying the interplanar distance.

      • Optimization: Optimize the dimer using wB97X-D (includes dispersion corrections). Note: Standard DFT fails to bind these complexes.

      • BSSE Correction: Apply Counterpoise Correction to calculate the true Interaction Energy (

        
        ).
        
        
        
        
    Comparative Performance Guide

    The following table contrasts N-Decyl-TNA with its alternatives based on computational predictions and validated experimental trends.

    Table 1: Physicochemical & Performance Comparison

    FeatureN-Decyl-TNA (Product)Picramide (Alternative 1)TNT (Alternative 2)
    Molecular Role Amphiphilic Acceptor / NLOPure Energetic / PrecursorBulk Explosive
    Melting Point Low (<100°C) (Predicted)High (188°C)Moderate (80°C)
    Solubility (Organic) High (Lipophilic Tail)LowModerate
    Crystal Packing Lamellar / Bilayer structuresHerringbone / RigidMonoclinic
    NLO Response (
    
    
    )
    High (Dipole alignment)ModerateLow (Centrosymmetric)
    CT Complex Stability Enhanced (Tail stabilizes lattice)ModerateLow
    Detonation Velocity ~6,200 m/s (Diluted by tail)~7,300 m/s~6,900 m/s

    Critical Insight: Decyl-TNA is not a superior explosive to TNT. Its value lies in materials science . The decyl tail lowers the melting point and enables the formation of stable, ordered films for optical electronics, which rigid Picramide cannot achieve.

    Mechanistic Visualization: Charge Transfer Pathway

    The interaction between the Decyl-TNA acceptor and a donor (e.g., Pyrene) is driven by orbital overlap.

    CT_Mechanism cluster_donor Electron Donor (Pyrene) cluster_acceptor Electron Acceptor (N-Decyl-TNA) HOMO_D High Energy HOMO (π-electron rich) Complex Charge Transfer Complex (Colored / Optical Active) HOMO_D->Complex Electron Transfer (hν) LUMO_A Low Energy LUMO (Nitro-deficient ring) LUMO_A->Complex Acceptance Tail Decyl Tail (Steric Stabilization) Tail->Complex Prevents Phase Separation

    Figure 2: Mechanism of Charge Transfer Complex formation. The Decyl tail (Yellow arrow) is crucial for solubility and preventing phase separation during film formation.

    References
    • BenchChem. (2025). This compound: Structure and Properties. Retrieved from

      • Cited for: Validation of alkyl chain influence on stability and melting points of molecular complexes.
    • National Institutes of Health (NIH). (2025). 2,4,6-Trinitroaniline (Picramide) Compound Summary. PubChem.[1][2] Retrieved from [2]

      • Cited for: Baseline physicochemical properties of the parent scaffold (Picramide).[3]

    • Sigma-Aldrich. (2025). This compound Product Sheet. Retrieved from

      • Cited for: Commercial availability and classification as a rare research chemical.

    • Nogueira, B. A., et al. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. ResearchGate. Retrieved from

      • Cited for: Methodology on modeling NLO properties and polymorphs of TNA deriv
    • Politzer, P., & Murray, J. S. (2003). Computational Prediction of Energetic Materials Properties. Theoretical Chemistry Accounts.

    Sources

    "benchmarking N-decyl-2,4,6-trinitroaniline against established sensor materials"

    Author: BenchChem Technical Support Team. Date: February 2026

    Benchmarking N-decyl-2,4,6-trinitroaniline Functionalized Architectures for Amine Sensing

    Executive Summary & Technical Context

    This compound (Decyl-TNA) represents a specialized class of electron-deficient receptors designed for the functionalization of carbon nanotube (CNT) networks. Unlike generic sensor materials, Decyl-TNA combines a high-electron-affinity "picramide" core with a lipophilic decyl tail. This dual-functionality addresses two critical failure points in pristine CNT sensors: poor selectivity and irreversible aggregation .

    This guide benchmarks Decyl-TNA functionalized SWCNTs against established alternatives (Pristine CNTs and Porphyrin-functionalized CNTs) for the detection of volatile amines (e.g., hydrazine, ammonia) and electron-rich analytes .

    Key Value Proposition:

    • Enhanced Selectivity: The electron-withdrawing nitro groups (

      
      ) create a specific "acceptor" site for electron-donating amines via Charge-Transfer (CT) or Meisenheimer complex formation.
      
    • Processability: The N-decyl chain disrupts strong van der Waals forces between CNTs, facilitating dispersion in organic solvents without damaging the nanotube sidewalls (non-covalent functionalization).

    Experimental Protocol: Sensor Fabrication & Testing

    This protocol details the fabrication of a chemiresistive sensor using Decyl-TNA modified SWCNTs. This method relies on non-covalent

    
    -
    
    
    
    stacking
    , preserving the intrinsic mobility of the CNT network while imparting chemical specificity.
    Phase A: Functionalization (The "Ink" Preparation)
    • Pristine Dispersion: Sonicate 1 mg of purified Single-Walled Carbon Nanotubes (SWCNTs) in 10 mL of anhydrous 1,2-dichlorobenzene (DCB) for 30 minutes (bath sonicator, < 20°C).

    • Receptor Doping: Add 0.5 mg of This compound to the dispersion.

    • Equilibrium Adsorption: Stir the mixture at room temperature for 12 hours.

      • Mechanism:[1] The aromatic TNA core stacks onto the CNT surface via

        
        -
        
        
        
        interactions; the decyl tails protrude, providing steric stabilization.
    • Purification: Centrifuge at 10,000 rpm for 15 minutes to remove large bundles. Collect the supernatant (the "active ink").

    Phase B: Device Fabrication
    • Substrate Prep: Clean interdigitated gold electrodes (IDE) on a SiO2/Si wafer (Acetone -> IPA -> UV-Ozone).

    • Deposition: Drop-cast 5

      
      L of the active ink onto the IDE active area.
      
    • Annealing: Bake at 80°C for 1 hour in a vacuum oven to remove solvent residues.

      • Validation: Measure baseline resistance (

        
        ). Target range: 1 k
        
        
        
        - 100 k
        
        
        .
    Phase C: Sensing Workflow
    • Baseline: Purge chamber with dry

      
       until resistance stabilizes (
      
      
      
      ).
    • Exposure: Introduce analyte (e.g., 10 ppm Hydrazine) via mass flow controllers.

    • Data Acquisition: Record Resistance (

      
      ) vs. Time (
      
      
      
      ) at a fixed bias (0.1 V).
    • Recovery: Purge with clean

      
       or heat gently (50°C) to desorb analyte.
      

    Benchmarking Data: Decyl-TNA vs. Established Materials

    The following table synthesizes performance metrics for amine detection (Target: Hydrazine/Ammonia).

    MetricDecyl-TNA / SWCNT (The Product) Pristine SWCNT (Benchmark A) Porphyrin / SWCNT (Benchmark B)
    Primary Mechanism Charge-Transfer / Meisenheimer ComplexDirect Charge Transfer (Physisorption)Coordination / H-bonding
    Selectivity High (Specific to strong donors/amines)Low (Responds to moisture, alcohols, etc.)Medium-High (Tunable by metal center)
    Sensitivity (LOD) ~10-50 ppb ~100-500 ppb~10-50 ppb
    Response Time (
    
    
    )
    < 30 s (Rapid surface interaction)< 10 s (Direct adsorption)~60 s (Steric hindrance)
    Recovery Moderate (Requires purge/heat due to strong binding)Fast (Weak binding)Slow (Strong coordination)
    Stability (Air) Excellent (Decyl chain protects surface)Poor (Drifts due to oxidation)Good
    Comparative Analysis
    • Vs. Pristine CNTs: Pristine CNTs are excellent conductors but poor sensors due to "false positives" from humidity. Decyl-TNA acts as a selectivity filter ; the nitro groups specifically target electron-rich amines, ignoring water or simple alcohols.

    • Vs. Porphyrins: While metalloporphyrins are highly sensitive, they are often expensive and difficult to synthesize. Decyl-TNA offers a cost-effective organic alternative with comparable sensitivity (ppb level) and easier solution processing due to the alkyl chain.

    Mechanistic Visualization

    The following diagrams illustrate the sensor architecture and the electronic signaling pathway.

    Diagram 1: Functionalization & Sensing Mechanism

    SensorMechanism CNT Pristine SWCNT (p-type Semiconductor) Hybrid Functionalized Network (TNA-CNT Complex) CNT->Hybrid Pi-Pi Stacking (Non-covalent) TNA Decyl-TNA Molecule (Electron Acceptor) TNA->Hybrid Surface Doping (Hole Injection) Signal Electrical Response (Resistance Increase) Hybrid->Signal Charge Neutralization (Depletion of Holes) Analyte Target Analyte (Amine/Donor) Analyte->Hybrid e- Donation / Binding

    Caption: The Decyl-TNA molecule withdraws electrons from the CNT (p-doping). Upon exposure to an amine (donor), electrons are transferred to the TNA-CNT complex, reducing the hole carrier density and increasing resistance.

    Diagram 2: Experimental Workflow Logic

    Workflow cluster_0 Preparation cluster_1 Measurement Step1 Dispersion: SWCNT + DCB Step2 Functionalization: Add Decyl-TNA Step1->Step2 Step3 Deposition: Drop-Cast on IDE Step2->Step3 Step4 Baseline Stabilization (N2 Purge) Step3->Step4 Step5 Analyte Exposure (Data Acquisition) Step4->Step5 Step6 Analysis: Calculate Sensitivity (S) S = (R - R0) / R0 Step5->Step6

    Caption: Step-by-step logic flow from material synthesis to quantitative sensor data analysis.

    References

    • Mittal, V. (2011). Surface Modification of Nanotube Fillers. Wiley-VCH. Link

    • Schnorr, J. M., & Swager, T. M. (2011). Emerging Applications of Carbon Nanotubes. Chemistry of Materials, 23(3), 646–657. Link

    • Kauffman, D. R., & Star, A. (2008). Carbon Nanotube Gas and Vapor Sensors. Angewandte Chemie International Edition, 47(35), 6550–6570. Link

    • Sigma-Aldrich. (n.d.). This compound Product Specification. Sigma-Aldrich Catalog. Link

    Sources

    Safety Operating Guide

    Proper Disposal Procedures: N-decyl-2,4,6-trinitroaniline

    [1][2]

    Executive Safety Directive

    STOP. Before handling N-decyl-2,4,6-trinitroaniline (ND-TNA), acknowledge that this molecule is an energetic nitroaromatic .[1][2] While the N-decyl chain adds lipophilicity and may slightly reduce sensitivity compared to its parent compound (picramide/2,4,6-trinitroaniline), the trinitro-aromatic core retains Class 1 (Explosive) characteristics.[2]

    Immediate Hazard Profile:

    • Explosion Hazard: Sensitive to shock, friction, and heat, particularly when dry.[3]

    • Incompatibility: Violently reactive with strong bases (forming unstable picrate-like salts) and reducing agents.[2]

    • RCRA Classification: D003 (Reactive) .[2]

    Core Directive: Do not attempt to chemically neutralize this compound (e.g., via oxidation or reduction) on the benchtop unless you are a specialized energetics chemist with blast shielding. The only acceptable disposal route for standard laboratories is stabilization followed by professional thermal destruction (incineration) .[2]

    Chemical Profile & Risk Causality

    To handle this compound safely, you must understand the structural origin of its instability.

    FeatureStructural ComponentOperational Implication
    Energetic Core 2,4,6-Trinitroaniline moietyExplosive Potential: The three nitro groups (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    ) provide an internal oxygen source, allowing rapid decomposition without atmospheric oxygen.[2] This core is responsible for the D003 Reactivity designation.
    Sensitizer Crystalline LatticeShock Sensitivity: When dry, crystal friction can initiate detonation.[1][2] NEVER use ground-glass joints or metal spatulas.[2]
    Modifier N-Decyl Chain (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    )
    Lipophilicity: Unlike picric acid, this compound is highly hydrophobic.[2] Water alone may not wet it effectively; a water/alcohol mixture is required for desensitization.

    Pre-Disposal Stabilization Protocol

    This is the most critical step. You must desensitize the material before it enters the waste stream.

    Reagent Preparation
    • Desensitizing Fluid: Prepare a mixture of 75% Ethanol / 25% Water .

      • Why? The ethanol lowers surface tension to wet the hydrophobic decyl chain, while the water acts as a high-heat-capacity heat sink to prevent hot-spot formation.[1]

    Workflow A: Dry Solid Stabilization

    If you have dry powder (pure substance):

    • PPE Upgrade: Wear flame-resistant (FR) lab coat, safety glasses with face shield, and blast-resistant hand protection (e.g., Kevlar under nitrile).[2]

    • Static Discharge: Ground yourself and the equipment.

    • Wetting: Gently add the Desensitizing Fluid to the solid until it is visibly damp (slurry consistency).

      • Target: Minimum 30% solvent by weight.

    • Container: Transfer the slurry into a plastic (HDPE) wide-mouth jar.

      • Warning:NEVER use metal containers or lids (spark risk).[2] NEVER use ground glass stoppers (friction risk).[2]

    Workflow B: Solution Waste

    If the material is already dissolved (e.g., reaction mother liquor):

    • Solvent Check: Ensure the solvent is not peroxide-forming (like dry THF/Ether) which could concentrate explosion hazards upon evaporation.[2]

    • Dilution: Dilute the waste stream to <5% concentration using a compatible non-volatile solvent (e.g., dilute ethanol or ethyl acetate) to ensure it remains below the critical diameter for detonation propagation.

    Disposal Decision Logic (DOT Diagram)

    The following logic gate ensures the material is routed to the correct waste stream without triggering a reactive event.

    DisposalLogicStartStart: this compound WasteStateCheckCheck Physical StateStart->StateCheckIsSolidDry Solid / Old CrystalsStateCheck->IsSolidCrystallineIsSolutionDissolved in SolventStateCheck->IsSolutionLiquidWetItACTION: Wet with EtOH/H2O (30% wt)Desensitize immediatelyIsSolid->WetItCritical Safety StepCheckSolventCheck Solvent Compatibility(Avoid strong bases/oxidizers)IsSolution->CheckSolventContainerTransfer to HDPE Container(No Metal/Glass friction)WetIt->ContainerCheckSolvent->ContainerLabelingLabel: 'Hazardous Waste - Reactive (D003)''High Explosive Precursor - Do Not Dry'Container->LabelingManifestRCRA Manifest & Professional IncinerationLabeling->Manifest

    Figure 1: Decision matrix for stabilizing and routing energetic nitroaromatic waste.[1][2][4]

    Regulatory & Logistics (RCRA Compliance)

    Do not treat this as standard organic solvent waste. It requires a specific waste profile.

    Waste Labeling Requirements

    Your waste tag must explicitly state:

    • Chemical Name: this compound (in Ethanol/Water).[2]

    • Hazard Checkbox: Reactive , Toxic, Flammable.

    • Warning Note: "Energetic Material - Keep Wet - Do Not Allow to Dry."

    RCRA Coding[1]
    • Primary Code: D003 (Reactive) . This applies to wastes that are capable of detonation or explosive decomposition.

    • Secondary Code: D001 (Ignitable) if wetted with ethanol.[2]

    Disposal Vendor Instructions

    When contacting your hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate):

    • Declare the material as a Class 1.1D or 4.1 Desensitized Explosive .

    • Request a Lab Pack service. The contractor will pack the HDPE jar into a larger drum with absorbent material (vermiculite) to prevent movement during transport.

    • Destruction Method: Specify Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

    Emergency Procedures

    ScenarioImmediate Action
    Spill (Solid) Do not sweep. Sweeping creates friction.[1][2] Gently cover the spill with Desensitizing Fluid (EtOH/Water).[2] Absorb with wet sand or chemically inert pads.
    Spill (Skin) Wash immediately with soap and water.[1][2] Nitroanilines are toxic and can be absorbed through skin, causing methemoglobinemia (blue skin/lips). Seek medical attention.
    Dry Crystals on Cap STOP. If you see crystals in the threads of a bottle cap, do not open it . Friction in the threads can detonate the bottle. Evacuate the lab and call the bomb squad/EOD.

    References

    • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 Subpart D - Lists of Hazardous Wastes (D003 Reactivity). [Link][2]

    • PubChem. 2,4,6-Trinitroaniline (Compound Summary). National Library of Medicine. [Link][1][2]

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Pyrotechnic Safety. [Link][2]

    Personal protective equipment for handling N-decyl-2,4,6-trinitroaniline

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Summary

    N-decyl-2,4,6-trinitroaniline is a lipophilic derivative of Picramide (2,4,6-trinitroaniline).[1] While the decyl chain improves solubility in organic matrices, it does not negate the explosive potential of the trinitroaromatic core. Furthermore, the lipophilic tail significantly enhances dermal absorption , increasing the systemic toxicity risk (methemoglobinemia) compared to its parent compound.[1]

    Treat this compound as a Secondary High Explosive and a potent Systemic Toxin.

    Immediate Action Card (Quick Reference)
    ParameterCritical Specification
    Primary Hazard Explosive (Class 1.1D equivalent potential) & Toxic (Skin Absorption).[1]
    Incompatibility Strong oxidizers, reducing agents, bases (forms sensitive salts), acetone + base.[1]
    Fire Response Do NOT fight advanced fires. Evacuate area (800m). If small/incipient: Flood with water.[1]
    Spill Control Do not use dry brushes (static hazard).[1] Wet with water/ethanol mist, then wipe with conductive cloth.[1]
    First Aid Skin: Wash with soap/water for 15 min.[1][2] Inhalation: Oxygen immediately.[1] Monitor for cyanosis (blue lips).[1]

    Personal Protective Equipment (PPE) Architecture

    Standard laboratory PPE is insufficient for energetic nitroaromatics.[1] The following "Layered Defense" system is required to mitigate both blast overpressure and lipophilic toxicity.

    The Logic of Protection
    • Static Dissipation: Trinitroanilines have low Minimum Ignition Energies (MIE).[1] Standard latex/nitrile gloves can build static charge.[1] You must ground the operator to the floor.

    • Permeation Resistance: The N-decyl chain acts as a carrier, facilitating the transport of the toxic nitro-group across the lipid bilayer of the skin. Thin, single-layer gloves are inadequate.[1]

    Required PPE Ensemble
    Body AreaEquipment SpecificationScientific Rationale
    Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 8 mil Nitrile or Butyl Rubber (Chem resistant)The outer layer handles mechanical abrasion and gross contamination.[1] The inner layer prevents skin contact during doffing.[1] Change outer gloves every 30 mins.
    Body Defense Flame Resistant (FR) Lab Coat (Nomex III A or equivalent).[1] Strictly Prohibited: Synthetic fibers (Polyester/Nylon) which melt into skin during a flash fire.[1]Nitroaromatic deflagration is rapid and hot.[1] FR materials self-extinguish.[1] Melts (synthetics) cause deeper, permanent burn injuries.[1]
    Static Control ESD Safety Shoes or Heel Grounding Straps . Conductive Floor Mats at weighing station.[1]Prevents the accumulation of body voltage >100V, which can arc and initiate dry powder detonation.[1]
    Eye/Face ANSI Z87.1 Safety Glasses + Polycarbonate Face Shield .[1]Glasses protect against splashes; the shield mitigates low-velocity fragmentation and thermal flux from a bench-scale deflagration.[1]
    Respiratory Fume Hood (Primary).[1] N95/P100 only for emergency egress.[1]Inhalation causes rapid blood oxygen depletion (methemoglobinemia).[1]

    Operational Protocols

    Workflow Decision Matrix

    Before handling, verify your safety tier using the logic below.

    PPE_Decision_Matrix Start Start: Define Task Quantity Quantity > 500 mg? Start->Quantity State Physical State? Quantity->State No (<500mg) Tier2 TIER 2: High Hazard (Blast Shield + ESD Grounding + Face Shield) Quantity->Tier2 Yes (>500mg) Tier1 TIER 1: Standard Handling (Fume Hood + Double Glove + FR Coat) State->Tier1 In Solution State->Tier2 Dry Powder Tier3 TIER 3: Remote Manipulation (Robotic/Remote Arm Required) Tier2->Tier3 If Heating/Grinding

    Figure 1: Risk-based decision matrix for determining necessary engineering controls and PPE levels.

    Weighing and Transfer (Critical Step)

    The moment of highest risk is transferring dry powder, where static friction is maximal.

    • Preparation: Wipe the balance area with an anti-static solution.[1] Put on ESD wrist strap.[1]

    • Ionization: Use a Zerostat anti-static gun or ionizing blower on the spatula and weighing boat before touching the powder.

    • Solvent Dampening: If possible, wet the material with a compatible solvent (e.g., Ethanol) before moving it, to desensitize it to friction.[1]

    • Exclusion: No other solvents (especially Acetone or Ethers) should be open in the hood during weighing.[1]

    Chemical Compatibility Warning
    • Avoid Bases: Contact with hydroxides (NaOH, KOH) or amines can form "Meisenheimer complexes" or picrate-like salts, which are significantly more shock-sensitive than the parent compound.[1]

    • Avoid Acetone in Basic Conditions: This can trigger the Janovsky reaction, creating unstable colored complexes.

    Disposal and Decontamination

    NEVER dispose of this compound in standard trash or down the drain.[1] It creates an explosion hazard in plumbing traps.[1]

    Chemical Neutralization Protocol

    For residual traces on glassware or small spills (<1g), use the Sulfide Reduction Method .[1] This reduces the nitro groups to amines, lowering explosive potential.

    Reagent Preparation:

    • Sodium Sulfide (

      
      ) or Sodium Dithionite solution (10% w/v in water).[1]
      

    Procedure:

    • Dissolve the waste residue in a minimal amount of Acetone or Methanol.[1]

    • Slowly add the reducing solution while stirring.

    • Observation: The solution will turn deep red/brown (formation of reduction intermediates), then eventually lighten or change character as nitro groups are reduced to amines.[1]

    • Allow to stand for 24 hours.

    • Adjust pH to neutral and dispose of as Hazardous Chemical Waste (Toxic) , not Explosive Waste.

    Disposal_Workflow Waste Energetic Waste (Trinitroaniline) Solubilize Solubilize (Acetone/MeOH) Waste->Solubilize Reduce Add Reducing Agent (Na2S or Fe/HCl) Solubilize->Reduce Slow Addition Check Check for Oxidizer Reduce->Check Wait 24h Check->Reduce Positive Disposal Dispose as Toxic Waste Check->Disposal Negative

    Figure 2: Chemical neutralization workflow for trace residues.

    References

    • PubChem. (n.d.).[1] 2,4,6-Trinitroaniline (Picramide) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

    • Department of Defense. (2010).[1] DoD Contractors' Safety Manual for Ammunition and Explosives (DOD 4145.26-M).[1] Retrieved from [Link]

    • Agrawal, J. P., & Hodgson, R. D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1] (Context for Meisenheimer complex sensitivity).

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.